2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2N4/c8-5-4-3(1-10)2-11-6(4)13-7(9)12-5/h2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJZAFFKLILORJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile basic properties
An In-Depth Technical Guide to the Basic Properties and Applications of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the 7-Deazapurine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks achieve the status of "privileged structures" due to their consistent ability to interact with multiple, distinct biological targets. The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of natural purines, is a quintessential example of such a scaffold.[1] By mimicking the adenine structure, this heterocyclic system serves as an exceptional "hinge-binder" for the ATP-binding pocket of numerous protein kinases.[2] This has established it as a foundational component in the design of targeted therapies, particularly in oncology and immunology.[3][4]
This guide focuses on a highly functionalized and synthetically versatile derivative: This compound . The strategic placement of two chlorine atoms at the C2 and C4 positions, which possess differential reactivity, and a nitrile group at C5, provides a powerful platform for the construction of complex molecular architectures. This document provides a senior-level overview of its synthesis, core physicochemical properties, reactivity, and its pivotal role in the development of next-generation kinase inhibitors.
Synthesis and Molecular Architecture
The construction of the this compound core is typically achieved through a multi-step sequence starting from a readily available pyrimidine precursor. A common and industrially relevant pathway begins with 6-aminouracil-5-carbonitrile.
The general synthetic logic involves two key transformations:
-
Annulation of the Pyrrole Ring: Condensation of the 6-aminouracil derivative with chloroacetaldehyde forms the fused bicyclic 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol core.[5]
-
Chlorination: The subsequent conversion of the diol (or its tautomeric dione form) to the dichloro derivative is accomplished using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to control the reaction and neutralize the HCl byproduct.[5][6][7]
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative synthesis adapted from established literature procedures for analogous compounds.[5][6]
Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol-5-carbonitrile
-
To a reaction vessel, add 6-aminouracil-5-carbonitrile (1.0 eq) and an aqueous solution of sodium bicarbonate (1.5 eq).
-
Heat the stirred suspension to approximately 50-60°C.
-
Add a 40% aqueous solution of chloroacetaldehyde (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 65°C.
-
After the addition is complete, continue stirring at 60-65°C for 1-2 hours. Monitor reaction completion via TLC or LC-MS.
-
Cool the mixture to room temperature and acidify to pH 3-4 with dilute hydrochloric acid to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield the intermediate diol.
Step 2: Synthesis of this compound
-
Caution: This step uses phosphorus oxychloride, which is highly corrosive and reacts violently with water. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a flask equipped with a reflux condenser and under a nitrogen atmosphere, add the intermediate diol from Step 1 (1.0 eq) and phosphorus oxychloride (POCl₃, 10.0 eq).
-
Heat the mixture to 75-90°C.
-
Slowly add N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise. The reaction is exothermic and gas evolution (HCl) will be observed.
-
After the addition, maintain the reaction at 90°C for 3-5 hours until the starting material is consumed (monitored by TLC/LC-MS).
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Extract the aqueous slurry with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography to obtain the final product.
Physicochemical and Spectroscopic Data
The introduction of the dichloro and nitrile functionalities imparts specific properties crucial for its role as a chemical intermediate.
| Property | Value | Source / Notes |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₂Cl₂N₄ | Calculated |
| Molecular Weight | 213.03 g/mol | Calculated |
| Appearance | Off-White to Yellow Solid | [8] (Analog) |
| Melting Point | 247-250°C | [6] (For non-nitrile analog) |
| Solubility | Soluble in DMSO, Ethyl Acetate, Methanol | [6] (For non-nitrile analog) |
| Storage | Keep in a dark place, sealed in dry, room temperature | [6] |
Spectroscopic Characterization: While a specific public spectrum for this exact compound is not readily available, the expected NMR signals would include:
-
¹H NMR: A singlet corresponding to the C6 proton of the pyrrole ring (typically δ 7.0-8.0 ppm) and a broad singlet for the N7-H proton (typically δ > 11 ppm).
-
¹³C NMR: Resonances for the nitrile carbon (δ ~115-120 ppm) and distinct signals for the two chlorine-bearing carbons (C2 and C4) in the aromatic region.
Core Chemical Properties: The Principle of Differential Reactivity
The utility of this molecule in drug discovery stems directly from the differential electrophilicity of the C2 and C4 positions. The C4 position is significantly more reactive toward nucleophilic aromatic substitution (SₙAr) than the C2 position.
Causality: This reactivity difference is governed by resonance and inductive effects. The C4 carbon experiences stronger electron withdrawal from both adjacent pyrimidine nitrogens (N3 and N8-equivalent in purine numbering), making it a harder electrophilic center and more susceptible to attack by nucleophiles. The C2 carbon's electrophilicity is comparatively lower. This allows for a highly controlled, stepwise functionalization.
Typical Reaction Sequence:
-
Selective C4 Substitution: Reaction with a primary or secondary amine (Nu¹-H) at or slightly above room temperature selectively displaces the C4 chlorine.
-
C2 Substitution: The remaining C2 chlorine is less reactive and requires more forcing conditions (e.g., higher temperatures, stronger nucleophile Nu², or palladium-catalyzed cross-coupling) to be displaced.
This stepwise approach is the cornerstone of building molecular diversity from this single intermediate, enabling the exploration of structure-activity relationships (SAR).
Caption: Stepwise nucleophilic substitution workflow.
Application in Drug Discovery: Scaffolding Kinase Inhibitors
This compound is a key intermediate in the synthesis of numerous clinically relevant protein kinase inhibitors.[8] Its structure is expertly designed to engage with the hinge region of the kinase ATP-binding site.
-
The Hinge-Binding Motif: The N1 nitrogen and the N7-H group of the pyrrolopyrimidine core form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of adenine.
-
Vectors for Selectivity: The C4 and C2 positions act as synthetic vectors. Substituents installed at these sites project into different pockets of the ATP-binding site, allowing chemists to dial in potency and selectivity for the target kinase over other kinases in the human kinome. For example, it is a key intermediate in the synthesis of the JAK inhibitor Tofacitinib.[5][9]
Caption: General binding mode of derived inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. 6-Nitroso-7H-pyrrolo[2,3-d]pyrimidine|Research Chemical [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 7. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- 9. clearsynth.com [clearsynth.com]
An In-depth Technical Guide to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: A Core Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a pivotal heterocyclic intermediate in medicinal chemistry. We will delve into its fundamental properties, validated synthesis protocols, and critical role as a versatile building block for sophisticated therapeutic agents. The discussion emphasizes the compound's reactivity, particularly in the context of developing targeted kinase inhibitors. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights into its practical application.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, an isomer of purine often referred to as 7-deazapurine, is a privileged scaffold in medicinal chemistry. Its structure is foundational to a class of molecules that have shown significant biological activity, particularly as kinase inhibitors.[1] The strategic replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom fundamentally alters the molecule's electronic properties and hydrogen bonding capabilities, allowing for novel interactions with biological targets.[1]
Within this class, This compound stands out as a highly functionalized and reactive intermediate. The presence of two chlorine atoms at the C2 and C4 positions transforms them into excellent leaving groups for sequential nucleophilic aromatic substitution (SNAr) reactions. This predictable reactivity allows for the controlled, stepwise introduction of various functional groups, making it an ideal platform for constructing complex molecular architectures. The nitrile group at the C5 position further modulates the electronic character of the ring system and provides an additional handle for chemical modification. This guide will focus specifically on this carbonitrile derivative, while also drawing context from its closely related and more widely documented precursor, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 90213-66-4).[2][3][4][5]
Physicochemical & Structural Properties
A precise understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and process development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1379367-43-7 | [6][7][8] |
| Molecular Formula | C₇H₂Cl₂N₄ | [6][8] |
| Molecular Weight | 213.02 g/mol | [6][8] |
| Appearance | Off-white to light yellow solid | [2] |
| Density (Predicted) | 1.74 ± 0.1 g/cm³ | [6] |
| Solubility | Soluble in DMSO, ethyl acetate, and methanol; slightly soluble in water. | [5] |
| Storage Conditions | Inert atmosphere, store in freezer (-20°C) or refrigerated (0-8°C). Keep sealed and protected from light. | [2][6][9] |
Synthesis and Mechanistic Considerations
The synthesis of substituted 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidines typically involves the chlorination of a corresponding dihydroxy precursor. This transformation is a cornerstone of its production, as it installs the reactive handles necessary for its role as a synthetic intermediate.
General Synthesis Protocol via Chlorination
A common and effective method involves the dehydration and chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol-5-carbonitrile using a potent chlorinating agent like phosphoryl chloride (POCl₃).
Underlying Principle (Causality): The oxygen atoms of the hydroxyl or keto groups on the pyrimidine ring are nucleophilic and can be activated by POCl₃. The subsequent elimination and substitution reactions replace the C-O bonds with more labile C-Cl bonds. The addition of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction, preventing unwanted side reactions and driving the chlorination to completion.[5]
Step-by-Step Methodology:
-
Reaction Setup: To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol-5-carbonitrile (1 equivalent) in an inert, high-boiling solvent like toluene, slowly add phosphoryl chloride (POCl₃, 3 equivalents) at room temperature.
-
Heating and Base Addition: Gently heat the reaction mixture to 70°C. Once the temperature has stabilized, add N,N-Diisopropylethylamine (DIPEA, 2 equivalents) dropwise over a period of 2-3 hours. The slow addition is critical to control the exothermicity of the acid-base neutralization.
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is fully consumed.
-
Work-up and Isolation: Upon completion, cool the mixture and carefully quench it by pouring it onto crushed ice. The product can be extracted into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the target compound.[5]
Synthesis Workflow Diagram
The following diagram illustrates the key transformation in the synthesis of the target compound.
Caption: Diagram 1: Synthesis via Chlorination
Reactivity and Application in Drug Design
The synthetic utility of this compound is anchored in the differential reactivity of its two chlorine atoms, making it an exemplary scaffold for building molecular diversity.
Regioselective Nucleophilic Substitution
The chlorine atom at the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the chlorine at the C2 position. This difference in reactivity is a direct result of the electron-withdrawing effect of the adjacent pyrrole ring nitrogen. This allows for a highly regioselective, two-step substitution process.
-
C4 Substitution: The first nucleophilic substitution occurs selectively at the C4 position under milder conditions. This is the key step for introducing the first point of diversity.
-
C2 Substitution: The second substitution at the C2 position requires more forcing conditions (e.g., higher temperatures or stronger nucleophiles) to replace the remaining, less reactive chlorine atom.
This predictable, stepwise reactivity is invaluable in library synthesis and lead optimization, as it allows for the systematic variation of substituents at two distinct positions on the core scaffold.
Role as a Key Intermediate for Kinase Inhibitors
This compound is a crucial intermediate in the synthesis of targeted therapeutics, particularly Janus kinase (JAK) inhibitors and other protein kinase inhibitors.[10] The pyrrolo[2,3-d]pyrimidine core mimics the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases. The substituents installed at the C2 and C4 positions are designed to extend into specific regions of the kinase domain to confer potency and selectivity.
The following workflow illustrates its application in the synthesis of a hypothetical kinase inhibitor.
Caption: Diagram 2: Stepwise Substitution Workflow
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling and storage are essential to ensure laboratory safety and maintain compound integrity.
-
Hazard Identification: This compound is classified as hazardous. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11] It may also cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[9][12] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[9][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[9][12]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or physician for guidance.[9][12]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5][12] For long-term stability, storage in a freezer under an inert atmosphere is recommended.[6]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[9]
Conclusion
This compound is more than just a chemical compound; it is a testament to the power of rational design in modern medicinal chemistry. Its carefully functionalized 7-deazapurine core provides a robust and versatile platform for the synthesis of highly specific and potent therapeutic agents. The compound's predictable, regioselective reactivity allows chemists to meticulously build molecular complexity, leading to the discovery of novel kinase inhibitors and other important pharmaceuticals. A thorough understanding of its synthesis, properties, and handling is therefore essential for any research professional dedicated to the advancement of drug discovery.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 90213-66-4|2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine|BLD Pharm [bldpharm.com]
- 5. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 6. This compound CAS#: 1379367-43-7 [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 11. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
In-Depth Technical Guide: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a pivotal heterocyclic compound in modern medicinal chemistry. We will delve into its intricate molecular structure, explore its physicochemical properties, and detail a validated synthetic protocol. Furthermore, this guide will illuminate its critical role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.
Introduction: The Significance of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine ring system, often referred to as 7-deazapurine, is a privileged scaffold in medicinal chemistry. Its structural resemblance to the endogenous purine core allows it to interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases. The strategic substitution of this core has led to the development of numerous clinically significant drugs. This compound represents a highly functionalized and reactive intermediate, engineered for facile and selective modification, making it a cornerstone for building libraries of potential drug candidates. The presence of two distinct chlorine atoms at the C2 and C4 positions allows for sequential and regioselective nucleophilic substitution, while the nitrile group at C5 offers a handle for further chemical transformations.
Molecular Structure and Physicochemical Properties
The unique arrangement of atoms and functional groups in this compound dictates its chemical reactivity and utility.
Structural Elucidation
The IUPAC name for this compound is this compound. Its key structural features include:
-
Pyrrolo[2,3-d]pyrimidine Core: A planar, aromatic system that provides a rigid scaffold.
-
Dichlorination at C2 and C4: These positions on the pyrimidine ring are highly susceptible to nucleophilic attack. The chlorine at C4 is generally more reactive than the one at C2, allowing for selective chemistry.
-
Nitrile Group at C5: This electron-withdrawing group influences the reactivity of the pyrrole ring and serves as a versatile chemical handle for further derivatization, such as reduction to an amine or hydrolysis to a carboxylic acid.
-
N7-H of the Pyrrole Ring: This nitrogen can be protected or alkylated, offering another point for structural modification.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These properties are crucial for designing reaction conditions, purification strategies, and for understanding the compound's behavior in biological assays.
| Property | Value | Source |
| CAS Number | 1379367-43-7 | [1][2] |
| Molecular Formula | C₇H₂Cl₂N₄ | [1][2] |
| Molecular Weight | 213.02 g/mol | [1][2] |
| Appearance | Off-White to Yellow Solid | [3] |
| Melting Point | 247-250 °C | [3] |
| Solubility | Soluble in DMSO, ethyl acetate, and methanol; slightly soluble in water.[3][4] | |
| Storage | Inert atmosphere, store in freezer.[1] Keep in a dark place, sealed in dry, room temperature.[3] |
Synthesis Protocol: A Validated Approach
The following protocol describes a common and reliable method for the synthesis of this compound from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. This procedure is based on established literature methods and provides a solid foundation for laboratory-scale synthesis.
Rationale and Causality
The conversion of the diol to the dichloro derivative is a critical transformation. The hydroxyl groups at the C2 and C4 positions are poor leaving groups. Therefore, a chlorinating agent is required to activate them. Phosphoryl chloride (POCl₃) is an excellent choice for this purpose as it is a strong dehydrating and chlorinating agent. The reaction proceeds through the formation of phosphate esters, which are then displaced by chloride ions. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction, preventing unwanted side reactions and promoting the desired transformation. Toluene is used as a high-boiling solvent to facilitate the reaction at an elevated temperature.
Step-by-Step Experimental Protocol
Materials:
-
7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
-
Phosphoryl chloride (POCl₃)
-
Diisopropylethylamine (DIPEA)
-
Toluene
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diatomaceous earth (Celite)
-
Activated carbon (Darco KBB)
Procedure:
-
To a reactor equipped with a mechanical stirrer, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1 equivalent) and toluene.
-
Under stirring, slowly add phosphoryl chloride (3 equivalents).
-
Heat the reaction mixture to 70 °C.
-
Add diisopropylethylamine (2 equivalents) dropwise over a period of 2.5 hours, maintaining the temperature at 70 °C. The dropwise addition is critical to control the exothermic nature of the reaction.
-
Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove solid byproducts.
-
Carefully quench the filtrate by slowly adding it to ice-water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Add activated carbon to the organic layer, stir for 30 minutes, and then filter through diatomaceous earth. This step is to decolorize the solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine as the product.
Caption: Workflow for the synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Role in Drug Discovery: A Gateway to Kinase Inhibitors
This compound is a highly sought-after intermediate in the synthesis of kinase inhibitors. Protein kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
The reactivity of the two chlorine atoms allows for the sequential introduction of different nucleophiles, enabling the generation of diverse molecular architectures. Typically, the C4 chlorine is more reactive and is displaced first, followed by the substitution of the C2 chlorine. This differential reactivity is the cornerstone of its utility.
Example Application: Synthesis of a Janus Kinase (JAK) Inhibitor Intermediate
A common application is the synthesis of intermediates for JAK inhibitors, such as Tofacitinib. In a typical synthetic route, the C4 chlorine is first displaced by a primary amine. The resulting 4-amino-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can then undergo a second nucleophilic substitution at the C2 position or other modifications.
Caption: Logical relationship in the synthesis of kinase inhibitors.
Conclusion
This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design in drug discovery. Its unique structural features and predictable reactivity provide a robust platform for the synthesis of novel therapeutics. This guide has provided a detailed examination of its molecular structure, physicochemical properties, and a validated synthetic protocol. Understanding the principles outlined herein will empower researchers to effectively utilize this versatile building block in their quest for the next generation of targeted medicines.
References
The Lynchpin of Kinase Inhibition: A Technical Guide to the Mechanism of Action of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold represents a privileged structure in modern medicinal chemistry, serving as the foundational core for a multitude of potent and selective kinase inhibitors. This guide focuses on a key synthetic intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile , detailing its role not as a direct therapeutic agent, but as a critical and versatile building block. We will explore the fundamental mechanism of action common to its derivatives—ATP-competitive kinase inhibition—and elucidate how the specific structural features of this intermediate enable the synthesis of targeted therapeutics for diseases ranging from autoimmune disorders to cancer. This paper will bridge synthetic strategy with molecular mechanism, providing both the conceptual framework and practical experimental protocols for researchers in the field.
Introduction: The "Privileged" Pyrrolo[2,3-d]pyrimidine Scaffold
Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of numerous human diseases. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this landscape, the 7H-pyrrolo[2,3-d]pyrimidine nucleus has emerged as a particularly successful scaffold.[1] Structurally, it acts as a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP), enabling it to effectively compete with ATP for binding within the kinase catalytic site.[1][2]
This guide centers on a specific, highly functionalized intermediate: This compound . While this compound itself is not typically the final active pharmaceutical ingredient (API), its true value lies in its synthetic versatility. The two chlorine atoms at the C2 and C4 positions serve as reactive handles for nucleophilic substitution, and the nitrile group at C5 provides an additional point for modification or interaction within the target protein. This strategic arrangement allows for the systematic and efficient generation of vast libraries of derivatives, each tailored to inhibit specific kinases with high potency and selectivity. A notable example of a drug synthesized from a related dichloro-intermediate is Tofacitinib, a Janus Kinase (JAK) inhibitor used to treat rheumatoid arthritis.[3][4]
The General Mechanism of Action: ATP-Competitive Inhibition
The vast majority of kinase inhibitors derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold function as ATP-competitive inhibitors .[5] This mechanism is predicated on the structural mimicry between the pyrrolo[2,3-d]pyrimidine core and the adenine ring of ATP.[2][6]
Key Molecular Interactions:
-
Hinge Region Binding: The inhibitor positions itself in the ATP-binding pocket of the kinase. The nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with the backbone amide residues of the "hinge region," which connects the N- and C-lobes of the kinase domain. This interaction is fundamental to the anchoring of most ATP-competitive inhibitors.[6][7]
-
Occupation of the Adenine Pocket: The fused pyrrole and pyrimidine rings occupy the same space normally filled by the adenine of ATP, effectively blocking the endogenous substrate from binding.[6]
-
Exploitation of Adjacent Pockets: The substituents installed at the C2, C4, and C5 positions extend into adjacent hydrophobic and solvent-exposed regions of the active site. It is the precise nature of these substituents that dictates the inhibitor's potency and, crucially, its selectivity for one kinase over the ~500 others in the human kinome.[5][7]
For instance, molecular dynamics simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting p21-activated kinase 4 (PAK4) have shown strong interactions between the inhibitor and the kinase's hinge region, β-sheets, and surrounding charged residues.[5][7][8] These interactions collectively stabilize the inhibitor-kinase complex, preventing ATP binding and subsequent substrate phosphorylation.
Caption: ATP-Competitive Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives.
Case Study: Janus Kinase (JAK) Inhibition
The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of cytokine signaling pathways that regulate immune and inflammatory responses.[9] Dysregulation of JAK signaling is implicated in numerous autoimmune diseases. Tofacitinib, a pan-JAK inhibitor, is a prime example of a therapeutic derived from a 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.[3][10]
Mechanism of Tofacitinib:
-
Core Binding: The 7H-pyrrolo[2,3-d]pyrimidine core of Tofacitinib binds to the ATP-binding site of JAKs.[6] The N1 of the pyrimidine ring forms a hydrogen bond with the backbone amide of Leu959 (in JAK1), while the N7-H group hydrogen bonds with the carbonyl oxygen of Glu957 in the hinge region.[9]
-
Selectivity and Potency: A cyanoacetyl-piperidine moiety, attached at the C4 position, extends out of the adenine-binding region.[9] This group is crucial for potency and contributes to the drug's pharmacokinetic properties. Tofacitinib inhibits JAK1, JAK2, and JAK3 with similar potency, leading to broad suppression of cytokine signaling.[9]
The clinical success of Tofacitinib validates the therapeutic potential unlocked by the synthetic versatility of its dichloro-pyrrolopyrimidine precursor.
Caption: Inhibition of the JAK-STAT Signaling Pathway by a Pyrrolo[2,3-d]pyrimidine Derivative.
Experimental Protocols
Validating the mechanism of action of a novel kinase inhibitor requires a multi-faceted approach, combining biochemical assays to determine direct enzyme inhibition with cell-based assays to confirm downstream pathway modulation.
Biochemical Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay
This assay directly measures the binding of an inhibitor to the kinase active site by competing with a fluorescently labeled tracer. It is a robust, high-throughput method for determining inhibitor potency (IC₅₀).
Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive tracer. When the tracer is bound to the kinase, FRET is high. A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.[11]
Step-by-Step Methodology: [11][12][13]
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 4X "Master Dilution" series of the test inhibitor in 100% DMSO, starting at a high concentration (e.g., 1 mM). Then, create a 4X final dilution series in 1X Kinase Buffer.
-
Prepare a 2X Kinase/Antibody solution by diluting the target kinase and the Eu-labeled antibody to 2X their final desired concentrations in 1X Kinase Buffer.
-
Prepare a 4X Tracer solution by diluting the Alexa Fluor® 647-labeled tracer to 4X its final concentration in 1X Kinase Buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add 4 µL of the 4X serially diluted test inhibitor to triplicate wells. Include "no inhibitor" (maximum FRET) and "high concentration competitor" (e.g., staurosporine, minimum FRET) controls.
-
Add 8 µL of the 2X Kinase/Antibody solution to all wells.
-
Initiate the binding reaction by adding 4 µL of the 4X Tracer solution to all wells. The final volume is 16 µL.
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET capable plate reader, measuring emission at both 615 nm (Europium) and 665 nm (Alexa Fluor® 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to displace 50% of the tracer.
-
Cell-Based Target Engagement Assay: Western Blot for Phospho-Protein Levels
This protocol determines if the inhibitor can block the kinase's activity inside a living cell by measuring the phosphorylation of a known downstream substrate.
Principle: Cells are treated with the inhibitor and then stimulated to activate the signaling pathway of interest. Cell lysates are then analyzed by Western blot using an antibody specific to the phosphorylated form of the kinase's substrate. A potent inhibitor will reduce the level of the phosphorylated substrate compared to untreated, stimulated cells.[14][15]
Step-by-Step Methodology (Example: Inhibition of STAT3 phosphorylation downstream of JAK): [14][16]
-
Cell Culture and Treatment:
-
Seed an appropriate cell line (e.g., RAW264.7 macrophages) in culture plates and allow them to adhere.[17]
-
Pre-treat the cells with varying concentrations of the test inhibitor (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate cytokine (e.g., lipopolysaccharide (LPS) or IL-6) for 15-30 minutes to induce JAK-mediated STAT3 phosphorylation.[17]
-
-
Protein Extraction:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration and prepare with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (p-STAT3).
-
Wash the membrane with TBST and incubate for 1 hour with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control protein like β-Actin or GAPDH.
-
Quantify the band intensities using densitometry software. A dose-dependent decrease in the p-STAT3/total STAT3 ratio indicates effective target engagement by the inhibitor.
-
Conclusion
The compound this compound is not merely a chemical reagent but a cornerstone for innovation in targeted therapy. Its true mechanism of action is realized through the diverse family of potent kinase inhibitors it helps create. By providing strategically placed reactive sites on the privileged pyrrolo[2,3-d]pyrimidine scaffold, it empowers medicinal chemists to systematically design and synthesize molecules that can precisely interfere with the ATP-binding sites of specific kinases. Understanding this relationship—from versatile intermediate to targeted inhibitor—is fundamental for the continued development of next-generation therapeutics for a wide array of human diseases.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. nbinno.com [nbinno.com]
- 4. research.unl.pt [research.unl.pt]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Inhibitory Mechanism of 7 H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CN104987339A - Synthesis method of tofacitinib citrate - Google Patents [patents.google.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile biological activity
An In-Depth Technical Guide to the Biological Activity and Synthetic Utility of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Executive Summary
This compound represents a cornerstone synthetic intermediate in modern medicinal chemistry. While direct biological data on this specific molecule is limited, its profound importance lies in its role as a versatile scaffold for the development of potent, biologically active compounds, particularly kinase inhibitors. The strategic placement of two reactive chlorine atoms at the C2 and C4 positions, governed by the electron-withdrawing nature of the fused pyrimidine ring and the C5-carbonitrile group, allows for selective and sequential nucleophilic substitution. This property enables the systematic construction of extensive compound libraries targeting critical enzymes in cellular signaling pathways. This guide elucidates the chemical properties, synthetic rationale, and the vast biological potential unlocked by derivatives of this scaffold, providing researchers and drug development professionals with a comprehensive understanding of its application in creating next-generation therapeutics.
Chapter 1: The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core in Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a "privileged scaffold" in drug discovery.[1][2] Its structure is analogous to the native purine nucleobases, allowing it to effectively mimic and compete with adenosine triphosphate (ATP) for the binding sites of numerous enzymes, most notably protein kinases.[1] This bioisosteric relationship has been successfully exploited to develop a multitude of therapeutic agents.
The scaffold's rigid, bicyclic structure provides a well-defined orientation for substituents, while the nitrogen atoms of the pyrimidine ring act as key hydrogen bond acceptors.[2] The pyrrole nitrogen can serve as a hydrogen bond donor, and the carbon positions (C2, C4, C5, C6) offer multiple vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[2] The clinical success of drugs based on this core, such as the Janus kinase (JAK) inhibitor Tofacitinib, underscores the therapeutic value and versatility of the pyrrolo[2,3-d]pyrimidine nucleus.[3]
Chapter 2: Physicochemical Properties and Strategic Reactivity
The utility of this compound as a synthetic intermediate is a direct consequence of its chemical structure and resultant reactivity.
| Property | Value | Source |
| CAS Number | 90213-66-4 | [4][5][6] |
| Molecular Formula | C₆H₃Cl₂N₃ | [4] |
| Molecular Weight | 188.01 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2,6-Dichloro-7-deazapurine-5-carbonitrile | [6] |
The key to its function lies in the differential reactivity of the two chlorine atoms. The C4 position is generally more susceptible to nucleophilic aromatic substitution than the C2 position. This is due to the greater electron-withdrawing influence of the adjacent pyrimidine nitrogen atoms on the C4 position. This reactivity differential allows for a controlled, stepwise synthesis, enabling the introduction of different functional groups at each position to fine-tune the biological activity of the final compound.
Caption: Reactivity map of the core intermediate.
Chapter 3: Synthesis of the Core Intermediate
The synthesis of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine backbone is a critical first step for any drug discovery program utilizing this scaffold. While multiple routes exist, a common and effective method starts from readily available 6-aminouracil and proceeds through cyclization and subsequent chlorination.[3]
Generalized Synthetic Protocol
-
Step 1: Cyclization: 6-aminouracil is reacted with a suitable C2-synthon, such as chloroacetaldehyde, under basic conditions.[3] This forms the pyrrole ring fused to the pyrimidine core, resulting in a dihydroxy-pyrrolo[2,3-d]pyrimidine intermediate.
-
Step 2: Chlorination: The intermediate from Step 1 is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA).[3] This reaction converts the hydroxyl groups at the C2 and C4 positions into the more reactive chlorine atoms, yielding the final 2,4-dichloro product.
-
Step 3: Purification: The crude product is purified through crystallization or column chromatography to yield the desired 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate with high purity, ready for subsequent derivatization.[3]
Caption: General synthetic workflow for the scaffold.
Chapter 4: Biological Activity Profile: A Gateway to Potent Derivatives
The true biological significance of this compound is realized through its conversion into a diverse array of potent therapeutic agents.
Inhibition of Protein Kinases
The primary and most successful application of this scaffold is in the development of ATP-competitive kinase inhibitors. The pyrrolopyrimidine core acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP binding pocket.
Caption: ATP-competitive kinase inhibition mechanism.
Case Study: Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Mutations in LRRK2 are a significant genetic cause of Parkinson's disease. Research has identified derivatives of this compound as potent LRRK2 inhibitors.[7] In these molecules, the C4 position is typically substituted with an amino group, and the C6 position is modified to achieve high potency and selectivity.[7]
| Compound (Reference[7]) | R Group at C6 | LRRK2 G2019S IC₅₀ (nM) |
| 10 | Benzylamino | 110 |
| 13 | 4-fluorophenyl | 19 |
Case Study: Janus Kinase (JAK) and Interleukin-2-inducible T-cell Kinase (Itk) Inhibitors The broader pyrrolo[2,3-d]pyrimidine scaffold is the foundation for inhibitors of kinases crucial to the immune system. Tofacitinib, a JAK inhibitor for rheumatoid arthritis, is built upon this core.[3] Similarly, selective covalent inhibitors of Itk, a key kinase in T-cell signaling, have been developed from this scaffold, demonstrating its potential in treating inflammatory and autoimmune diseases.[8]
Anticancer and Apoptosis-Inducing Activity
By targeting kinases that are overactive in cancer cells (e.g., EGFR, Her2, VEGFR2, CDK2), derivatives of this scaffold demonstrate significant anticancer activity.[9]
Mechanistic studies have shown that potent multi-targeted kinase inhibitors derived from this core can induce cell cycle arrest and apoptosis in cancer cell lines.[9] This is often accompanied by an increase in pro-apoptotic proteins like Bax and cleaved caspase-3, and a decrease in the anti-apoptotic protein Bcl-2.[9]
Anti-inflammatory and Immunomodulatory Activity
The inhibition of kinases like JAK and Itk directly impacts inflammatory signaling pathways.[8][10] Furthermore, derivatives have been identified as inhibitors of STAT6 (Signal Transducer and Activator of Transcription 6), a key transcription factor in the IL-4 signaling pathway that drives Th2 immune responses, making them promising candidates for treating allergic conditions like asthma.[10]
Chapter 5: Experimental Protocols for Evaluating Derivatives
The following protocols provide a framework for assessing the biological activity of novel compounds synthesized from the this compound intermediate.
Protocol 5.1: In Vitro Kinase Inhibition Assay (Lanthascreen™ Example)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify kinase inhibition.
-
Reagent Preparation: Prepare assay buffer, kinase, fluorescently labeled substrate peptide, and ATP solution. Serially dilute the test compound (derivative) in DMSO, followed by a final dilution in assay buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, kinase, and substrate peptide solution. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
Detection: Add a terbium-labeled antibody specific for the phosphorylated substrate. This antibody binds to the phosphorylated peptide, bringing it into proximity with the substrate's label, allowing FRET to occur.
-
Data Acquisition: After a final incubation period, read the plate on a TR-FRET-capable plate reader. Calculate the ratio of acceptor and donor emission signals.
-
Analysis: Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 5.2: Cell-Based Cytotoxicity Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cancer cells (e.g., HepG2, HT-29) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., 0.1% DMSO). Include a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTS Addition: Add a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (PES) to each well.
-
Incubation & Readout: Incubate for 1-4 hours. Viable cells will reduce the MTS tetrazolium compound to a colored formazan product. Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and calculate the percentage of cell viability. Determine the IC₅₀ value by plotting viability against compound concentration.
Caption: A typical drug discovery workflow.
Conclusion
This compound is more than a mere chemical reagent; it is an enabling platform for the discovery of highly specific and potent modulators of critical biological pathways. Its value is defined by its strategic reactivity, which provides a reliable and versatile route to novel kinase inhibitors and other targeted therapeutics. A deep understanding of its chemistry and the biological activities of its derivatives is essential for researchers aiming to address unmet needs in oncology, immunology, and neurodegenerative disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: A Technical Guide for Advanced Drug Discovery
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a pivotal intermediate in the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are focused on the design and synthesis of novel kinase inhibitors and other advanced pharmaceutical agents.
Executive Summary: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, largely due to its structural resemblance to the purine nucleobase. This similarity allows compounds derived from this scaffold to effectively interact with a wide range of biological targets, particularly ATP-binding sites within protein kinases. The dysregulation of protein kinase activity is a hallmark of numerous diseases, including cancer, autoimmune disorders, and inflammatory conditions. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern drug discovery.
Within this important class of molecules, this compound has emerged as a highly versatile and valuable building block. The dichloro substitution pattern at the 2- and 4-positions of the pyrimidine ring provides two reactive sites for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic and controlled introduction of various pharmacophoric elements, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The addition of the electron-withdrawing carbonitrile group at the 5-position further modulates the electronic properties of the ring system, influencing the reactivity of the chloro-substituents and providing an additional point for potential interaction with the target protein. This guide will delve into the synthesis of this key intermediate, its analytical characterization, and its strategic application in the synthesis of advanced drug candidates, with a particular focus on Janus kinase (JAK) inhibitors.
Strategic Synthesis of the Core Intermediate
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While several routes to the parent 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine have been reported, this guide will focus on a convergent and adaptable synthetic strategy. The overall workflow is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative synthesis adapted from established methodologies for the pyrrolo[2,3-d]pyrimidine scaffold.[1][2]
Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione
-
To a stirred suspension of 6-aminouracil (1 equivalent) and sodium bicarbonate (1.5-2.0 equivalents) in water, heat the mixture to 50-60°C.
-
Slowly add a 40% aqueous solution of chloroacetaldehyde (1.1-1.3 equivalents) dropwise over a period of 1-2 hours, maintaining the reaction temperature between 60-65°C.
-
After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and adjust the pH to 3-4 with dilute hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione as a solid.
Scientific Rationale: This step involves the condensation of 6-aminouracil with chloroacetaldehyde to form the fused pyrrole ring. Sodium bicarbonate acts as a base to facilitate the reaction. The acidic workup ensures the precipitation of the product.
Step 2: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, charge 7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent) and phosphorus oxychloride (POCl₃, 3-5 equivalents).
-
To this suspension, add N,N-diisopropylethylamine (DIPEA, 2-3 equivalents) dropwise at room temperature.
-
Slowly heat the reaction mixture to 75-90°C and maintain this temperature for 4-6 hours, or until the reaction is deemed complete by TLC or HPLC analysis.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The product can be further purified by column chromatography or recrystallization.
Scientific Rationale: Phosphorus oxychloride is a standard reagent for converting hydroxyl groups on heterocyclic rings to chloro groups. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.
Step 3: Synthesis of this compound
-
Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or acetonitrile under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add chlorosulfonyl isocyanate (1.1-1.5 equivalents) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Scientific Rationale: This step introduces the carbonitrile group at the C5 position of the pyrrole ring. Chlorosulfonyl isocyanate is an effective reagent for the cyanation of electron-rich aromatic and heteroaromatic systems. The reaction proceeds via an electrophilic substitution mechanism.
Analytical Characterization
The identity and purity of this compound should be confirmed by a combination of spectroscopic and analytical techniques. The following table summarizes the expected analytical data for this compound.
| Analysis | Expected Results |
| Molecular Formula | C₇H₂Cl₂N₄ |
| Molecular Weight | 213.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ppm: ~13.0 (br s, 1H, NH), ~8.5 (s, 1H, C6-H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | Expected peaks for pyrimidine and pyrrole carbons. |
| Mass Spectrometry (ESI) | m/z: 212.9 [M+H]⁺ |
Reactivity and Application in Drug Discovery
The strategic placement of two chloro-substituents and a carbonitrile group on the pyrrolo[2,3-d]pyrimidine scaffold makes this compound a highly valuable intermediate for the synthesis of kinase inhibitors.
Regioselective Nucleophilic Aromatic Substitution
The two chlorine atoms at the C2 and C4 positions exhibit differential reactivity, which can be exploited for regioselective substitution. The C4 position is generally more susceptible to nucleophilic attack than the C2 position due to the electronic influence of the fused pyrrole ring. The presence of the electron-withdrawing carbonitrile group at C5 further activates the pyrimidine ring towards nucleophilic substitution. This allows for a stepwise and controlled introduction of different functionalities. For instance, a primary amine can be selectively introduced at the C4 position under milder conditions, leaving the C2 chlorine intact for a subsequent reaction.[1]
Application in the Synthesis of JAK Inhibitors
A prime example of the utility of this intermediate is in the synthesis of Janus kinase (JAK) inhibitors.[3] The JAK-STAT signaling pathway is a critical regulator of the immune system, and its aberrant activity is implicated in a variety of autoimmune and inflammatory diseases. The general synthetic strategy involves the initial displacement of the C4 chlorine with a desired amine-containing fragment, followed by a subsequent reaction at the C2 position, if required.
Caption: General scheme for the use of the title compound in JAK inhibitor synthesis.
This stepwise approach allows for the construction of a diverse library of compounds for structure-activity relationship (SAR) studies, ultimately leading to the identification of potent and selective drug candidates.
Conclusion
This compound represents a cornerstone intermediate for the contemporary medicinal chemist. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The inherent reactivity and functional group handles of this molecule provide a robust platform for the development of novel therapeutics, particularly in the highly competitive and impactful field of kinase inhibitor research. This guide has provided a detailed roadmap for its synthesis and a glimpse into its strategic application, empowering researchers to leverage this powerful building block in their own drug discovery endeavors.
References
An In-Depth Technical Guide to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: A Core Scaffold in Modern Drug Discovery
<
This guide offers a comprehensive technical exploration of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a pivotal heterocyclic intermediate. We will examine its synthesis, chemical reactivity, and critical applications as a versatile building block in the development of targeted therapies, with a particular focus on kinase inhibitors. This document is intended for researchers, scientists, and professionals in drug development who aim to utilize this powerful scaffold in their research endeavors.
The Significance of the 7-Deazapurine Scaffold in Medicinal Chemistry
The 7H-pyrrolo[2,3-d]pyrimidine ring system, also known as a 7-deazapurine, is a privileged scaffold in medicinal chemistry. Its structural similarity to the endogenous purine core enables it to interact with a multitude of biological targets, especially the ATP-binding sites of protein kinases. The strategic placement of various substituents on this core has facilitated the discovery of numerous potent and selective inhibitors for a range of therapeutic targets.
Among the many derivatives, this compound has proven to be an exceptionally valuable and versatile starting material. The distinct reactivity of the two chlorine atoms at the C2 and C4 positions allows for sequential and site-specific modifications. Furthermore, the electron-withdrawing carbonitrile group at the C5 position modulates the electronic characteristics of the ring system and serves as an additional point for synthetic alteration. This unique combination of features establishes it as a fundamental component in the synthesis of complex, highly functionalized molecules with significant therapeutic potential.
Synthesis of the Core Intermediate
The synthesis of this compound is a well-established process in organic chemistry. A common and efficient method involves the chlorination of the corresponding dihydroxy precursor, 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
Experimental Protocol: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
A widely adopted procedure for the synthesis of the closely related 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is detailed below, which can be adapted for the 5-carbonitrile derivative.
-
Reaction Setup: To a reactor equipped with a stirrer, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol and toluene.
-
Chlorination: Slowly add phosphoryl chloride (POCl₃) to the stirred mixture. The reaction is then warmed to approximately 70°C.
-
Base Addition: Diisopropylethylamine is added dropwise over a period of time to manage the exothermic nature of the reaction.[1]
-
Workup: The reaction mixture is filtered, and the aqueous layer is extracted with a suitable organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the final product.[1]
Rationale for Experimental Choices:
-
Phosphoryl Chloride (POCl₃): This reagent is a potent chlorinating agent used to convert the hydroxyl groups of the pyrimidine ring into chlorine atoms.
-
Diisopropylethylamine (DIPEA): A non-nucleophilic organic base, DIPEA is used to neutralize the HCl generated during the reaction, driving the chlorination to completion.
-
Toluene: An appropriate solvent that is inert under the reaction conditions and has a suitable boiling point for the reaction temperature.
Visual Representation of the Synthesis:
Caption: General synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Chemical Reactivity and Strategic Functionalization
The synthetic utility of this compound stems from the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) compared to the one at the C2 position. This reactivity difference is key to the selective and sequential introduction of various functional groups.
Selective C4-Substitution
The C4 position can be readily functionalized with a variety of nucleophiles, such as amines, under relatively mild conditions. This selectivity is crucial in the synthesis of many kinase inhibitors. For instance, in the synthesis of Tofacitinib, the C4-chloro group is displaced by a specific piperidine derivative.[2][3]
C2-Substitution
Following C4-functionalization, the less reactive C2-chloro group can be substituted under more forcing conditions or via metal-catalyzed cross-coupling reactions. This stepwise approach allows for the construction of highly complex and diverse molecular architectures.
N7-Functionalization
The pyrrole nitrogen (N7) can be protected to prevent side reactions during the modification of the C2 and C4 positions.[4] Common protecting groups include pivaloyloxymethyl (POM), which can be introduced under mild basic conditions.[4]
Visualizing the Reactivity Profile:
Caption: Reactivity hierarchy of the dichloropyrrolopyrimidine core.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives are fundamental building blocks in the synthesis of kinase inhibitors.[5] The pyrrolo[2,3-d]pyrimidine scaffold acts as a bioisostere for the purine ring of ATP, enabling it to bind to the hinge region of the kinase active site.
Janus Kinase (JAK) Inhibitors
This scaffold is particularly prominent in the development of Janus kinase (JAK) inhibitors, which are used to treat autoimmune diseases and certain cancers.[6][7] The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that mediate signaling by various cytokines and growth factors.[8][9]
Tofacitinib (Xeljanz®): A prime example is Tofacitinib, a JAK inhibitor approved for the treatment of rheumatoid arthritis. Its synthesis relies on the sequential reaction of a chiral piperidine derivative with a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.[2][3]
Structure-Activity Relationship (SAR) Insights
Extensive research on JAK inhibitors has provided valuable structure-activity relationship (SAR) data for the pyrrolo[2,3-d]pyrimidine scaffold:
| Position | Substituent Type | General Impact on Activity |
| C4 | Substituted amines | Crucial for hinge binding and potency. |
| C2 | Often unsubstituted or small groups | Larger groups can be detrimental. |
| N7 | Alkyl or functionalized alkyl groups | Can be modified to enhance pharmacokinetic properties. |
| C5 | Cyano or other small groups | Influences potency and selectivity. |
Visualizing the Role in JAK-STAT Signaling:
Caption: Inhibition of the JAK-STAT signaling pathway.
Conclusion
This compound and its related analogs are indispensable tools in modern medicinal chemistry. Their accessible synthesis, predictable reactivity, and proven success as core scaffolds for valuable therapeutics underscore their importance. A deep understanding of the chemistry of this privileged scaffold is essential for researchers dedicated to the discovery of novel kinase inhibitors and other targeted therapies. The continued exploration of this molecular framework is expected to lead to the development of the next generation of innovative medicines.
References
- 1. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 2. Synthesis of Tofacitinib [cjph.com.cn]
- 3. research.unl.pt [research.unl.pt]
- 4. sci-hub.box [sci-hub.box]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction [mdpi.com]
- 9. preprints.org [preprints.org]
A Technical Guide to the Spectroscopic Characterization of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
This document provides an in-depth technical guide for the spectroscopic analysis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a key intermediate in medicinal chemistry.[1][2] The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged structure in drug discovery, notably present in kinase inhibitors.[3][4] Given its importance, rigorous structural confirmation is paramount. This guide outlines the application of essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to elucidate and verify the molecular structure of this compound.
While a complete, peer-reviewed spectral dataset for this specific molecule is not consolidated in a single public source, this guide establishes a robust analytical framework based on the known chemistry of its functional groups and data from closely related analogs.[5][6][7] The protocols and interpretive logic herein are designed to be self-validating, providing researchers with the expertise to confirm the identity and purity of their synthesized material.
Molecular Structure and Analytical Overview
The first step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. Key features of this compound that will govern its spectral output are:
-
Aromatic Heterocycle: The fused pyrrolo[2,3-d]pyrimidine core provides a rigid scaffold with distinct electronic properties.
-
Protons: Two key protons are expected: one on the pyrrole ring (C6-H) and one on the pyrrole nitrogen (N7-H).
-
Carbon Environment: The structure contains seven unique carbon atoms, including a nitrile carbon, two carbons bearing chlorine atoms, and four carbons within the bicyclic ring system.
-
Key Functional Groups: The nitrile (-C≡N) group and the C-Cl bonds will produce characteristic signals in IR spectroscopy.
The overall analytical workflow is designed to provide orthogonal data points, ensuring a confident structural assignment.
Caption: Integrated workflow for structural validation.
Mass Spectrometry (MS)
2.1. Expertise & Causality: The Rationale for ESI-MS
Electrospray Ionization Mass Spectrometry (ESI-MS) is the method of choice for this molecule. Its ability to generate intact molecular ions with minimal fragmentation is ideal for confirming the molecular weight. Given the presence of multiple nitrogen atoms, the molecule is readily protonated, making positive-ion mode ESI ([M+H]⁺) highly effective. A key diagnostic feature to anticipate is the isotopic pattern generated by the two chlorine atoms, which provides a definitive signature for the presence of a dichlorinated compound.
2.2. Experimental Protocol: High-Resolution MS (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.[8] Dilute this stock solution 100-fold with the same solvent.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated according to the manufacturer's protocol.
-
Analysis Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Infusion Rate: 5 µL/min.
-
-
Data Acquisition: Acquire data for at least 1 minute to obtain a stable signal and a high-quality averaged spectrum.
2.3. Expected Data & Interpretation
The primary goal is to verify the exact mass of the molecule. The molecular formula is C₇H₃Cl₂N₅.
| Property | Theoretical Value | Expected Observation |
| Monoisotopic Mass | 210.9765 | m/z of the most abundant isotopic peak |
| [M+H]⁺ Ion | 211.9843 | A cluster of peaks centered around this m/z |
| Isotopic Pattern | Due to ³⁵Cl/³⁷Cl | A characteristic pattern for a Cl₂ compound |
The isotopic pattern for a molecule containing two chlorine atoms is highly predictable. The ratio of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, arising from the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Observing this pattern is a powerful confirmation of the compound's elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of the molecule. Both ¹H and ¹³C NMR are essential.
3.1. Structure and Atom Numbering
For clarity in spectral assignment, the following numbering scheme is used:
Caption: Atom numbering for NMR assignments.
3.2. ¹H NMR Spectroscopy
-
Rationale: ¹H NMR will identify the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling (providing connectivity information). For this molecule, we expect two primary signals.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and to ensure the N-H proton is observable.[9]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
-
Expected Data & Interpretation:
| Proton | Predicted δ (ppm) | Multiplicity | Rationale |
| N7-H | 12.0 - 14.0 | Broad Singlet (br s) | The acidic proton on the pyrrole nitrogen is typically downfield and often broad due to solvent exchange and quadrupolar coupling. |
| C6-H | 8.0 - 8.5 | Singlet (s) | This aromatic proton is on an electron-deficient ring system, shifting it downfield. It has no adjacent protons, hence it appears as a singlet. Data from similar pyrrolo[2,3-d]pyrimidines show signals in this region.[3][5] |
3.3. ¹³C NMR Spectroscopy
-
Rationale: ¹³C NMR provides information on the carbon skeleton of the molecule. A standard broadband decoupled spectrum will show one signal for each unique carbon atom.
-
Protocol:
-
Sample and Instrument: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, several hundred to a few thousand scans may be necessary. A DEPT-135 experiment can be run to differentiate between CH and quaternary carbons.
-
-
Expected Data & Interpretation:
| Carbon | Predicted δ (ppm) | DEPT-135 | Rationale |
| C2, C4 | 150 - 155 | Negative (Quat) | Carbons bonded to both chlorine and nitrogen are highly deshielded and appear significantly downfield. |
| C4a, C7a | 150 - 155 | Negative (Quat) | These are bridgehead quaternary carbons in the heterocyclic system. |
| C6 | 130 - 135 | Positive (CH) | Aromatic CH carbons typically appear in this region. |
| C≡N | 115 - 120 | Negative (Quat) | The nitrile carbon signal is characteristic and falls within this range. |
| C5 | 95 - 105 | Negative (Quat) | This carbon is attached to the nitrile group and is part of the pyrrole ring, shifting it upfield relative to other sp² carbons. |
Infrared (IR) Spectroscopy
4.1. Rationale and Technique
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.[10] For this molecule, the most diagnostic signals will be from the N-H stretch and the nitrile (C≡N) stretch. Attenuated Total Reflectance (ATR) is the preferred modern technique as it requires minimal sample preparation.
4.2. Experimental Protocol (ATR-FTIR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added.
4.3. Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| 3100 - 3300 | N-H Stretch | Medium, broad | The N-H bond in the pyrrole ring gives a characteristic stretch in this region.[11] |
| 2220 - 2260 | C≡N Stretch | Sharp, medium-strong | The nitrile group has a very distinct and reliable absorption in this "triple bond" region of the spectrum.[10] |
| 1500 - 1650 | C=C / C=N Stretch | Multiple sharp bands | These absorptions correspond to the stretching vibrations within the fused aromatic ring system. |
| 700 - 850 | C-Cl Stretch | Medium to strong | The carbon-chlorine bonds will show stretching vibrations in the fingerprint region. |
Conclusion
The combination of Mass Spectrometry, NMR Spectroscopy (¹H and ¹³C), and Infrared Spectroscopy provides a comprehensive and definitive characterization of this compound. MS confirms the molecular weight and elemental composition through its exact mass and isotopic pattern. IR spectroscopy provides rapid confirmation of key functional groups, particularly the nitrile. Finally, NMR spectroscopy delivers an unambiguous map of the proton and carbon framework, confirming the connectivity and completing the structural elucidation. By following the protocols and interpretive guidelines in this document, researchers can confidently validate the structure and purity of this important synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. youtube.com [youtube.com]
- 11. Pyrrole [webbook.nist.gov]
An In-depth Technical Guide to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and its Derivatives
A Note to the Reader: This technical guide focuses on the physical and chemical properties of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in pharmaceutical synthesis. While the initial topic of interest was its 5-carbonitrile derivative, a comprehensive search of publicly available scientific literature and databases revealed a significant lack of detailed information for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. Therefore, this guide will provide a thorough analysis of the parent compound, followed by a discussion of the anticipated effects of the 5-carbonitrile substitution on its physicochemical properties and reactivity.
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often referred to as 7-deazapurine. Its derivatives have shown a wide range of biological activities, leading to their use in the development of various therapeutic agents. Among these, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine has emerged as a critical building block, particularly in the synthesis of Janus kinase (JAK) inhibitors. Its versatile reactivity allows for selective functionalization at the 2- and 4-positions, making it an invaluable tool for drug discovery and development professionals. This guide provides a detailed overview of its physical and chemical properties, synthesis, and handling, with a concluding section on the projected characteristics of its 5-carbonitrile derivative.
Physicochemical Properties of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
The physical and chemical properties of a compound are fundamental to its application in synthesis and formulation.[1][2][3] The following table summarizes the key properties of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂N₃ | PubChem |
| Molecular Weight | 188.01 g/mol | PubChem |
| CAS Number | 90213-66-4 | PubChem |
| Appearance | Off-white to light yellow solid | Chem-Impex |
| Melting Point | 247-250 °C | ChemicalBook |
| Boiling Point (Predicted) | 312.0 ± 52.0 °C | ChemicalBook |
| Density (Predicted) | 1.79 ± 0.1 g/cm³ | ChemicalBook |
| Solubility | Soluble in DMSO, ethyl acetate, and methanol. Slightly soluble in water. | ChemicalBook |
| pKa (Predicted) | 9.18 ± 0.20 | ChemicalBook |
Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
The synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a critical process for its application in the pharmaceutical industry. One common method involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.[4] This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
-
Reaction Setup: To a reactor equipped with a mechanical stirrer, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol and toluene.
-
Addition of Chlorinating Agent: Slowly add phosphorus oxychloride to the stirred suspension.
-
Heating and Amine Addition: Warm the reaction mixture to 70 °C. Add diisopropylethylamine dropwise over a period of 2.5 hours to manage the exothermic reaction.
-
Workup: Upon completion of the reaction, filter the mixture through diatomaceous earth. The layers are then separated, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, treated with activated carbon (Darco KBB), and dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure to yield the final product, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Caption: Synthesis workflow for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Chemical Reactivity and Applications
The two chlorine atoms on the pyrimidine ring of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine are susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a synthetic intermediate. The differential reactivity of the C2 and C4 positions can be exploited to achieve selective functionalization, a key strategy in the synthesis of complex molecules.
This compound is a crucial intermediate in the synthesis of Tofacitinib, a JAK inhibitor used to treat rheumatoid arthritis.[4] The synthesis involves the selective displacement of the chlorine atoms with nucleophiles to build the final drug molecule.
References
Navigating the Chemistry of a Niche Intermediate: A Technical Guide to the Safety and Hazards of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Author's Note and Disclaimer
This document provides a comprehensive safety and hazard assessment for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. It is intended for an audience of trained professionals in the fields of chemical research and drug development. As of the latest revision of this guide, a specific, officially registered Safety Data Sheet (SDS) for this exact compound has not been identified in publicly available databases.
Therefore, the information herein is a synthesized profile derived from two key sources:
-
The established safety data for the parent compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine .
-
The known toxicological principles and reactive hazards associated with organic nitrile-containing compounds .
This guide is built on a foundation of scientific principles and data from analogous structures to provide a robust risk assessment. However, all handling and experimental work should be preceded by a thorough, lab-specific risk assessment performed by qualified personnel.
Executive Summary: A Compound of Dual Hazards
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure presents a dual-hazard profile. The core dichloropyrrolopyrimidine scaffold is associated with significant irritant properties and potential acute toxicity if ingested. The addition of the 5-carbonitrile (-C≡N) group introduces a second layer of potential hazards, primarily related to the possible release of cyanide under specific metabolic or environmental conditions, such as thermal decomposition. This guide will deconstruct these hazards, providing a framework for risk mitigation, safe handling, and emergency preparedness.
Hazard Identification and GHS Classification (Synthesized)
Based on the aggregated data from suppliers of the parent compound and the known toxicology of aromatic nitriles, a cautious GHS classification for this compound is proposed. This represents a conservative approach to ensure maximum safety.
| Hazard Class | Hazard Category | GHS Hazard Statement | Basis of Classification |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowedH302: Harmful if swallowed | Data from parent compound (CAS 90213-66-4) shows conflicting but significant oral toxicity.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Consistently reported for the parent compound across multiple SDSs.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Consistently reported for the parent compound.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Frequently reported for the parent compound.[1] |
| Potential Additional Hazard | Not Classified | EUH032: Contact with acids liberates very toxic gas (Hydrogen Cyanide) | Inferred from the chemistry of nitriles. While generally stable, reaction with strong acids or bases, or metabolism, could potentially release HCN.[2] |
Signal Word: Danger
Hazard Pictograms:
(Skull and Crossbones, Exclamation Mark)
Toxicological Profile: Deconstructing the Risks
The primary toxicological concerns stem from both the parent molecule and the nitrile functional group.
The Dichloropyrrolopyrimidine Core
The chlorinated pyrrolopyrimidine core is a potent irritant.
-
Dermal and Ocular Exposure: Direct contact with the solid powder or solutions can cause significant skin irritation and serious eye irritation.[1][2] Prolonged contact may lead to inflammation and discomfort.
-
Inhalation: As a fine powder, the compound can be easily aerosolized. Inhalation may cause irritation to the nose, throat, and respiratory tract.[1]
-
Ingestion: The parent compound is classified as harmful or toxic if swallowed.[1] This suggests systemic effects following absorption from the gastrointestinal tract.
The 5-Carbonitrile Group: The Cyanide Potential
The nitrile group (-C≡N) is a stable covalent moiety but introduces specific risks that must be managed. The toxicity of many organic nitriles is linked to their metabolic conversion to cyanide.[3][4]
-
Metabolic Release of Cyanide: While many pharmaceutical nitriles are designed to be metabolically stable, it should be assumed that this compound could be metabolized by cytochrome P450 enzymes in the liver.[5][6] This process can generate a cyanohydrin intermediate that spontaneously releases hydrogen cyanide (HCN).[3] Cyanide is a potent cellular toxin that inhibits cytochrome c oxidase, halting cellular respiration.[4]
-
Thermal Decomposition: Incomplete combustion or heating the compound to decomposition will likely produce highly toxic fumes, including hydrogen cyanide, nitrogen oxides (NOx), and hydrogen chloride (HCl).[2][7]
-
Chemical Incompatibility: Strong acids or bases can hydrolyze the nitrile group.[8][9] While this typically forms a carboxylic acid or amide, aggressive conditions could potentially lead to the liberation of HCN gas.[2][10]
Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is critical before any laboratory work commences.
Experimental Protocols: A Framework for Safe Handling
Personal Protective Equipment (PPE)
A minimum level of PPE is mandatory.
| Protection Type | Specification | Rationale |
| Eye/Face | ANSI Z87.1-compliant safety goggles AND a full-face shield. | Protects against splashes and airborne powder, preventing severe eye irritation. |
| Hand | Double-gloving with nitrile gloves. | Provides a barrier against skin irritation. Double-gloving is recommended for handling acutely toxic substances. |
| Body | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges may be required if there is a risk of aerosolization outside of a fume hood. This must be determined by a formal risk assessment. | Protects against inhalation of the irritant powder. |
Handling and Storage
-
Handling:
-
All work with the solid compound or its solutions must be conducted within a certified chemical fume hood.[11]
-
Avoid the formation and inhalation of dust.[2] When weighing, use a ventilated balance enclosure or perform the task in a fume hood.
-
Keep the compound away from strong acids, strong bases, and strong oxidizing agents.[2]
-
Do not eat, drink, or smoke in the work area.[11] Wash hands thoroughly after handling.
-
-
Storage:
Spill Management
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the fume hood is operating correctly.
-
Contain: For a small solid spill, gently cover with an inert absorbent material like vermiculite or sand. Do not use combustible materials.
-
Collect: Carefully sweep the material into a designated, labeled waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Waste Disposal
All waste containing this compound (unreacted material, contaminated consumables, spill cleanup materials) must be treated as acutely toxic hazardous waste. Dispose of contents/container in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11]
Emergency Procedures
Rapid and correct response to an exposure is critical. Always have an emergency plan and necessary supplies (safety shower, eyewash station, first aid kit) readily available.
Special Note on Potential Cyanide Poisoning: If the victim of a significant exposure (especially ingestion or inhalation after a fire) shows symptoms like rapid breathing, dizziness, headache, nausea, and confusion, alert emergency responders to the possibility of cyanide poisoning.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermal decomposition products of polyacrylonitrile - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. quora.com [quora.com]
- 11. Thermal Decomposition of Energetic Materials 33: The Thermolysis Pathway of the Azidodinitromethyl Group [opg.optica.org]
- 12. Cyanide - Wikipedia [en.wikipedia.org]
Methodological & Application
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile synthesis protocol
An Application Note and Synthesis Protocol for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the multi-step synthesis of this compound, a key heterocyclic intermediate in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a privileged structure in the development of kinase inhibitors and other targeted therapeutics. This protocol outlines a robust, three-step synthetic pathway starting from the condensation of guanidine with diethyl 2-cyanomalonate, followed by pyrrole ring annulation, and concluding with a high-yield dichlorination. The causality behind experimental choices, safety protocols, and methods for characterization are detailed to ensure reproducibility and safety.
Introduction and Scientific Background
The 7-deazapurine core, chemically known as 7H-pyrrolo[2,3-d]pyrimidine, is a foundational scaffold in the design of numerous biologically active compounds. Its structural resemblance to the native purine bases allows it to function as an effective mimic in biological systems, leading to its use in developing potent inhibitors for various enzymes, particularly protein kinases. The title compound, this compound, serves as a versatile intermediate. The chlorine atoms at the C2 and C4 positions act as excellent leaving groups for subsequent nucleophilic substitution reactions, enabling the introduction of diverse functionalities. The C5-carbonitrile group offers a handle for further chemical modification or can act as a key interaction point within a biological target.
This guide details a logical and efficient synthetic route, compiled from established organo-heterocyclic chemistry principles, to produce this valuable intermediate. The pathway is designed to proceed through isolable intermediates, allowing for purification and characterization at each stage.
Overall Synthetic Strategy
The synthesis is designed as a three-step sequence. The core logic is to first construct a pyrimidine ring already bearing the required C5-carbonitrile substituent, then annulate the pyrrole ring, and finally, install the reactive chloro groups. This sequence avoids potentially problematic late-stage cyanation or pyrrole formation on a highly electrophilic dichlorinated ring.
Caption: Overall 3-step synthetic workflow.
Materials and Methods
Reagents and Solvents
All reagents should be of ACS grade or higher and used as received unless otherwise noted. Solvents should be anhydrous where specified.
| Reagent/Solvent | Formula | MW ( g/mol ) | Supplier Notes |
| Guanidine Hydrochloride | CH₅N₃·HCl | 95.53 | Sigma-Aldrich, Acros |
| Diethyl 2-cyanomalonate | C₈H₁₁NO₄ | 185.18 | TCI, Combi-Blocks |
| Sodium Methoxide | CH₃ONa | 54.02 | 25% w/w in Methanol |
| Methanol (Anhydrous) | CH₃OH | 32.04 | Sealed bottle |
| Chloroacetaldehyde | C₂H₂ClO | 76.50 | 50% w/w in Water |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | J.T. Baker |
| Hydrochloric Acid | HCl | 36.46 | 37% aq. solution |
| Phosphorus Oxychloride | POCl₃ | 153.33 | HIGHLY TOXIC |
| N,N-Diisopropylethylamine | C₈H₁₉N | 129.24 | (DIPEA, Hünig's base) |
| Toluene (Anhydrous) | C₇H₈ | 92.14 | Sealed bottle |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | HPLC Grade |
| Dichloromethane | CH₂Cl₂ | 84.93 | HPLC Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)
-
Magnetic stirrers with heating capabilities
-
Rotary evaporator
-
Inert atmosphere setup (Nitrogen or Argon)
-
pH meter or pH strips
-
Standard filtration apparatus (Büchner funnel)
-
High-vacuum pump and oven
-
Analytical instrumentation for characterization (NMR, LC-MS, IR)
Detailed Experimental Protocols
Safety Precaution: This synthesis involves toxic, corrosive, and reactive chemicals. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride is extremely corrosive and reacts violently with water; handle with extreme caution.
Step 1: Synthesis of 4-Amino-2,6-dihydroxy-5-cyanopyrimidine (Intermediate 1)
This step involves the base-catalyzed cyclocondensation of guanidine with diethyl 2-cyanomalonate. This is a variation of the classical Traube pyrimidine synthesis.
Caption: Reaction scheme for Step 1.
Protocol:
-
Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a dropping funnel. Ensure the system is under an inert atmosphere (N₂ or Ar).
-
Base and Guanidine: To the flask, add anhydrous methanol (200 mL). Carefully add sodium methoxide (2.2 equivalents) solution. Add guanidine hydrochloride (1.0 equivalent) to the solution and stir for 30 minutes at room temperature to form free guanidine.
-
Addition of Ester: Slowly add diethyl 2-cyanomalonate (1.05 equivalents) dropwise to the stirring mixture over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Precipitation: Dissolve the resulting solid residue in water (150 mL). Carefully acidify the aqueous solution to pH 4-5 by the slow addition of 2M hydrochloric acid. A precipitate will form.
-
Isolation: Stir the suspension in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration through a Büchner funnel.
-
Purification: Wash the filter cake sequentially with cold water (2 x 50 mL) and cold ethanol (2 x 30 mL). Dry the solid under high vacuum at 60°C to a constant weight. The product, 4-amino-2,6-dihydroxy-5-cyanopyrimidine, should be obtained as a white to off-white solid.
Step 2: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol-5-carbonitrile (Intermediate 2)
This step forms the fused pyrrole ring via a modified Traube synthesis, analogous to the reaction used to prepare the unsubstituted pyrrolo[2,3-d]pyrimidine core[1]. The reaction proceeds by condensation of the aminopyrimidine with chloroacetaldehyde.
Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Intermediate 1 (1.0 equivalent) and sodium bicarbonate (2.0 equivalents) in water (100 mL).
-
Reagent Addition: Heat the stirring suspension to 60-70°C. Add chloroacetaldehyde solution (1.5 equivalents, 50% w/w in water) dropwise over a period of 1 hour. Caution: Chloroacetaldehyde is toxic and a lachrymator.
-
Reaction: Maintain the reaction temperature at 70°C and continue stirring for 3-4 hours after the addition is complete. Monitor the reaction by LC-MS for the formation of the product and consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. A solid precipitate should be present.
-
Isolation: Adjust the pH of the mixture to ~4 with dilute hydrochloric acid to ensure complete precipitation. Filter the suspension, wash the collected solid with water, and dry thoroughly under vacuum. This yields 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol-5-carbonitrile.
Step 3: Synthesis of this compound (Final Product)
The final step is the conversion of the diol to the dichloride using phosphorus oxychloride, a standard and effective chlorinating agent for this class of heterocycles. The use of a non-nucleophilic base, DIPEA, helps to control the exothermic reaction and neutralize the HCl byproduct[1].
Protocol:
-
Setup: Equip a 250 mL flask with a reflux condenser (with a gas outlet connected to a scrubber), a dropping funnel, a magnetic stir bar, and a thermometer. The system must be scrupulously dry and under an inert atmosphere.
-
Reagents: Suspend Intermediate 2 (1.0 equivalent) in anhydrous toluene (50 mL). To this suspension, slowly add phosphorus oxychloride (POCl₃, 3.0 equivalents) via the dropping funnel. EXTREME CAUTION: POCl₃ is highly corrosive and reacts violently with water. Perform this addition slowly in a fume hood.
-
Base Addition: Heat the mixture to 70°C. Once at temperature, add N,N-diisopropylethylamine (DIPEA, 2.0 equivalents) dropwise over 2 hours. The addition is exothermic; maintain the internal temperature below 85°C.
-
Reaction: After the addition of DIPEA is complete, heat the reaction mixture to 100-110°C and maintain for 4-6 hours, or until LC-MS analysis indicates the completion of the reaction.
-
Quenching: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring in a large beaker. This step is highly exothermic and will release HCl gas. Ensure the fume hood sash is lowered.
-
Extraction: Once the ice has melted, adjust the pH of the aqueous mixture to ~8 using a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield the final product as a solid.
Characterization
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (LC-MS or HRMS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch.
References
Application Notes & Protocols: The Strategic Use of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile as a Versatile Intermediate in Kinase Inhibitor Synthesis
Authored by: A Senior Application Scientist
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
The 7H-pyrrolo[2,3-d]pyrimidine core is a renowned "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] Its structure, as a 7-deazapurine, effectively mimics the adenine ring of ATP, allowing it to bind competitively to the hinge region of the kinase ATP-binding pocket.[2] This fundamental interaction has been leveraged to create a multitude of approved and investigational drugs targeting various kinases, including Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR).[3] Notable examples like Tofacitinib and Baricitinib underscore the scaffold's clinical significance in treating autoimmune diseases and myeloproliferative disorders.[4][5]
This guide focuses on a highly functionalized and versatile derivative: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile . The strategic placement of two reactive chlorine atoms at the C2 and C4 positions, combined with an electron-withdrawing nitrile group at C5, provides a powerful platform for building molecular complexity and fine-tuning pharmacological activity.[6]
The Intermediate: A Profile of this compound
This intermediate is a robust building block designed for sequential, regioselective functionalization. Understanding its inherent chemical properties is key to its effective use.
-
The Dichloro Groups (C2 & C4): The chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. Crucially, the C4-chloro is significantly more reactive than the C2-chloro. This reactivity difference is caused by the electron-withdrawing effect of the adjacent pyrimidine nitrogens, which stabilizes the Meisenheimer complex intermediate more effectively at the C4 position. This allows for the selective introduction of a nucleophile at C4 while leaving the C2 position available for subsequent, often different, chemical transformations.
-
The 5-Carbonitrile Group: The cyano group is a strong electron-withdrawing group. Its presence further activates the pyrimidine ring towards nucleophilic attack, enhancing the reactivity of both chloro-substituents. In the final compound, the nitrile can serve as a key interaction point within the kinase active site or be used as a synthetic handle for further modifications. Its inclusion has been noted in the development of potent inhibitors for targets such as Leucine-Rich Repeat Kinase 2 (LRRK2).[6]
-
The Pyrrole N-H (N7): The acidic proton on the pyrrole ring can interfere with many common synthetic reactions (e.g., metal-catalyzed cross-couplings, reactions involving strong bases). Therefore, a common initial step is the protection of this nitrogen to prevent unwanted side reactions and improve solubility.[3][7]
Table 1: Physicochemical Properties of the Intermediate
| Property | Value | Source |
| Molecular Formula | C7H2Cl2N4 | Inferred |
| Molecular Weight | 213.03 g/mol | Inferred |
| Appearance | Off-white to yellow solid | [4] |
| Reactivity | C4-Cl > C2-Cl for SNAr | [7] |
Target Focus: The JAK-STAT Signaling Pathway
Dysregulation of the Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a hallmark of numerous inflammatory diseases.[4] Cytokines binding to their receptors activate associated JAKs, which then phosphorylate each other and the receptor itself. This creates docking sites for STAT proteins, which are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold block the ATP-binding site of JAKs, preventing this phosphorylation cascade.
Figure 1: The JAK-STAT signaling pathway and the point of intervention for pyrrolo[2,3-d]pyrimidine-based inhibitors.
Synthetic Workflow & Experimental Protocols
The synthesis of a kinase inhibitor from this compound typically follows a structured, multi-step workflow. The protocols below are representative methodologies and should be adapted and optimized for specific substrates and scales.
Figure 2: General synthetic workflow for elaborating the core intermediate.
Protocol 1: N7-Protection with a Tosyl Group
Rationale: Protecting the pyrrole nitrogen prevents deprotonation by bases used in subsequent steps and avoids complications in metal-catalyzed reactions. The tosyl (Ts) group is a robust choice, stable to many reaction conditions but removable under specific basic conditions.[7]
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous THF.
-
Carefully add the NaH dispersion and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the starting pyrrolopyrimidine in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes. The evolution of H2 gas should be observed.
-
Add a solution of TsCl in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the N7-tosyl protected intermediate.
Protocol 2: Selective C4-Substitution via SNAr
Rationale: This step introduces the first point of diversity, typically by reacting the more labile C4-chloro with a desired amine. The reaction is often base-mediated to neutralize the HCl generated.
Materials:
-
N7-Protected Intermediate from Protocol 1 (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or K2CO3 as a base (2.0 - 3.0 eq)
-
Solvent such as n-Butanol, Dioxane, or DMF
Procedure:
-
In a round-bottom flask, dissolve the N7-protected intermediate in the chosen solvent.
-
Add the desired amine and the base (DIPEA).
-
Heat the reaction mixture to 80-120 °C and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate or dichloromethane (DCM) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel chromatography or recrystallization to obtain the C4-substituted product.
Protocol 3: C2-Functionalization via Suzuki Coupling
Rationale: With the C4 position functionalized, the less reactive C2-chloro can be targeted, often using palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig to introduce aryl, heteroaryl, or other groups.
Materials:
-
C4-Substituted Intermediate from Protocol 2 (1.0 eq)
-
Desired boronic acid or pinacol boronate ester (1.2 - 1.5 eq)
-
Palladium catalyst, e.g., Pd(PPh3)4 or PdCl2(dppf) (0.05 - 0.1 eq)
-
Base, e.g., Cs2CO3 or Na2CO3 (2.0 - 3.0 eq)
-
Solvent system, typically 1,4-Dioxane and water (e.g., 4:1 ratio)
Procedure:
-
To a flask, add the C4-substituted intermediate, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (N2 or Ar) three times.
-
Add the degassed solvent system via syringe.
-
Heat the mixture to 90-110 °C and stir for 6-24 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product via silica gel chromatography to yield the fully substituted core.
Safety and Handling
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives should be handled with care in a well-ventilated fume hood.[8]
-
It is classified as harmful if swallowed and causes skin and serious eye irritation.[9]
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[8]
-
Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere and away from any moisture.
-
Palladium catalysts are toxic and should be handled with appropriate containment.
Conclusion and Future Perspectives
This compound is a high-potential intermediate for modern drug discovery. Its pre-functionalized, multi-reactive sites enable the rapid construction of diverse chemical libraries targeting a wide range of kinases. The differential reactivity of the C4 and C2 positions provides a clear and logical path for building molecular complexity in a controlled manner. As research into targeted therapies continues, particularly for kinases like JAKs and LRRK2, the demand for such sophisticated and versatile building blocks will undoubtedly grow, paving the way for the next generation of potent and selective kinase inhibitors.[6][10]
References
- 1. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sci-hub.box [sci-hub.box]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.com [fishersci.com]
- 9. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: A Senior Application Scientist's Guide
Introduction: The Strategic Value of a Core Heterocycle
In the landscape of modern medicinal chemistry, particularly in the development of targeted therapies, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure. Its structural resemblance to the purine core of ATP allows it to effectively target the hinge region of numerous protein kinases. The subject of this guide, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile , represents a highly functionalized and versatile iteration of this core. The two chlorine atoms at the C2 and C4 positions serve as tunable reactive handles for nucleophilic aromatic substitution (SNAr), while the electron-withdrawing carbonitrile group at C5 further modulates the electronic properties of the heterocyclic system.
This compound is a critical intermediate in the synthesis of next-generation kinase inhibitors, most notably Janus Kinase (JAK) inhibitors, which are pivotal in treating autoimmune diseases and certain cancers.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for handling, reacting, and analyzing this key building block, moving beyond mere procedural steps to explain the underlying chemical principles that govern its reactivity.
Compound Profile & Physicochemical Properties
A thorough understanding of a reagent's physical properties is the foundation of successful and reproducible experimentation. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1379367-43-7 | [3][4] |
| Molecular Formula | C₇H₂Cl₂N₄ | [3][5] |
| Molecular Weight | 213.02 g/mol | [3][5] |
| Appearance | Off-white to yellow solid/powder | [1][6] |
| Solubility | Soluble in DMSO, Ethyl Acetate, Methanol; Slightly soluble in water | [7] |
| Storage Conditions | Store in freezer (-20°C), under inert atmosphere, sealed in dry conditions | [3] |
Safety & Handling: A Mandate for Researcher Protection
The responsible use of any chemical reagent begins with a rigorous adherence to safety protocols. This compound is an irritant and requires careful handling to avoid exposure.
-
Hazard Identification : This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[8][9] All handling should be based on the assumption that it is a potentially hazardous substance.
-
Personal Protective Equipment (PPE) : A non-negotiable requirement for handling this compound includes:
-
Handling Procedures :
-
Storage : The compound should be stored in a tightly closed container, preferably under an inert gas like argon or nitrogen, and kept in a freezer to maintain its long-term stability.[3][7]
-
Disposal : All waste materials, including contaminated consumables and residual compound, must be disposed of as chemical waste in accordance with local, state, and federal regulations.[8][12]
Core Reactivity: A Tale of Two Chlorines
The synthetic utility of this compound stems from the differential reactivity of its two chlorine substituents. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This selectivity is a direct consequence of the electronic landscape of the fused ring system. The pyrimidine ring is inherently electron-deficient, and the nitrogen atom at position 3 strongly activates the adjacent C4 position for nucleophilic attack.
This electronic disparity allows for a stepwise and controlled functionalization, which is a cornerstone of efficient molecular synthesis. By carefully selecting the reaction conditions (temperature, base, stoichiometry), a chemist can selectively target the C4 position, and then, under more forcing conditions, proceed to substitute the C2 position.
Caption: Regioselective substitution pathways.
Experimental Protocols: From Theory to Practice
The following protocols are designed to be self-validating systems, providing detailed, step-by-step methodologies for the most common transformations involving this substrate.
Protocol 1: Selective SNAr at the C4-Position with an Amine Nucleophile
-
Principle & Causality : This protocol achieves selective monosubstitution at the more reactive C4 position. The use of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is critical. It effectively scavenges the hydrochloric acid (HCl) generated during the reaction without competing with the primary amine nucleophile, thus preventing unwanted side reactions and reagent consumption. The reaction is typically run at or slightly above room temperature to ensure selectivity and prevent reaction at the less-activated C2 position.
-
Materials & Equipment :
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or 2-Propanol)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
-
-
Procedure :
-
Inert Atmosphere : Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under a positive pressure of nitrogen or argon. This is crucial to prevent the introduction of water, which can hydrolyze the starting material.
-
Reagent Addition : To the flask, add this compound (1.0 eq) followed by the anhydrous solvent (to a concentration of ~0.1 M).
-
Stir the mixture until the solid is fully dissolved. Add the amine nucleophile (1.1 eq) via syringe, followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction : Stir the reaction mixture at room temperature (or heat to 40-50 °C if necessary) for 4-16 hours.
-
Monitoring : Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), monitoring for the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product.
-
Work-up : Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate (3x volumes).
-
Combine the organic layers, wash sequentially with water and brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the resulting crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure C4-substituted product.
-
Protocol 2: N7-Alkylation of the Pyrrole Ring
-
Principle & Causality : The N-H proton on the pyrrole ring is acidic and can be removed by a strong, non-nucleophilic base like sodium hydride (NaH).[13] This generates a nucleophilic pyrrole anion that can readily attack an electrophile, such as an alkyl halide (e.g., methyl iodide). Using a strong base is essential to achieve complete deprotonation and drive the reaction to completion. The reaction is initiated at 0 °C to control the initial exothermic deprotonation step.[13]
-
Materials & Equipment :
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Alkyl halide electrophile (e.g., methyl iodide) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringe
-
Standard work-up and purification equipment
-
-
Procedure :
-
Inert Atmosphere : In a flame-dried, nitrogen-purged round-bottom flask, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Deprotonation : Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes. Effervescence (hydrogen gas evolution) should be observed.
-
Alkylation : While maintaining the temperature at 0 °C, add the alkyl halide electrophile (1.2 eq) dropwise.[13]
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up : Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification : Purify the crude material via silica gel column chromatography to isolate the N7-alkylated product.
-
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the synthetic transformations described, highlighting the key decision points based on the desired outcome.
Caption: Experimental workflow decision tree.
Analytical Characterization
Confirmation of the successful synthesis and purity of the resulting derivatives is paramount. A multi-technique approach is recommended:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : The primary tool for reaction monitoring. It provides rapid confirmation of the consumption of starting material and the molecular weight of the product(s).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Provides definitive structural confirmation. Look for the appearance of new signals corresponding to the added nucleophile or alkyl group and shifts in the aromatic protons of the pyrrolo[2,3-d]pyrimidine core.
-
¹³C NMR : Confirms the carbon skeleton of the new molecule.
-
-
High-Performance Liquid Chromatography (HPLC) : Used to assess the final purity of the isolated compound, which should typically be >95% for use in subsequent biological assays or synthetic steps.
Conclusion
This compound is a high-value, versatile intermediate whose full potential is unlocked through a deep understanding of its reactivity. The ability to selectively functionalize the C4, C2, and N7 positions in a controlled, stepwise manner allows for the rapid generation of diverse molecular libraries. The protocols and principles outlined in this guide provide the necessary foundation for researchers to confidently and safely employ this building block in the pursuit of novel therapeutics, particularly in the ever-important field of kinase inhibitor discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 1379367-43-7 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. capotchem.com [capotchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. capotchem.cn [capotchem.cn]
- 13. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Strategic Derivatization of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Introduction: The Strategic Value of the 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to adenine allows it to function as an ATP-mimetic, making it a highly sought-after core for the development of kinase inhibitors. The derivatization of this core at various positions has led to the discovery of numerous potent and selective inhibitors for a range of therapeutic targets, particularly in oncology and immunology.[1]
This guide focuses on a key intermediate: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile . The presence of two distinct chlorine atoms at the C2 and C4 positions offers orthogonal handles for sequential, regioselective derivatization. The electron-withdrawing nature of the 5-carbonitrile group significantly influences the electrophilicity of the C4 and C2 positions, thereby modulating their reactivity towards nucleophiles and facilitating selective substitutions. This document provides a detailed exploration of the derivatization strategies for this versatile scaffold, complete with step-by-step protocols and the underlying chemical principles for researchers in drug discovery and development.
Chemical Reactivity and Regioselectivity
The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the two chlorine atoms and the 5-carbonitrile group. Nucleophilic aromatic substitution (SNAr) is the primary pathway for derivatization at the C2 and C4 positions. The regioselectivity of these substitutions is a critical consideration. Generally, the C4 position is more activated towards nucleophilic attack than the C2 position. This is attributed to the greater ability of the adjacent pyrrole nitrogen (N7) and the pyrimidine nitrogen at position 3 to stabilize the Meisenheimer intermediate formed during attack at C4.
However, this inherent selectivity can be influenced by several factors including the nature of the nucleophile, the solvent, temperature, and the presence of a protecting group at the N7 position.
Workflow for Derivatization
The following diagram illustrates a general workflow for the derivatization of this compound, highlighting the key decision points for a medicinal chemist.
Caption: General workflow for derivatization.
Part 1: Protection of the Pyrrole N7-Position
While direct derivatization of the N7-unprotected scaffold is possible, protection of the pyrrole nitrogen can offer several advantages, including improved solubility in organic solvents and preclusion of N7-alkylation as a side reaction. Common protecting groups include tosyl (Ts), tert-butyloxycarbonyl (Boc), and [2-(trimethylsilyl)ethoxy]methyl (SEM).
Protocol 1: N7-Tosyl (Ts) Protection
The tosyl group is a robust protecting group, stable to a wide range of reaction conditions.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of TsCl (1.1 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/EtOAc gradient) to afford 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile.
Part 2: Regioselective C4-Substitution via SNAr
As previously mentioned, the C4 position is generally more reactive towards nucleophilic attack. This allows for the selective introduction of a wide range of substituents.
Protocol 2: C4-Amination
Materials:
-
2,4-dichloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (or N7-unprotected starting material)
-
Desired primary or secondary amine (1.1 - 1.5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Ethanol (EtOH) or 2-Propanol (IPA)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve 2,4-dichloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (1.0 eq.) in EtOH or IPA.
-
Add the desired amine (1.1 eq.) followed by DIPEA (2.0 eq.).
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to yield the 4-amino-2-chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivative.
| Entry | Amine | Product | Yield (%) |
| 1 | Cyclopropylamine | 2-chloro-4-(cyclopropylamino)-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | ~85% |
| 2 | Morpholine | 2-chloro-4-morpholino-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | ~90% |
| 3 | Aniline | 4-anilino-2-chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | ~80% |
Part 3: C2-Derivatization
With the C4 position functionalized, the remaining chlorine at C2 can be displaced or used in cross-coupling reactions. The reactivity of the C2-chloro group is lower than the C4-chloro group, often requiring more forcing conditions or catalytic methods for substitution.
Protocol 3: C2-Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[2][3][4]
Caption: Suzuki-Miyaura coupling at the C2 position.
Materials:
-
4-amino-2-chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivative (1.0 eq.)
-
Aryl or heteroaryl boronic acid (1.5 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 - 0.1 eq.)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the 2-chloro-pyrrolopyrimidine derivative (1.0 eq.), boronic acid (1.5 eq.), and K₂CO₃ (2.0 eq.).
-
Add Pd(PPh₃)₄ (0.05 eq.).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add degassed 1,4-dioxane and water (4:1).
-
Heat the mixture to 90-100 °C and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of celite, washing with EtOAc.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the C2-arylated product.
Protocol 4: C2-Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is highly effective for forming C-N bonds.[5][6]
Materials:
-
4-substituted-2-chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivative (1.0 eq.)
-
Desired primary or secondary amine (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq.)
-
Xantphos or other suitable phosphine ligand (0.1 eq.)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq.)
-
Anhydrous 1,4-Dioxane or Toluene
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add Pd₂(dba)₃ (0.05 eq.), the phosphine ligand (0.1 eq.), and Cs₂CO₃ (1.5 eq.).
-
Add the 2-chloro-pyrrolopyrimidine derivative (1.0 eq.) and the desired amine (1.2 eq.).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add anhydrous, degassed dioxane or toluene.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with EtOAc and filter through celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the 2-amino-4-substituted derivative.
Part 4: Deprotection of N7-Tosyl Group
The final step for N7-protected compounds is the removal of the protecting group.
Protocol 5: N7-Tosyl Deprotection
Materials:
-
N7-tosyl protected pyrrolopyrimidine derivative
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 1-2 M)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the N7-tosyl protected compound in a mixture of THF and MeOH.
-
Add the aqueous NaOH solution and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, neutralize the reaction mixture with saturated aqueous NH₄Cl solution.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography or recrystallization.
Conclusion
The this compound scaffold is a highly valuable and versatile starting material for the synthesis of diverse chemical libraries. The distinct reactivity of the C2 and C4 positions allows for a programmed and regioselective introduction of various functionalities through nucleophilic aromatic substitution and modern cross-coupling methodologies. The protocols outlined in this guide provide a robust framework for researchers to explore the chemical space around this important heterocyclic core, paving the way for the discovery of novel therapeutic agents.
References
- 1. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Versatile Heterocyclic Scaffold: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Introduction: A Privileged Scaffold in Modern Drug Discovery
The 7-deazapurine core, specifically the 7H-pyrrolo[2,3-d]pyrimidine scaffold, represents a class of heterocyclic compounds of immense interest to the pharmaceutical and agrochemical industries.[1][2] Its structural resemblance to endogenous purines allows for competitive binding to a variety of enzymatic targets, most notably protein kinases.[3] The subject of this guide, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, is a highly functionalized and versatile intermediate. The two chlorine atoms at the C2 and C4 positions, possessing differential reactivity, and the synthetically malleable nitrile group at C5, provide multiple handles for diversification. This allows for the systematic exploration of the chemical space around the core, a critical aspect of modern drug design and the development of structure-activity relationships (SAR).
This document serves as a comprehensive guide for researchers, providing not only detailed, field-proven protocols for the key transformations of this scaffold but also the underlying scientific rationale for the selected reaction conditions.
Chemical Reactivity and Strategic Considerations
The reactivity of this compound is dominated by the two electrophilic centers on the pyrimidine ring (C2 and C4) and the functional groups on the pyrrole ring (N7-H and C5-CN). A thorough understanding of the factors governing the regioselectivity of its reactions is paramount for its successful application in multi-step syntheses.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The C4 position of the 2,4-dichloropyrrimidine system is generally more susceptible to nucleophilic attack than the C2 position. This preference is attributed to the higher LUMO coefficient at C4, making it more electrophilic.[4] The intermediate Meisenheimer complex formed upon attack at C4 is also better stabilized by the adjacent pyrrole ring. However, this inherent selectivity can be modulated or even reversed by several factors:
-
Steric Hindrance: Bulky nucleophiles may favor attack at the less sterically encumbered C2 position.
-
Electronic Effects: The presence of electron-donating or withdrawing groups on the pyrrole ring or on the nucleophile can influence the relative electrophilicity of the C2 and C4 positions.[5]
-
Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the C4/C2 selectivity. For instance, the use of tertiary amine nucleophiles has been shown to favor C2 substitution on 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5.[6][7]
Core Synthetic Operations and Protocols
This section details the fundamental transformations involving this compound, providing step-by-step protocols and the rationale behind the chosen conditions.
Protection of the Pyrrole Nitrogen (N7)
The acidic proton on the pyrrole nitrogen can interfere with many subsequent reactions, particularly those involving strong bases or organometallic reagents. Therefore, its protection is often a crucial first step. The choice of protecting group is critical and should be guided by its stability to the planned reaction conditions and the ease of its subsequent removal.
The tosyl group is a robust, electron-withdrawing protecting group that enhances the stability of the pyrrolo[2,3-d]pyrimidine core towards various reagents.
-
Reaction: this compound + p-Toluenesulfonyl chloride (TsCl)
-
Reagents & Conditions:
-
Base: Potassium Carbonate (K₂CO₃)
-
Phase Transfer Catalyst: Tetrabutylammonium chloride (TBAC)
-
Solvent: Dichloromethane (DCM) and Water
-
Temperature: Room Temperature
-
-
Step-by-Step Procedure:
-
To a stirred mixture of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in dichloromethane, add tetrabutylammonium chloride (catalytic amount), tosyl chloride (1.1 equiv), potassium carbonate (2.0 equiv), and water.[8]
-
Stir the biphasic mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Separate the organic and aqueous phases.
-
Wash the organic phase with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-tosylated product.[8]
-
Rationale: The use of a phase transfer catalyst like TBAC is essential to facilitate the transport of the carbonate base from the aqueous phase to the organic phase, where it can deprotonate the pyrrole nitrogen. Dichloromethane is a suitable solvent as it is inert to the reaction conditions and allows for easy separation from the aqueous phase.
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another valuable protecting group, particularly as it can be removed under conditions that are orthogonal to many other protecting groups.
-
Reaction: this compound + SEM-Cl
-
Reagents & Conditions:
-
Base: Sodium Hydride (NaH)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Temperature: 0 °C to Room Temperature
-
-
Step-by-Step Procedure:
-
To a stirred suspension of sodium hydride (1.5 equiv, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the this compound (1.0 equiv) in anhydrous DMF dropwise.[6]
-
Stir the mixture at 0 °C for 1-2 hours.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.3 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 10-12 hours.[6]
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Rationale: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the pyrrole nitrogen. Anhydrous DMF is used as a polar aprotic solvent to dissolve the starting materials and facilitate the reaction. The reaction is initiated at 0 °C to control the initial exothermic reaction of the substrate with NaH.
Nucleophilic Aromatic Substitution (SNAr)
As previously discussed, the C4 position is the more reactive site for SNAr. This allows for the selective introduction of a wide range of nucleophiles.
This protocol describes a typical procedure for the selective displacement of the C4-chloro group with an amine, a key step in the synthesis of many kinase inhibitors, including Tofacitinib.[9]
-
Reaction: 2,4-dichloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile + Amine
-
Reagents & Conditions:
-
Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Solvent: n-Butanol or Dioxane
-
Temperature: 50-60 °C
-
-
Step-by-Step Procedure:
-
To a solution of the N-protected 2,4-dichloropyrrolopyrimidine (1.0 equiv) in n-butanol, add the desired amine (1.1-1.5 equiv) and potassium carbonate (2.0-3.0 equiv).[10]
-
Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Rationale: n-Butanol is a high-boiling polar solvent that facilitates the dissolution of the reagents and allows the reaction to be conducted at an elevated temperature to drive it to completion. Potassium carbonate is a mild inorganic base suitable for scavenging the HCl generated during the reaction. In some cases, an organic base like DIPEA may be preferred to improve solubility. The N-protection of the pyrrole is crucial to prevent side reactions.
Table 1: Representative Conditions for C4-Amination
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| cis-1-benzyl-4-methyl-3-methylaminopiperidine | K₂CO₃ | n-Butanol | 50-60 | 4-6 | High | [10] |
| Morpholine | DIPEA | Dioxane | 80 | 12 | 85 | N/A |
| Aniline | K₂CO₃ | DMF | 100 | 8 | 78 | N/A |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of derivatives.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the pyrrolopyrimidine core and various aryl or heteroaryl boronic acids or esters.
-
Reaction: 2-chloro-4-amino-7-(protected)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile + Arylboronic acid
-
Reagents & Conditions:
-
Palladium Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane/Water or Toluene
-
Temperature: 80-110 °C
-
-
Step-by-Step Procedure:
-
In a flame-dried Schlenk tube, combine the 2-chloro-4-aminopyrrolopyrimidine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.05 equiv), and the base (2.0-3.0 equiv).[11]
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Heat the reaction mixture to 100 °C and stir until the reaction is complete.[11]
-
Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Rationale: The choice of catalyst, ligand, and base is crucial for a successful Suzuki-Miyaura coupling. Pd(PPh₃)₄ is a common and effective catalyst for a wide range of substrates. The base is required for the transmetalation step of the catalytic cycle. A mixture of an organic solvent and water is often used to ensure the solubility of both the organic and inorganic reagents.
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing an alternative to the SNAr reaction, especially for less reactive aryl chlorides or when milder conditions are required.[12][13]
-
Reaction: 2-chloro-4-substituted-7-(protected)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile + Amine
-
Reagents & Conditions:
-
Palladium Pre-catalyst: Pd₂(dba)₃
-
Ligand: XPhos, RuPhos, or BINAP
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)
-
Solvent: Anhydrous Toluene or Dioxane
-
Temperature: 100-110 °C
-
-
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 8 mol%), and the base (e.g., NaOtBu, 2.1 equiv).[14][15]
-
Add the 2-chloropyrrolopyrimidine derivative (1.0 equiv) and the amine (2.1 equiv).
-
Add anhydrous toluene.
-
Seal the vessel and heat to 100 °C with vigorous stirring.[14]
-
Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify by column chromatography.
-
Rationale: The use of bulky, electron-rich phosphine ligands (e.g., XPhos) is critical for the efficient oxidative addition of the palladium catalyst to the C-Cl bond and for promoting the reductive elimination step. A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the catalytic cycle. Anhydrous and inert conditions are essential to prevent catalyst deactivation.
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups for further transformations.[7][16]
-
Reaction: 2-chloro-4-substituted-7-(protected)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile + Terminal Alkyne
-
Reagents & Conditions:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂
-
Copper Co-catalyst: Copper(I) iodide (CuI)
-
Base: Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Solvent: Tetrahydrofuran (THF) or DMF
-
Temperature: Room Temperature to 60 °C
-
-
Step-by-Step Procedure:
-
To a solution of the 2-chloropyrrolopyrimidine (1.0 equiv) in THF under an inert atmosphere, add the palladium catalyst (0.05 equiv), copper(I) iodide (0.025 equiv), the amine base (7.0 equiv), and the terminal alkyne (1.1 equiv).[16]
-
Stir the reaction at room temperature until completion.
-
Dilute the reaction mixture with an ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Rationale: The Sonogashira reaction proceeds via a dual catalytic cycle involving both palladium and copper. The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base serves to deprotonate the terminal alkyne and neutralize the generated HCl.
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos or RuPhos | NaOtBu or LHMDS | Toluene or Dioxane | 100-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | TEA or DIPA | THF or DMF | RT - 60 |
Transformations of the 5-Carbonitrile Group
The nitrile group at the C5 position is a versatile functional handle that can be converted into various other functionalities.
The nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[17][18]
-
Reaction: 2,4-dichloro-7-(protected)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile → Carboxylic Acid
-
Reagents & Conditions (Acidic):
-
Reagent: Concentrated Sulfuric Acid (H₂SO₄) in Water
-
Temperature: 120-170 °C
-
-
Step-by-Step Procedure (Acidic):
Rationale: Strong acidic conditions are required to protonate the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. The initially formed amide is subsequently hydrolyzed to the carboxylic acid under these forcing conditions.
The nitrile can be reduced to a primary amine, providing a point for further derivatization.
-
Reaction: 2,4-dichloro-7-(protected)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile → Amine
-
Reagents & Conditions:
-
Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃)
-
Solvent: Anhydrous THF or Diethyl Ether
-
Temperature: 0 °C to Reflux
-
-
Step-by-Step Procedure:
-
To a stirred suspension of LiAlH₄ (2.0-3.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the nitrile (1.0 equiv) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate and purify the crude amine.
-
Rationale: LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines. Anhydrous conditions are crucial as LiAlH₄ reacts violently with water. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions.
The [3+2] cycloaddition of an azide source to the nitrile group provides a straightforward route to 5-substituted tetrazoles, which are important carboxylic acid bioisosteres in medicinal chemistry.[20][21]
-
Reaction: 2,4-dichloro-7-(protected)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile + Sodium Azide
-
Reagents & Conditions:
-
Azide Source: Sodium Azide (NaN₃)
-
Lewis Acid: Zinc Bromide (ZnBr₂) or Ammonium Chloride (NH₄Cl)
-
Solvent: N-Methyl-2-pyrrolidone (NMP)/Water or DMF
-
Temperature: 120-190 °C
-
-
Step-by-Step Procedure:
-
To a solution of the nitrile (1.0 equiv) in a mixture of NMP and water (7:3), add sodium azide (1.05 equiv).[20]
-
Heat the reaction mixture to 190 °C in a sealed vessel or a continuous flow reactor for 20 minutes to several hours.[20]
-
Cool the reaction mixture and acidify with HCl to pH 1.
-
Extract the tetrazole product with ethyl acetate.
-
Wash the organic layer, dry, and concentrate. Purify as needed.
-
Rationale: The use of a Lewis acid like ZnBr₂ or an in situ generated Brønsted acid from NH₄Cl activates the nitrile towards cycloaddition. High temperatures are often required to overcome the activation barrier of the reaction. Flow chemistry can be a safer alternative for reactions involving azides at high temperatures.[20]
Deprotection of the Pyrrole Nitrogen
The final step in many synthetic sequences is the removal of the N7-protecting group to unveil the desired target molecule.
The tosyl group is typically removed under strongly basic conditions.
-
Reaction: N-Tosyl-pyrrolopyrimidine → NH-pyrrolopyrimidine
-
Reagents & Conditions:
-
Base: Sodium Hydroxide (NaOH) or Sodium Methoxide (NaOMe)
-
Solvent: Methanol/Water or THF
-
Temperature: Room Temperature to Reflux
-
-
Step-by-Step Procedure:
-
Dissolve the N-tosylated compound in a mixture of methanol and water.
-
Add an excess of sodium hydroxide.
-
Stir the reaction at room temperature or heat to reflux until deprotection is complete.
-
Neutralize the reaction mixture with an acid (e.g., HCl).
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate to obtain the deprotected product.
-
Rationale: The strong base attacks the sulfonyl sulfur, leading to the cleavage of the N-S bond. The choice of solvent and temperature depends on the substrate's solubility and stability.
The SEM group can be removed under acidic conditions or with fluoride reagents.
-
Reaction: N-SEM-pyrrolopyrimidine → NH-pyrrolopyrimidine
-
Reagents & Conditions (Acidic):
-
Acid: Trifluoroacetic Acid (TFA)
-
Solvent: Dichloromethane (DCM)
-
Temperature: Room Temperature
-
-
Step-by-Step Procedure (Acidic):
-
Dissolve the N-SEM protected compound in dichloromethane.
-
Add an excess of trifluoroacetic acid.[10]
-
Stir the reaction at room temperature.
-
After completion, carefully neutralize the reaction with a base (e.g., saturated aqueous NaHCO₃).
-
Extract the product, dry, and concentrate.
-
Rationale: The acidic conditions protonate the ether oxygen of the SEM group, initiating its fragmentation and release of the free pyrrole. A subsequent basic workup may be necessary to fully convert any intermediates to the final deprotected product.[10]
Visualizing the Synthetic Pathways
The following diagrams illustrate the key reaction workflows described in this guide.
start [label="2,4-dichloro-7H-pyrrolo\n[2,3-d]pyrimidine-5-carbonitrile"]; N_protected [label="N-Protected Intermediate\n(Tosyl, SEM, etc.)"]; C4_substituted [label="4-Substituted-2-chloro-\n7-(protected)-pyrrolo\n[2,3-d]pyrimidine-5-carbonitrile"];
start -> N_protected [label=" Protection (Protocols 1, 2) "]; N_protected -> C4_substituted [label=" C4-SNA r\n(Protocol 3) "]; }
Caption: Initial protection and selective C4-functionalization workflow.start [label="4-Substituted-2-chloro-\n7-(protected)-pyrrolo\n[2,3-d]pyrimidine-5-carbonitrile"]; suzuki [label="Suzuki Product\n(C2-Aryl)"]; buchwald [label="Buchwald Product\n(C2-Amino)"]; sonogashira [label="Sonogashira Product\n(C2-Alkynyl)"];
start -> suzuki [label=" Suzuki-Miyaura\n(Protocol 4) "]; start -> buchwald [label=" Buchwald-Hartwig\n(Protocol 5) "]; start -> sonogashira [label=" Sonogashira\n(Protocol 6) "]; }
Caption: Palladium-catalyzed cross-coupling at the C2 position.start [label="...-pyrrolo[2,3-d]pyrimidine-\n5-carbonitrile"]; acid [label="Carboxylic Acid"]; amine [label="Primary Amine"]; tetrazole [label="Tetrazole"];
start -> acid [label=" Hydrolysis\n(Protocol 7) "]; start -> amine [label=" Reduction\n(Protocol 8) "]; start -> tetrazole [label=" Cycloaddition\n(Protocol 9) "]; }
Caption: Key transformations of the C5-carbonitrile group.Conclusion
This compound is a scaffold of significant strategic value in contemporary chemical research. Its utility is derived from the orthogonal reactivity of its functional groups, which allows for the controlled and sequential introduction of molecular diversity. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this versatile building block in their synthetic endeavors, accelerating the discovery of novel bioactive molecules.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | C13H9Cl2N3O2S | CID 53486828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Purification of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Introduction
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a key intermediate in the synthesis of various pharmacologically active compounds, particularly Janus kinase (JAK) inhibitors. The purity of this intermediate is paramount as it directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the purification of this compound, designed for researchers, scientists, and professionals in drug development.
The methodologies described herein are grounded in established chemical principles and have been synthesized from various sources to provide robust and reliable purification strategies. The choice of purification technique is often dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity. This guide will focus on the two most common and effective methods: silica gel column chromatography and recrystallization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₂Cl₂N₄ | PubChem |
| Molecular Weight | 213.03 g/mol | PubChem |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | 247-250 °C | [1] |
| Boiling Point | 312.0±52.0 °C (Predicted) | [1] |
| Solubility | Soluble in DMSO, ethyl acetate, and methanol. Slightly soluble in water. | [1][2] |
Safety Precautions
This compound is a chemical substance that requires careful handling. The following safety precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam in case of a fire.[4]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.[4]
For comprehensive safety information, refer to the Safety Data Sheet (SDS).[3][4][5]
Purification Strategies: A Conceptual Overview
The purification of this compound typically involves the removal of unreacted starting materials, by-products, and colored impurities. The choice between chromatography and recrystallization depends on the specific impurity profile.
Caption: General purification workflow for this compound.
Protocol 1: Silica Gel Column Chromatography
Silica gel column chromatography is a highly effective method for separating the target compound from closely related impurities. The principle of this technique is the differential adsorption of the components of a mixture onto a stationary phase (silica gel) and their subsequent elution with a mobile phase.
Rationale for Method Selection
This method is particularly useful when:
-
The crude product contains a complex mixture of impurities.
-
The impurities have similar polarities to the desired product.
-
A very high degree of purity is required.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (ACS grade)
-
Petroleum ether or Hexanes (ACS grade)
-
Glass chromatography column
-
Eluent reservoir
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
Step-by-Step Protocol
-
Slurry Preparation:
-
In a beaker, prepare a slurry of silica gel in the initial eluent (e.g., 10% ethyl acetate in petroleum ether). The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
-
Column Packing:
-
Carefully pour the silica gel slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the dissolved crude product onto a small amount of silica gel, then evaporating the solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 10% ethyl acetate in petroleum ether). A common eluent system for a related compound, 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, is ethyl acetate/petroleum ether (1:5, v/v).[2] This can be a good starting point for optimization.
-
Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the target compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in test tubes.
-
Monitor the separation by TLC, spotting each fraction on a TLC plate and visualizing under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.
-
Caption: Step-by-step workflow for purification by silica gel column chromatography.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures.
Rationale for Method Selection
This method is ideal when:
-
The crude product is a crystalline solid.
-
A suitable solvent is found in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities are either highly soluble or insoluble at all temperatures.
-
It is a more scalable and cost-effective method compared to chromatography for large quantities.
Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., ethyl acetate, ethanol, toluene, or a mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with a water or oil bath)
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum source
Step-by-Step Protocol
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. For related pyrrolopyrimidines, toluene or an ethanol/water mixture have been suggested.[4]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities.
-
If charcoal is used, hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Caption: Step-by-step workflow for purification by recrystallization.
Conclusion
The purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. The choice of purification method, either silica gel column chromatography or recrystallization, should be based on the specific needs of the researcher, considering factors such as the impurity profile, required purity, and scale of the reaction. The protocols provided in this guide offer a comprehensive framework for achieving high-purity this compound, ensuring the quality and integrity of subsequent synthetic steps.
References
- 1. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 2. 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine CAS 90213-66-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
Topic: Analytical Methods for the Comprehensive Characterization of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
An Application Note from the Office of the Senior Application Scientist
**Abstract
This application note provides a detailed guide for the analytical characterization of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a critical intermediate in the synthesis of various pharmaceutical agents.[1][2] The methodologies outlined herein are designed for researchers, quality control analysts, and drug development professionals who require robust and reliable data to confirm the identity, purity, and structural integrity of this compound. We present a multi-technique approach, leveraging High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the rationale behind the chosen methodology, provides step-by-step protocols, and offers insights into data interpretation, ensuring a self-validating analytical workflow.
Introduction: The Importance of Rigorous Characterization
This compound is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a key building block in the synthesis of targeted therapies, particularly Janus kinase (JAK) inhibitors.[2] Given its role as a pivotal precursor, confirming its chemical identity and purity is paramount. The presence of impurities, even in trace amounts, can have profound effects on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide is structured to provide a logical, multi-faceted analytical workflow. We begin with chromatographic techniques to assess purity and then move to spectrometric and spectroscopic methods for unambiguous structural confirmation. This orthogonal approach ensures the highest degree of confidence in the analytical results.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
2.1. Expertise & Rationale
Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules like this compound. The method separates the target compound from potential impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution is employed to ensure the effective separation of compounds with a range of polarities. UV detection is selected due to the strong chromophoric nature of the pyrrolo[2,3-d]pyrimidine core. A purity level of ≥98% is often required for synthetic intermediates.
2.2. Experimental Protocol: HPLC Purity Assay
This protocol is designed to provide a baseline for method development.
| Parameter | Condition | Rationale |
| Instrument | Standard HPLC system with UV Detector | Widely available and suitable for routine analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | Excellent resolving power for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides proton source for good peak shape and MS compatibility. |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Common organic modifier with good UV transparency. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B | Ensures elution of nonpolar impurities and re-equilibration. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic system absorbs strongly at this wavelength. |
| Injection Vol. | 10 µL | |
| Sample Prep. | 1 mg/mL in Acetonitrile/Water (1:1) | Soluble in common organic solvents.[3] |
2.3. Workflow Diagram: HPLC Analysis
Caption: HPLC workflow from sample preparation to final report generation.
Molecular Weight Confirmation by LC-MS
3.1. Expertise & Rationale
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool that confirms both the identity and purity of a compound in a single run. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can directly measure the molecular weight of the eluting compound. For this compound (Formula: C₇H₂Cl₂N₄; Molecular Weight: 213.03 g/mol ), we expect to observe a protonated molecular ion [M+H]⁺ at m/z 214. A key confirmatory feature is the characteristic isotopic pattern generated by the two chlorine atoms (³⁵Cl and ³⁷Cl), which results in prominent peaks at M, M+2, and M+4 with an approximate intensity ratio of 9:6:1. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that minimizes fragmentation and preserves the molecular ion.
3.2. Experimental Protocol: LC-MS Analysis
| Parameter | Condition | Rationale |
| LC Method | Use HPLC conditions from Section 2.2 | Ensures correlation between UV purity and mass data. |
| MS Instrument | Single Quadrupole or Time-of-Flight (TOF) | Suitable for routine mass confirmation. |
| Ionization Mode | ESI, Positive | The nitrogen atoms are readily protonated. |
| Scan Range | m/z 50-500 | Covers the expected molecular ion and potential fragments. |
| Capillary Voltage | 3.5 kV | Typical voltage for stable spray in ESI. |
| Drying Gas Temp. | 350 °C | Facilitates desolvation of ions. |
| Expected Ion | [M+H]⁺ at m/z ~214.0 | Corresponds to the protonated molecule. |
| Isotopic Peaks | [M+2+H]⁺ at m/z ~216.0[M+4+H]⁺ at m/z ~218.0 | Confirms the presence of two chlorine atoms. |
3.3. Workflow Diagram: LC-MS Confirmation
Caption: The logical flow of an LC-MS experiment for molecular weight verification.
Structural Elucidation by NMR Spectroscopy
4.1. Expertise & Rationale
NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR provides similar information for carbon atoms. For this compound, we expect to see distinct signals corresponding to the protons on the pyrrole ring and the pyrrole N-H. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it effectively dissolves the compound and its residual solvent peak does not interfere with the signals of interest.[3] The predicted chemical shifts and coupling constants serve as a unique fingerprint for the molecule's specific isomeric form.
4.2. Experimental Protocol: ¹H and ¹³C NMR
| Parameter | Condition | Rationale |
| Instrument | 400 MHz (or higher) NMR Spectrometer | Higher field strength provides better signal dispersion. |
| Solvent | DMSO-d₆ | Good solubilizing power for this class of compounds. |
| Sample Conc. | ~10 mg in 0.7 mL | Provides adequate signal-to-noise for ¹H and ¹³C. |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm | Standard internal reference. |
| Techniques | ¹H NMR, ¹³C NMR, DEPT-135 | DEPT-135 helps distinguish CH from C and CH₂ carbons. |
4.3. Expected NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~12.5 - 13.5 | broad singlet | N-H (pyrrole) |
| ¹H | ~8.4 - 8.6 | singlet | C6-H (pyrrole) |
| ¹³C | ~152 | singlet | C2 or C4 |
| ¹³C | ~150 | singlet | C4 or C2 |
| ¹³C | ~150 | singlet | C7a |
| ¹³C | ~132 | singlet | C6 |
| ¹³C | ~117 | singlet | C-CN (nitrile) |
| ¹³C | ~100 | singlet | C5 |
| ¹³C | ~95 | singlet | C4a |
Note: Chemical shifts are predictive and should be confirmed by 2D NMR techniques (e.g., HSQC, HMBC) for definitive assignment.
4.4. Diagram: Structure-Spectra Correlation
Caption: Correlation between the molecular structure and its expected key ¹H NMR signals.
Functional Group Identification by FTIR Spectroscopy
5.1. Expertise & Rationale
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The technique relies on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. For our target compound, the most diagnostic absorption band is the nitrile (C≡N) stretch, which is expected to appear as a sharp, intense peak. Other important vibrations include the N-H stretch of the pyrrole ring and various stretches associated with the aromatic C=C and C=N bonds. The presence of these characteristic peaks provides strong, complementary evidence for the compound's structure.
5.2. Experimental Protocol: FTIR Analysis
| Parameter | Condition | Rationale |
| Instrument | FTIR Spectrometer with ATR accessory | ATR (Attenuated Total Reflectance) requires minimal sample prep. |
| Sample Prep. | Place a small amount of solid powder on the ATR crystal. | Non-destructive and fast. |
| Scan Range | 4000 - 400 cm⁻¹ | Covers the entire mid-infrared region. |
| Resolution | 4 cm⁻¹ | Sufficient for identifying key functional groups. |
| No. of Scans | 16 | Improves signal-to-noise ratio. |
5.3. Expected Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| 3400 - 3200 | N-H Stretch (pyrrole) | Medium, broad |
| 2240 - 2220 | C≡N Stretch (nitrile) | Strong, sharp |
| 1620 - 1550 | C=N Stretch (pyrimidine) | Medium to strong |
| 1550 - 1450 | C=C Stretch (aromatic) | Medium to strong |
| 800 - 600 | C-Cl Stretch | Strong |
Summary and Conclusion
The analytical characterization of this compound requires a multi-technique, orthogonal approach to ensure data of the highest integrity. The methods outlined in this application note provide a comprehensive framework for confirming the identity, purity, and structure of this vital pharmaceutical intermediate.
| Technique | Purpose | Key Expected Result |
| HPLC | Purity Assessment | Single major peak (>98% area) with a stable retention time. |
| LC-MS | Molecular Weight Confirmation | [M+H]⁺ ion at m/z ~214, with a 9:6:1 isotopic pattern for M, M+2, M+4. |
| NMR | Structural Elucidation | Characteristic ¹H and ¹³C chemical shifts matching the proposed structure. |
| FTIR | Functional Group ID | Strong, sharp C≡N stretch at ~2230 cm⁻¹; N-H stretch at ~3300 cm⁻¹. |
By systematically applying these protocols, researchers and quality control scientists can confidently validate their material, ensuring it meets the stringent requirements for downstream applications in drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. This valuable intermediate is a cornerstone in the development of various therapeutic agents, and its efficient synthesis is critical. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during its multi-step synthesis.
The proposed synthetic route is a well-established pathway involving the initial construction of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core, followed by a Vilsmeier-Haack formylation to introduce the aldehyde at the C5 position, and subsequent conversion to the target nitrile.
Overall Synthetic Workflow
The synthesis can be logically divided into three key stages:
-
Synthesis of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core.
-
Vilsmeier-Haack formylation at the C5 position.
-
Conversion of the C5-aldehyde to the C5-carbonitrile.
Below is a graphical representation of the overall workflow:
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
The initial and crucial phase of this synthesis is the construction of the heterocyclic core. A common and effective method involves the reaction of 6-aminouracil with chloroacetaldehyde, followed by chlorination with phosphorus oxychloride (POCl₃)[1][2].
Troubleshooting Guide & FAQs
Question 1: My initial cyclization reaction between 6-aminouracil and chloroacetaldehyde is giving low yields and a lot of side products. What can I do?
Answer: This is a common issue often related to reaction conditions and the stability of the reactants and products.
-
pH Control: The pH of the reaction mixture is critical. An acidic pH (around 3-4) is generally required to facilitate the reaction and subsequent precipitation of the intermediate[2]. Careful addition of a dilute acid like HCl is recommended for pH adjustment.
-
Temperature Management: The reaction with chloroacetaldehyde is typically run at a moderately elevated temperature (45-65 °C)[1][2]. Temperatures that are too high can lead to decomposition and the formation of tarry byproducts.
-
Purity of Chloroacetaldehyde: Chloroacetaldehyde is prone to polymerization. It is advisable to use a freshly prepared solution or a high-quality commercial source.
Question 2: The chlorination step with POCl₃ is messy and gives a low yield of the desired 2,4-dichloro product. How can I optimize this?
Answer: The chlorination of the dihydroxy-pyrrolo[2,3-d]pyrimidine intermediate is a vigorous reaction that requires careful control.
-
Role of a Tertiary Amine Base: The addition of a high-boiling tertiary amine, such as N,N-diisopropylethylamine (DIPEA), is highly recommended[1][2]. The base serves two primary purposes: it acts as a catalyst and neutralizes the HCl gas that is generated during the reaction, which can otherwise lead to side reactions and degradation.
-
Temperature Control: The reaction is exothermic. It is crucial to control the temperature, typically in the range of 75-90 °C[1]. Overheating can lead to the formation of intractable tars.
-
Work-up Procedure: The quenching of excess POCl₃ is a critical and potentially hazardous step. The reaction mixture should be cooled to room temperature and then slowly and carefully poured onto crushed ice with vigorous stirring. This "reverse quench" helps to manage the exotherm. Subsequently, the aqueous mixture should be neutralized to a pH of 7-8 with a base like sodium bicarbonate to precipitate the product.
Experimental Protocol: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Step 1a: Synthesis of the Intermediate.
-
To a reaction vessel, add 6-aminouracil and water.
-
Add sodium bicarbonate and heat the mixture to 50-60 °C with stirring.
-
Slowly add a solution of chloroacetaldehyde dropwise, maintaining the temperature.
-
Continue to stir at 60-65 °C for 1 hour after the addition is complete.
-
Cool the reaction to room temperature and adjust the pH to 3-4 with dilute HCl.
-
Filter the resulting precipitate, wash with water, and dry to obtain the intermediate.
-
-
Step 1b: Chlorination.
-
In a separate flask, add the dried intermediate and phosphorus oxychloride.
-
Add N,N-diisopropylethylamine (DIPEA) dropwise while keeping the temperature under control.
-
Heat the reaction mixture to 75-90 °C and stir until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution to pH 7-8 with saturated sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Part 2: Vilsmeier-Haack Formylation
The introduction of a formyl group at the C5 position of the pyrrole ring is typically achieved through a Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, which is formed in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃)[3][4][5].
Troubleshooting Guide & FAQs
Question 3: The Vilsmeier-Haack reaction is not proceeding, and I am recovering my starting material. What could be the issue?
Answer: The Vilsmeier-Haack reaction is sensitive to the purity of reagents and reaction conditions.
-
Purity of Reagents: Both POCl₃ and DMF must be of high purity and anhydrous. The presence of moisture can quench the Vilsmeier reagent. DMF can decompose over time to dimethylamine, which can interfere with the reaction[6]. Using freshly distilled or high-purity reagents is crucial.
-
Formation of the Vilsmeier Reagent: The Vilsmeier reagent is typically pre-formed by adding POCl₃ to DMF at a low temperature (e.g., 0 °C) before adding the substrate[5][7]. Ensure that the reagent is properly formed before proceeding.
-
Reaction Temperature: After the addition of the substrate, the reaction often requires heating to proceed at a reasonable rate. A temperature of around 75 °C is a good starting point[7].
Question 4: I am observing the formation of multiple products in my Vilsmeier-Haack reaction. How can I improve the selectivity?
Answer: While the C5 position of the 7H-pyrrolo[2,3-d]pyrimidine is electron-rich and generally favored for electrophilic substitution, side reactions can occur.
-
Stoichiometry of the Vilsmeier Reagent: Using an excess of the Vilsmeier reagent can sometimes lead to di-formylation or other side reactions. It is advisable to start with a modest excess (e.g., 1.5 equivalents) and optimize from there.
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the formation of byproducts. Monitor the reaction progress by TLC and quench it once the starting material is consumed.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Preparation of the Vilsmeier Reagent:
-
In a flask under an inert atmosphere (e.g., argon or nitrogen), cool anhydrous DMF to 0 °C.
-
Slowly add POCl₃ dropwise with vigorous stirring, ensuring the temperature does not rise significantly.
-
Allow the mixture to stir at 0 °C for about 30 minutes to an hour to ensure complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Add a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in an anhydrous solvent (e.g., DMF) to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to around 75 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a base such as sodium hydroxide or sodium bicarbonate solution to a pH of 8-9.
-
The product, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, will precipitate out. Filter the solid, wash with water, and dry.
-
Mechanism of the Vilsmeier-Haack Reaction
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Part 3: Conversion of Aldehyde to Nitrile
The final step is the conversion of the 5-formyl group to the desired 5-carbonitrile. There are several methods to achieve this transformation. A common approach involves the formation of an oxime followed by dehydration.
Troubleshooting Guide & FAQs
Question 5: The conversion of the aldehyde to the nitrile is giving low yields. What are some alternative methods or tips for optimization?
Answer: The efficiency of this conversion can depend on the chosen reagent and reaction conditions.
-
Oxime Formation and Dehydration: A two-step, one-pot procedure is often effective. First, react the aldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) to form the oxime. Then, add a dehydrating agent like acetic anhydride, trifluoroacetic anhydride, or even POCl₃ to convert the oxime to the nitrile.
-
Direct Conversion: There are reagents that can directly convert aldehydes to nitriles, although these may require more specialized conditions.
-
Reaction Monitoring: It is important to monitor both the formation of the oxime and its subsequent conversion to the nitrile by TLC to determine the optimal reaction time.
Experimental Protocol: Aldehyde to Nitrile Conversion
-
Oxime Formation:
-
Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde in a suitable solvent like ethanol or pyridine.
-
Add hydroxylamine hydrochloride and a base such as sodium acetate.
-
Heat the mixture to reflux and monitor the reaction until the starting aldehyde is consumed.
-
-
Dehydration to Nitrile:
-
Cool the reaction mixture containing the oxime.
-
Add a dehydrating agent like acetic anhydride and heat the mixture again.
-
Monitor the reaction by TLC for the formation of the nitrile.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture and pour it into water.
-
The product will often precipitate. If not, extract with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by recrystallization or column chromatography.
-
Quantitative Data Summary
| Step | Reactants | Reagents | Typical Yield | Purity (Typical) |
| 1 | 6-aminouracil, Chloroacetaldehyde | NaHCO₃, HCl, POCl₃, DIPEA | 50-70% | >95% |
| 2 | 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | POCl₃, DMF | 70-90% | >98% |
| 3 | 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | NH₂OH·HCl, Acetic Anhydride | 60-85% | >98% |
References
- 1. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 2. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. reddit.com [reddit.com]
- 7. growingscience.com [growingscience.com]
Technical Support Center: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Welcome to the technical support center for the synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis, leading to improved yields and purity.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, including incomplete reaction, side product formation, or degradation of the product. Here's a breakdown of potential causes and solutions:
-
Incomplete Chlorination: The conversion of the dihydroxy precursor to the dichloro product is a critical step. If this reaction is incomplete, you will have a mixture of starting material, mono-chloro, and di-chloro products, which can be difficult to separate.
-
Solution: Ensure your chlorinating agent, typically phosphorus oxychloride (POCl₃), is fresh and used in sufficient excess. The reaction temperature and time are also crucial; monitor the reaction by TLC or LC-MS to ensure complete conversion. The use of a high-boiling point solvent like toluene can help maintain the required temperature.[1][2]
-
-
Side Reactions: The pyrrolo[2,3-d]pyrimidine core is susceptible to various side reactions under harsh chlorination conditions.
-
Solution: The addition of an organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, can help to neutralize the HCl generated during the reaction and minimize side reactions.[1][3] Careful control of the reaction temperature is also essential to prevent the formation of unwanted byproducts.
-
-
Product Degradation During Workup: The dichloro product can be sensitive to hydrolysis, especially in the presence of water and acid during the workup.
-
Solution: A careful workup procedure is critical. After the reaction is complete, excess POCl₃ should be removed under reduced pressure. The reaction mixture should then be quenched by slowly adding it to a mixture of ice and water, maintaining a low temperature.[3]
-
Issue 2: Difficulty in Product Purification
Question: I'm having trouble purifying the final product. My column chromatography is not giving a clean separation.
Answer: Purification challenges often arise from the presence of closely related impurities.
-
Co-eluting Impurities: Mono-chlorinated species or isomers can have similar polarities to the desired product, making separation by column chromatography difficult.
-
Solution: Optimize your chromatography conditions. A gradient elution with a solvent system like ethyl acetate/petroleum ether or ethyl acetate/hexanes can improve separation.[4] If column chromatography is still ineffective, consider recrystallization as an alternative purification method.
-
-
Tarry Residues: The formation of dark, tarry materials can complicate purification.
-
Solution: This is often a result of decomposition at high temperatures. Ensure the reaction temperature is carefully controlled. Adding an activated carbon treatment (like Darco) to the organic solution before final concentration can help remove some colored impurities.[1]
-
Issue 3: Inconsistent Reaction Outcomes
Question: I'm getting inconsistent results from batch to batch. What could be the reason?
Answer: Inconsistency is often due to variations in reagent quality or reaction conditions.
-
Reagent Quality: The purity of starting materials and reagents, especially the chlorinating agent, is critical.
-
Solution: Use high-purity starting materials. Ensure that POCl₃ is fresh and has not been exposed to moisture.
-
-
Reaction Conditions: Small variations in temperature, reaction time, or addition rates can lead to different outcomes.
-
Solution: Maintain strict control over all reaction parameters. Use a well-calibrated thermometer and ensure efficient stirring. For exothermic reactions, control the rate of addition to maintain the desired temperature.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal chlorinating agent for this synthesis?
A1: Phosphorus oxychloride (POCl₃) is the most commonly used and effective chlorinating agent for converting the dihydroxy pyrrolo[2,3-d]pyrimidine to the dichloro derivative.[5][6] Other chlorinating agents like sulfuryl chloride or oxalyl chloride may also be used, but POCl₃ is generally preferred for this transformation.[5]
Q2: What is the role of the organic base in the chlorination step?
A2: An organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, is often added to the chlorination reaction to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[3] This can help to prevent acid-catalyzed side reactions and degradation of the starting material or product, leading to higher yields and purity.
Q3: What are the key safety precautions to take during this synthesis?
A3: This synthesis involves hazardous reagents and requires careful handling.
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Quenching: The quenching of the reaction mixture with water is highly exothermic and should be done slowly and with caution in an ice bath.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to separate the starting material, intermediates, and the final product.
-
LC-MS: This technique can provide more detailed information about the reaction progress and the presence of any side products.
III. Experimental Protocols
Protocol 1: Chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
This protocol describes a general procedure for the chlorination step.
-
To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1 equivalent) in toluene, slowly add phosphorus oxychloride (3-5 equivalents).
-
Heat the reaction mixture to 70°C.
-
Slowly add N,N-diisopropylethylamine (2 equivalents) dropwise over a period of 2.5 hours, maintaining the temperature.
-
After the addition is complete, raise the temperature to 106°C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a mixture of ice and ethyl acetate.
-
Stir the mixture overnight.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.[4]
Data Presentation
| Parameter | Recommended Value | Reference |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [5][6] |
| Solvent | Toluene | [1][2] |
| Base | N,N-diisopropylethylamine (DIPEA) | [1][3] |
| Reaction Temperature | 106°C | [1] |
| Purification Method | Column Chromatography | [4] |
IV. Visualizations
Workflow for Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield.
Key Steps in the Synthesis
References
- 1. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 2. patents.justia.com [patents.justia.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
- 5. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 6. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile stability and degradation issues
Technical Support Center: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Introduction
Welcome to the technical support guide for this compound. This molecule is a critical heterocyclic intermediate in modern synthetic chemistry, valued as a building block for complex therapeutic agents, including kinase inhibitors.[1] Its unique pyrrolo[2,3-d]pyrimidine core, often referred to as a 7-deazapurine, combined with reactive chloro and nitrile functional groups, provides significant synthetic versatility.[2]
However, this same reactivity can present challenges related to stability and degradation. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges. We will address common questions and troubleshooting scenarios encountered during storage, handling, and experimentation, providing insights grounded in chemical principles to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - Compound Handling & Storage
This section addresses the most common initial questions regarding the physical properties and safe handling of the compound.
Question: What are the official identification details for this compound?
-
Chemical Name: this compound
-
Molecular Formula: C₇H₂Cl₂N₄
-
Molecular Weight: 217.03 g/mol
-
CAS Number: While the core structure (without the 5-carbonitrile) is well-documented under CAS 90213-66-4, the specific CAS for the 5-carbonitrile derivative should be confirmed with your supplier.[3]
Question: What are the recommended storage conditions? To maintain product quality and prevent degradation, proper storage is critical. Based on data for the parent compound, the following conditions are strongly recommended:
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent exposure to moisture and air.[5] The compound should be kept in a dry, well-ventilated place.[5]
-
Light: Protect from light.[5] The conjugated aromatic system can be sensitive to photolytic degradation.
Question: What is the solubility profile of this compound? Solubility is a key parameter for preparing stock solutions and reaction mixtures. The parent compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, is reported to be:
-
Soluble in Dimethyl Sulfoxide (DMSO), ethyl acetate, and methanol.[6][7]
-
Slightly soluble in water.[6][7] It is crucial to perform small-scale solubility tests in your specific solvent system. Due to the potential for hydrolysis, prolonged storage in protic or aqueous solvents is not recommended.
Question: What are the key physical and safety properties?
-
Appearance: Typically an off-white to yellow or light-yellow solid.[1] A significant deviation from this color may indicate degradation.
-
Melting Point: The parent compound melts around 247-250°C.[6]
-
Safety: This compound is classified as an irritant and may be harmful if swallowed, causing skin and serious eye irritation.[3][5] Always handle with appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Work in a well-ventilated area or a chemical fume hood.[5]
Section 2: Troubleshooting Guide - Stability & Degradation
Experiments that yield unexpected results, such as low yields, new impurities, or color changes, can often be traced back to compound instability. This section provides a problem-and-solution framework for these issues.
Problem: My solid compound has developed a yellow or brownish tint over time.
-
Probable Cause: This is a common visual indicator of degradation. The discoloration is likely due to the formation of minor impurities from slow decomposition, potentially caused by exposure to light, moisture, or air (oxidation).
-
Recommended Action:
-
Purity Check: Before use, verify the compound's purity via HPLC with UV detection or LC-MS. Compare the purity profile to the Certificate of Analysis (CoA) provided by the supplier.
-
Review Storage: Ensure storage conditions strictly adhere to the recommendations (refrigerated, dark, dry, inert atmosphere).[1][4][5] If the compound was not stored properly, it is best to use a fresh, unopened batch for critical experiments.
-
Problem: I observe new peaks in my HPLC/LC-MS analysis after preparing a stock solution in methanol or an aqueous buffer.
-
Probable Cause: The appearance of new species in solution points towards solvent-mediated degradation. The two chloro-substituents on the pyrimidine ring are electrophilic sites, making them susceptible to nucleophilic attack.
-
Hydrolysis: In the presence of water, one or both chlorine atoms can be displaced by hydroxyl groups, forming mono- and di-hydroxy-pyrrolopyrimidine derivatives. This process is often accelerated by non-neutral pH.
-
Solvolysis: In alcoholic solvents like methanol, a similar reaction can occur, leading to the formation of methoxy-substituted byproducts.
-
Nitrile Hydrolysis: While generally requiring more forcing conditions (strong acid or base), the 5-carbonitrile group could potentially hydrolyze to a 5-carboxamide or 5-carboxylic acid derivative over time, especially in unbuffered aqueous solutions.
-
-
Recommended Action:
-
Use Aprotic Solvents: For stock solutions, prioritize high-purity, anhydrous aprotic solvents like DMSO or DMF.
-
Prepare Fresh: Prepare solutions immediately before use. Avoid long-term storage of the compound in solution.
-
Control pH: If aqueous buffers are unavoidable, work at a neutral or slightly acidic pH (pH 6-7) and keep the solution cold to slow the rate of hydrolysis.
-
Characterize Impurities: If possible, use LC-MS/MS to obtain mass data on the new peaks to help identify the likely degradation products.
-
Problem: My reaction yield is inconsistent or lower than expected, even with fresh material.
-
Probable Cause: If the starting material's purity is confirmed, degradation may be occurring during the reaction.
-
Incompatible Reagents: Strong oxidizing agents are known to be incompatible.[5] Strong bases can deprotonate the pyrrole nitrogen, potentially opening up alternative reaction pathways.[9] Highly nucleophilic reagents may react at the chloro-positions if that is not the intended transformation.
-
Thermal Stress: Although the compound has a high melting point, prolonged heating in certain solvents could lead to thermal degradation.
-
-
Recommended Action:
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction at regular intervals. Check for the disappearance of starting material and the formation of any unexpected byproducts.
-
Temperature Control: Avoid excessive heating. If a reaction requires high temperatures, run a small-scale control experiment to assess the thermal stability of the starting material under the reaction conditions (solvent, reagents excluded) for the same duration.
-
Inert Conditions: Run reactions under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions, especially if your reaction involves sensitive reagents or intermediates.
-
Section 3: Standardized Experimental Protocols
Adhering to standardized protocols can significantly enhance experimental reproducibility by minimizing variability from handling and preparation.
Protocol 3.1: Preparation of a High-Integrity Stock Solution
This protocol is designed to minimize degradation during the preparation of a stock solution for screening or reaction setup.
-
Pre-analysis: Allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Solvent Selection: Use only high-purity, anhydrous-grade DMSO.
-
Weighing: In a controlled environment with low humidity, quickly weigh the required amount of the compound into a clean, dry amber glass vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM). Cap the vial tightly.
-
Homogenization: Gently vortex or sonicate the vial at room temperature until the solid is completely dissolved. A brief sonication (1-2 minutes) in a water bath is acceptable.
-
Storage: If immediate use is not possible, blanket the vial with an inert gas (argon or nitrogen), seal tightly with a paraffin film, and store at -20°C or -80°C. Minimize freeze-thaw cycles.
Protocol 3.2: Rapid Assessment of Compound Stability in a New Solvent
This workflow helps determine if your compound is stable under specific experimental conditions before committing to a large-scale experiment.
-
Initial Analysis (T=0): Prepare a solution of the compound in the test solvent (e.g., your reaction buffer, a protic solvent) at the intended experimental concentration. Immediately take an aliquot and dilute it for HPLC or LC-MS analysis. This is your baseline (T=0) purity profile.
-
Incubation: Keep the remaining solution under the exact conditions of your planned experiment (temperature, light exposure, atmosphere).
-
Time-Point Analysis: Take additional aliquots at predetermined time points (e.g., T=1h, 4h, 24h). Analyze them using the same analytical method as the T=0 sample.
-
Data Comparison: Compare the chromatograms from each time point. Look for:
-
A decrease in the peak area of the parent compound.
-
The appearance or growth of new peaks, indicating degradation.
-
A stable purity profile indicates the compound is suitable for use under these conditions.
-
Section 4: Visual Guides & Workflows
Visual aids can help clarify complex relationships and decision-making processes.
Diagram 4.1: Key Factors Influencing Compound Stability
References
- 1. chemimpex.com [chemimpex.com]
- 2. 90213-66-4|2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine|BLD Pharm [bldpharm.com]
- 3. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. fishersci.com [fishersci.com]
- 6. 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine CAS 90213-66-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Welcome to the technical support guide for the purification of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and pharmaceutical development professionals. Our goal is to empower you to overcome common purification challenges, thereby improving yield, purity, and process efficiency.
Introduction
This compound is a highly functionalized heterocyclic compound. It serves as a critical building block in medicinal chemistry, notably as an intermediate in the synthesis of targeted therapies. The molecule's structure, featuring two reactive chlorine atoms, a polar carbonitrile group, and a hydrogen-bonding pyrrole motif, presents a unique set of purification challenges. Achieving high purity is paramount, as residual impurities can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final compounds. This guide addresses the most common issues encountered during its isolation and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses common problems in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.
Q1: My crude product is a dark, oily, or gummy solid that is difficult to handle. What is causing this and how can I crystallize it?
Answer: This is a frequent issue often caused by residual solvents, inorganic salts from the workup, or the presence of colored, tarry byproducts from the chlorination step, which typically involves harsh reagents like phosphorus oxychloride (POCl₃)[1]. These impurities can inhibit crystal lattice formation.
-
Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, but reactions run at high temperatures can lead to decomposition and the formation of polymeric, colored impurities[2]. Inadequate quenching of excess POCl₃ can also generate acidic residues that contribute to the problem[3].
-
Troubleshooting Steps:
-
Trituration: Before attempting a full recrystallization, try triturating the crude material with a non-polar solvent in which the product is poorly soluble, such as hexanes, heptane, or diethyl ether. This will wash away highly non-polar impurities and can often induce crystallization.
-
Solvent Removal: Ensure all high-boiling solvents (e.g., toluene, DMF) and residual POCl₃ are thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can be effective for removing traces of POCl₃[4].
-
Initiate Crystallization: If the material is still an oil, dissolve it in a minimal amount of a suitable solvent (like ethyl acetate or dichloromethane) and then slowly add a non-polar anti-solvent (like hexanes) until turbidity persists. Scratch the inside of the flask with a glass rod at the solvent-air interface or add a seed crystal, if available, to induce nucleation.
-
Q2: I'm observing multiple spots on my TLC, even after purification. What are the likely impurities?
Answer: The impurity profile depends heavily on the synthetic route, but common byproducts for this class of compounds include:
-
Hydrolyzed Species: The chlorine atoms on the pyrimidine ring are susceptible to hydrolysis, especially the one at the 4-position[3][5]. This can revert the chloro group to a hydroxyl group (forming a pyrrolo[2,3-d]pyrimidin-4-one), a highly polar impurity that will have a much lower Rf on silica gel TLC.
-
Incompletely Chlorinated Material: If the starting material is a diol (e.g., 7H-pyrrolo[2,3-d]pyrimidine-2,4-dione), mono-chloro intermediates may persist. These are also more polar than the desired product.
-
N-Alkylated/Protected Impurities: If protecting groups were used on the pyrrole nitrogen (N-7), incomplete deprotection can leave behind a non-polar impurity. Conversely, if the synthesis involves N-alkylation as a final step, unreacted starting material will be more polar[6].
Q3: What are the recommended starting points for purification by recrystallization vs. column chromatography?
Answer: The choice depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is ideal when:
-
The crude product is >85% pure by NMR or HPLC.
-
The main impurities have significantly different solubility profiles from the product.
-
You are working on a larger scale where chromatography is less practical[2].
-
-
Column chromatography is necessary when:
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
} enddot Caption: Decision tree for selecting a purification method.
Q4: My purified product has a persistent off-white or yellowish color. How can I remove it?
Answer: A slight off-white to yellow color can be inherent to this compound class[9]. However, a significant coloration often indicates trace amounts of highly conjugated or polymeric impurities.
-
Solution: A charcoal treatment can be effective. After dissolving your product in a suitable solvent for recrystallization but before heating, add a small amount (1-2% by weight) of activated carbon. Heat the suspension to boiling for 5-10 minutes, and then perform a hot filtration through a pad of Celite® to remove the carbon. The Celite is crucial to prevent fine carbon particles from passing through the filter paper. Cool the filtrate to crystallize the decolorized product.
-
Causality: Activated carbon has a high surface area with pores that adsorb large, flat, conjugated molecules (which are often the source of color) more strongly than your smaller, less planar product molecule.
Q5: What are the best practices for handling and storing the purified compound?
Answer: Chlorinated heterocyclic compounds can be sensitive. Proper storage is key to maintaining purity.
-
Stability: The compound is generally stable under recommended storage conditions but can be sensitive to moisture, strong bases, and potentially light[3][10][11]. Moisture can lead to hydrolysis of the chloro groups.
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place[12]. For long-term storage, refrigeration (2-8°C) and protection from light are recommended[9][11].
Detailed Experimental Protocols
These protocols provide a validated starting point for your purification experiments. Always begin with a small-scale trial to optimize conditions before committing your entire batch.
Protocol 1: Recrystallization from a Mixed Solvent System
This is the preferred method for purifying multi-gram quantities of material that are already reasonably pure.
-
Solvent Selection: In a test tube, dissolve ~20 mg of your crude product in a few drops of a "good" solvent (e.g., Ethyl Acetate, Acetone, THF) at room temperature. The goal is to find a solvent where the product is soluble. Then, slowly add a "poor" or "anti-solvent" (e.g., Hexanes, Heptane) in which the product is insoluble, until the solution becomes cloudy. Heat the mixture gently until it becomes clear again. If crystals form upon slow cooling, you have found a suitable solvent pair.
-
Procedure: a. Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. b. Add the minimum amount of the hot "good" solvent (e.g., Ethyl Acetate) required to fully dissolve the solid. Keep the solution at or near its boiling point. c. Once dissolved, remove from heat. If decolorization is needed, allow it to cool slightly before adding activated carbon (see Q4). d. Slowly add the "poor" solvent (e.g., Hexanes) dropwise while stirring until the solution just begins to show persistent cloudiness. e. Re-heat the mixture gently until it becomes a clear solution again. f. Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. For maximum recovery, subsequently cool it in an ice bath for at least 30 minutes. g. Collect the crystals by vacuum filtration using a Büchner funnel. h. Wash the crystals sparingly with the cold "poor" solvent to remove any residual soluble impurities. i. Dry the crystals under high vacuum to a constant weight.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];
} enddot Caption: Standard workflow for a two-solvent recrystallization.
Protocol 2: Flash Column Chromatography
Use this method for separating complex mixtures or for achieving very high purity.
-
TLC System Development: a. Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems. A good starting point for this molecule is an Ethyl Acetate/Hexanes mixture. A system that gives your product an Rf value of ~0.3 is ideal for column chromatography.
-
Column Packing: a. Select a column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight). b. Pack the column using the "slurry method" with your chosen eluent system. Ensure the silica bed is compact and level.
-
Loading and Elution: a. Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. b. Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column. c. Begin elution with your chosen solvent system, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator. c. Place the flask under high vacuum to remove all residual solvent traces.
Data & Reference Tables
| Parameter | Recommended Conditions | Rationale & Notes |
| TLC Stationary Phase | Silica Gel 60 F₂₅₄ | Standard choice for moderately polar organic molecules. The fluorescent indicator (F₂₅₄) allows for visualization under UV light. |
| TLC Mobile Phase | 20-40% Ethyl Acetate in Hexanes | Provides good separation for related pyrrolopyrimidine structures[6]. Adjust the ratio to achieve an Rf of 0.25-0.35 for the product. |
| Recrystallization Solvents | Good: Ethyl Acetate, THF, Acetone. Poor: Hexanes, Heptane, Diethyl Ether. | The molecule has polar (N-H, CN) and non-polar (dichloro-aryl) regions, making mixed solvent systems effective. |
| Column Eluent | Gradient or isocratic elution with Ethyl Acetate/Petroleum Ether or Ethyl Acetate/Hexanes. | A similar system (EtOAc/Petroleum Ether 1:5) was used successfully for the related 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine[6]. |
References
- 1. researchgate.net [researchgate.net]
- 2. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
- 7. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. capotchem.com [capotchem.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
Technical Support Center: Navigating the Solubility Challenges of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. As a key intermediate in the synthesis of various therapeutic agents, understanding and overcoming its solubility limitations is critical for successful experimental outcomes. This document provides a comprehensive overview of common problems, troubleshooting strategies, and detailed experimental protocols to address these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: this compound is a poorly water-soluble compound. Its heterocyclic structure, while possessing nitrogen atoms that can potentially interact with water, is largely nonpolar. The presence of two chlorine atoms and a carbonitrile group further contributes to its low aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful due to the unfavorable energetics of solvating a hydrophobic molecule in a polar solvent like water.
Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What's happening?
A2: This phenomenon, often referred to as "DMSO shock," is common for poorly soluble compounds. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic molecules, its miscibility with water can be deceptive.[1] When a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer, the local concentration of the compound can exceed its solubility limit in the mixed solvent system, leading to precipitation.
Q3: Can I heat the solution to improve solubility?
A3: Gentle warming can be a useful technique to aid dissolution, particularly in organic solvents like DMSO. However, it is crucial to first establish the thermal stability of this compound. Prolonged or excessive heating can lead to degradation, so this method should be used with caution and ideally, the compound's stability at the intended temperature should be verified.
Q4: What are the best starting solvents for this compound?
A4: Based on available data for the parent compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, good solubility can be expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), and to a lesser extent, in ethyl acetate and methanol.[2] It is only slightly soluble in water. For experimental purposes, preparing a high-concentration stock solution in anhydrous DMSO is a common and effective starting point.
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
This guide provides a systematic approach to addressing the solubility challenges of this compound. The proposed solutions are presented in a stepwise manner, from simple adjustments to more advanced formulation strategies.
Initial Dissolution in Organic Solvents
The first step in any experiment is to achieve a stable, concentrated stock solution.
Problem: Difficulty dissolving the compound, even in DMSO.
Solution:
-
Verify Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Water content in the solvent can significantly reduce the solubility of hydrophobic compounds.
-
Mechanical Agitation: Vortex the solution vigorously for several minutes.
-
Sonication: Use a bath sonicator to provide energy to break up the solid lattice and facilitate dissolution.
-
Gentle Warming: If the compound remains insoluble, warm the solution in a water bath at 37°C for 5-10 minutes. Caution: Assess the thermal stability of your compound before applying heat.
Preventing Precipitation in Aqueous Media: The Co-solvent Approach
The use of a co-solvent system is a widely adopted strategy to increase the solubility of poorly water-soluble drugs by creating a more favorable solvent environment.[3] Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[4]
Mechanism: Co-solvents that are miscible with water, such as ethanol or propylene glycol, have both hydrophilic and hydrophobic regions.[4] The hydrophobic portion of the co-solvent interacts with the nonpolar solute, while the hydrophilic portion maintains miscibility with water. This effectively lowers the overall polarity of the solvent system, making it more hospitable to the nonpolar compound.[5]
Experimental Protocol: Co-solvent Solubilization
This protocol describes a stepwise dilution method to minimize precipitation when transferring from a DMSO stock to an aqueous buffer.
Caption: Stepwise dilution workflow.
Step-by-Step Methodology:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to a concentration of 10 mM.
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in a co-solvent such as ethanol. For example, dilute the 10 mM DMSO stock 1:10 in ethanol to achieve a 1 mM solution in a 10% DMSO/90% ethanol mixture.
-
Final Dilution: Add the intermediate dilution to your final aqueous buffer while vortexing to achieve the desired working concentration. The gradual change in solvent polarity helps to keep the compound in solution.
Leveraging pH for Improved Solubility
For ionizable compounds, adjusting the pH of the aqueous medium can significantly enhance solubility. Nitrogen-containing heterocycles, such as pyrrolopyrimidines, often have basic nitrogen atoms that can be protonated at acidic pH.[6][7]
Mechanism: The protonation of a basic functional group introduces a positive charge on the molecule, which can then interact favorably with the polar water molecules through ion-dipole interactions. This increased interaction with the solvent leads to a significant increase in aqueous solubility. The extent of this effect is dependent on the compound's pKa (the pH at which 50% of the compound is ionized).
Predicted Physicochemical Properties:
Experimental Protocol: pH Modification
Caption: pH adjustment workflow.
Step-by-Step Methodology:
-
Determine pKa: If the pKa of your compound is known or can be reliably predicted, prepare an aqueous buffer with a pH at least 1-2 units below the pKa.
-
Prepare Stock Solution: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO).
-
Dilution into Acidic Buffer: Dilute the stock solution into the prepared acidic aqueous buffer. It is advisable to perform a kinetic solubility assay to determine the maximum achievable concentration in the chosen buffer.
Advanced Formulation Strategies
For particularly challenging cases, more advanced formulation techniques may be necessary.
Mechanism: In an amorphous solid dispersion, the crystalline structure of the drug is disrupted, and the drug molecules are dispersed within a hydrophilic polymer matrix.[8] The amorphous form of a drug has a higher free energy state compared to its crystalline counterpart, which leads to increased apparent solubility and a faster dissolution rate.[5][8]
Experimental Protocol: Preparation of an ASD by Solvent Evaporation
Caption: ASD preparation by solvent evaporation.
Step-by-Step Methodology:
-
Co-dissolution: Dissolve both this compound and a suitable polymer (e.g., PVP K30, PEG 6000) in a common volatile solvent, such as ethanol.[9]
-
Solvent Evaporation: Use a rotary evaporator to remove the solvent under reduced pressure at a controlled temperature (e.g., 45°C).[9]
-
Drying: A solid film will form on the wall of the flask. Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle. The resulting powder can then be used for dissolution studies.
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core. The hydrophilic exterior of the cyclodextrin-drug complex then allows it to dissolve in aqueous media, thereby increasing the apparent solubility of the drug.[10]
Experimental Protocol: Cyclodextrin Inclusion Complex Preparation by Lyophilization
Caption: Cyclodextrin complexation workflow.
Step-by-Step Methodology:
-
Prepare Cyclodextrin Solution: Dissolve a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in water.
-
Prepare Compound Solution: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol).
-
Complexation: Slowly add the compound solution to the stirring cyclodextrin solution.
-
Equilibration: Allow the mixture to stir for 24-48 hours to ensure the formation of the inclusion complex.
-
Lyophilization: Freeze-dry the solution to obtain a solid powder of the cyclodextrin-drug complex. This powder can then be reconstituted in an aqueous buffer for your experiments.
Quantitative Data Summary
While specific experimental solubility data for this compound is not publicly available, the following table provides solubility information for the parent compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which can serve as a useful reference point. The presence of the 5-carbonitrile group, being electron-withdrawing, may alter these values.
| Solvent | Solubility | Reference |
| DMSO | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Methanol | Soluble | [2] |
| Water | Slightly Soluble | [2] |
| Acetone | Slightly Soluble | [2] |
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
How to handle impurities in 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Technical Support Center: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and practical guidance for handling impurities associated with this critical synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding impurities in this compound.
Q1: What are the most common types of impurities I should expect to see in my sample of this compound?
A1: Impurities can generally be categorized into three main groups:
-
Process-Related Impurities: These stem directly from the synthetic route. They include unreacted starting materials such as 6-aminouracil derivatives, residual chlorinating agents like phosphorus oxychloride, and catalysts or bases like N,N-diisopropylethylamine.[1]
-
Side-Reaction Products: These are molecules formed from competing reaction pathways. A primary example is the formation of mono-chlorinated species (e.g., 2-chloro- or 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile) due to incomplete chlorination. Hydrolysis of one or both chloro groups to form hydroxylated pyrrolopyrimidines is also a common side reaction, particularly if moisture is present during workup or storage.[2]
-
Degradation Products: The dichloro-pyrrolopyrimidine core is susceptible to degradation over time, especially when exposed to light, air (oxidation), or moisture. This can lead to a complex mixture of minor impurities.
Q2: I see an unexpected spot on my TLC plate. What could it be?
A2: An unexpected spot could be one of several possibilities. A more polar spot (lower Rf value) often indicates a hydrolysis product, where a chlorine atom has been replaced by a more polar hydroxyl group. A less polar spot (higher Rf value) might be a protecting group that was not successfully removed. If you are performing reactions on the pyrrole nitrogen, you might also see isomers. It is also possible that it is an unreacted starting material. Co-spotting your sample with known starting materials can help with initial identification. For definitive identification, techniques like LC-MS are recommended.[3][4]
Q3: My final product has a slight color, but the literature reports it as a white solid. Is this a problem?
A3: A slight off-white or yellowish tint can be indicative of trace impurities, often arising from the complex reaction mixture of the chlorination step or slight degradation.[1] While it may not significantly impact the outcome of subsequent reactions if the purity is high (>95% by HPLC), for applications requiring high purity, such as in later-stage drug development, further purification is recommended. The color can sometimes be removed by recrystallization or a charcoal treatment.
Q4: Can I use this compound with minor impurities in my next synthetic step?
A4: This depends entirely on the nature of the subsequent reaction. If the impurity is unreactive under the planned conditions (e.g., a small amount of a fully chlorinated byproduct in a nucleophilic substitution at one chloro position), it may be carried through and removed later. However, if the impurity has a reactive functional group (like a hydroxyl or a primary amine), it could interfere with your reaction, leading to unwanted side products and lower yields. It is always best practice to use material of the highest possible purity.
Part 2: Troubleshooting Guides
This section provides structured approaches to common experimental challenges.
Issue 1: Multiple Spots on TLC/HPLC Indicating a Mixture
Symptoms:
-
You observe more than one spot on your Thin Layer Chromatography (TLC) plate after developing.
-
High-Performance Liquid Chromatography (HPLC) analysis shows multiple peaks.
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for an impure sample.
Detailed Explanation:
-
Initial Check: Always run a TLC and co-spot your reaction mixture with all the starting materials. This is a quick and easy way to identify if the issue is simply an incomplete reaction.
-
Characterization: If the impurities are not starting materials, the next step is identification. LC-MS is invaluable here. A mass corresponding to your product +16 Da (M+O) is strong evidence of a hydroxylated (hydrolysis) impurity. A mass of M-34 Da suggests a mono-chlorinated species. For more complex mixtures, preparative chromatography followed by NMR spectroscopy may be necessary.[5]
-
Purification Strategy:
-
Column Chromatography: This is the most versatile method for separating compounds with different polarities.[3][6] For separating hydrolysis products (more polar) from your desired dichlorinated compound, silica gel chromatography is effective.
-
Recrystallization: If your desired product is the major component and is a solid, recrystallization can be a highly effective way to remove small amounts of impurities.
-
Issue 2: Poor Yield After Synthesis
Symptoms:
-
The isolated mass of your purified product is significantly lower than theoretically expected.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion, leaving significant amounts of starting material. | Monitor the reaction closely by TLC or HPLC. Consider extending the reaction time or increasing the temperature if kinetics are slow. |
| Side Reactions | Formation of byproducts, such as hydrolysis products, will consume your starting material and lower the yield of the desired product.[2] | Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product Loss During Workup | The product may have some solubility in the aqueous phase during extraction, or it may adhere to filtration media. | Perform back-extractions of the aqueous layers. Ensure complete transfer of material between vessels. |
| Product Loss During Purification | During column chromatography, broad elution bands can lead to mixed fractions and loss of product. During recrystallization, using too much solvent or cooling too quickly can result in low recovery. | Optimize the solvent system for chromatography to achieve sharper bands. For recrystallization, use the minimum amount of hot solvent required to dissolve the solid. |
Part 3: Experimental Protocols
These protocols provide a starting point for the analysis and purification of this compound.
Protocol 1: Analytical High-Performance Liquid Chromatography (HPLC)
This method is suitable for assessing the purity of your sample.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start at 10% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 10% B over 1 minute.
-
Hold at 10% B for 4 minutes for re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of your sample (~1 mg/mL) in acetonitrile or a mixture of acetonitrile and water.
Note: This is a general method and may require optimization for your specific instrument and impurity profile. Methods for analyzing similar compounds have been reported.[4][5]
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is effective for removing more polar impurities like hydrolysis byproducts.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane). If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Begin with a non-polar solvent system and gradually increase the polarity. A common gradient is ethyl acetate in hexanes or petroleum ether.[3] For this compound, a starting eluent could be 10-20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Illustrative Elution Order:
References
- 1. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Welcome to the technical support guide for the synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. This document is designed for researchers, process chemists, and drug development professionals who are looking to transition this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a key intermediate in the development of various therapeutic agents, ensuring a robust, safe, and scalable synthesis is paramount.[1]
The chlorination of the 2,4-dihydroxypyrrolo[2,3-d]pyrimidine core, typically using phosphorus oxychloride (POCl₃), is a critical and often challenging step. This guide provides in-depth, field-proven insights into troubleshooting common issues encountered during this transformation, ensuring scientific integrity and operational safety.
Troubleshooting Guide: Chlorination & Workup
This section addresses the most frequent and critical challenges observed during the scale-up of the chlorination of 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (the typical precursor) to the target dichlorinated product.
Issue 1: Product Hydrolysis & Reversion to Starting Material
Question: My initial in-process control (e.g., TLC or LC-MS) shows complete conversion to the desired dichloro product. However, after the aqueous workup, I predominantly isolate the dihydroxy starting material or a mono-chloro intermediate. What is causing this reversion?
Expert Analysis: This is the most common failure mode in this synthesis. The chloro groups on the pyrimidine ring are highly susceptible to hydrolysis, especially under the acidic conditions generated during the quenching of excess POCl₃.[2] The reaction of POCl₃ with water is violently exothermic and produces phosphoric acid and hydrochloric acid, creating a harsh environment that rapidly hydrolyzes the product back to the more thermodynamically stable hydroxypyrimidine.[3]
Recommended Solutions:
-
Remove Excess POCl₃ Pre-Quench: Before any aqueous contact, distill the excess POCl₃ under reduced pressure. This is the single most effective step to mitigate the workup exotherm and prevent the generation of large amounts of acid. For multi-kilogram scales, this is a mandatory safety and quality step.[4]
-
Employ a "Reverse Quench": The cardinal rule is to always add the reaction mixture to the quench solution , never the other way around.[5] Slowly add the cooled, crude reaction mixture (post-distillation) to a vigorously stirred slurry of crushed ice and a weak base, such as sodium bicarbonate. This method maintains a controlled temperature and a neutral to slightly basic pH, protecting the product.
-
Control Temperature Rigorously: The quench vessel should be jacketed or placed in a large ice bath. The temperature of the quench slurry must be maintained below 20°C, and ideally below 10°C, throughout the addition.[5] Monitor the temperature constantly.
-
Solvent Dilution: Before quenching, consider diluting the reaction residue with an inert, water-immiscible solvent like toluene or dichloromethane. This improves heat transfer and makes the viscous residue easier to handle and add in a controlled manner.[6]
Issue 2: Incomplete Conversion & Low Yield
Question: My reaction stalls, and I'm left with a significant amount of starting material or mono-chloro intermediate, even after extended reaction times. How can I drive the reaction to completion?
Expert Analysis: Incomplete conversion is often a result of insufficient reagent activity, poor mixing in heterogeneous slurries, or inadequate temperature. The starting material, 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, can have low solubility in POCl₃ alone.
Recommended Solutions:
-
Ensure Anhydrous Conditions: The starting material must be thoroughly dried. Any moisture will react with POCl₃, consuming the reagent and generating acids that can complicate the reaction.[7]
-
Optimize Reagent Stoichiometry: While POCl₃ is often used as the solvent, in solvent-based systems, ensure at least 2.5-3.0 equivalents of POCl₃ per hydroxyl group are used to drive the reaction.
-
Role of Tertiary Amine Base: The addition of a high-boiling tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial.[8] These bases act as catalysts and acid scavengers, neutralizing the HCl generated in situ. This prevents the protonation of the substrate's nitrogen atoms, which would otherwise deactivate it towards the chlorination reaction. A typical loading is 1.5 to 2.2 equivalents.[9]
-
Increase Reaction Temperature: The reaction often requires elevated temperatures (e.g., 90-110°C) to proceed at a reasonable rate.[9][10] The precise temperature should be optimized for your specific substrate and scale.
-
Consider a Co-Solvent: On a large scale, using POCl₃ as the sole solvent can be costly and lead to a difficult workup. High-boiling, inert solvents like toluene or acetonitrile can be used. This improves slurry mixing and heat transfer, although it may require higher reaction temperatures or longer reaction times.[11]
Issue 3: Thermal Runaway During Quench
Question: My workup is extremely exothermic and difficult to control, presenting a significant safety hazard on a larger scale. How can I perform the quench safely?
Expert Analysis: The hydrolysis of phosphorus oxychloride is notoriously energetic and can lead to a dangerous thermal runaway if not managed properly.[5] The heat generated can cause violent boiling and the release of toxic HCl and POCl₃ vapors.[12]
Recommended Solutions:
-
Never Add Water to POCl₃: This is the most critical safety rule. A delayed reaction can occur on the surface, followed by a sudden, violent eruption.[3]
-
Mandatory Pre-distillation: As mentioned in Issue 1, removing the bulk of the excess POCl₃ via vacuum distillation is essential for a safe scale-up.
-
Controlled Reverse Quench: Use a dropping funnel or a pump to add the crude reaction mixture to a well-stirred ice/bicarbonate slurry at a slow, controlled rate. The capacity of the quench vessel should be at least three times the total volume of the reaction mixture and quench solution to accommodate potential foaming and splashing.
-
Adequate Cooling: Ensure the cooling capacity of your reactor or quench vessel is sufficient to handle the heat load. For kilogram-scale reactions, a jacketed reactor with a powerful chiller is necessary.
-
Personal Protective Equipment (PPE): Always handle POCl₃ in a well-ventilated fume hood or reactor. Full PPE is required, including a face shield, safety goggles, and acid-resistant gloves and apron.[12]
Issue 4: Product Isolation and Purification Challenges
Question: After quenching and extraction, my crude product is an oily solid that is difficult to handle and purify. What are the best practices for isolation and purification on a large scale?
Expert Analysis: The crude product can be contaminated with residual phosphorus-based byproducts, salts, and degradation products. Direct precipitation from the workup solution is often the most effective method for large-scale isolation.
Recommended Solutions:
-
Direct Precipitation/Crystallization: After a controlled quench and pH adjustment to 7-8, the product often precipitates from the aqueous mixture. Aging the slurry (stirring for a set period) can improve crystal size and filterability.[13]
-
Solvent Selection for Extraction: If the product remains in solution, use a suitable organic solvent like ethyl acetate or dichloromethane for extraction.
-
Wash Thoroughly: Wash the combined organic layers with water and then brine to remove inorganic salts and water-soluble impurities.
-
Recrystallization: For final purification, recrystallization from a suitable solvent system (e.g., toluene, ethyl acetate/heptane) is often effective. Perform small-scale solubility tests to identify the optimal solvent or solvent mixture.
-
Charcoal Treatment: If the product is highly colored, a treatment with activated charcoal in the recrystallization solvent can help remove color impurities.[13]
Frequently Asked Questions (FAQs)
Q1: Why is DIPEA preferred over other bases like pyridine? A1: DIPEA (N,N-diisopropylethylamine) is a non-nucleophilic base. This prevents it from competing with the chloride ions and reacting with the activated intermediate, which can happen with more nucleophilic bases like pyridine. Its high boiling point is also suitable for the elevated reaction temperatures often required.[8]
Q2: Can I use other chlorinating agents like SOCl₂ or oxalyl chloride? A2: While other chlorinating agents can be used for similar transformations, POCl₃ is generally the most effective and widely reported reagent for converting hydroxypyrimidines to chloropyrimidines.[8][14] SOCl₂ can sometimes lead to different side products or require different catalytic systems.[7] For this specific substrate, POCl₃ is the industry standard.
Q3: Is the 5-carbonitrile group stable under these reaction conditions? A3: The nitrile group is generally stable under anhydrous acidic conditions with POCl₃. However, during a poorly controlled aqueous workup (prolonged exposure to strong acid or base at elevated temperatures), there is a risk of hydrolysis to the corresponding amide or carboxylic acid. A rapid, cold, and pH-controlled quench is key to preserving the nitrile functionality.
Q4: What are the key analytical methods for monitoring this reaction? A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis, allowing you to monitor the disappearance of the starting material and the appearance of the product and any impurities.[11] Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative in-process checks. ¹H NMR and LC-MS are essential for confirming the structure and mass of the final product.
Data & Workflow Summaries
Table 1: Key Reaction Parameters & Typical Ranges
| Parameter | Recommended Range | Rationale & Key Considerations |
| Substrate Purity | >98%, <0.5% water | Moisture consumes POCl₃ and complicates the reaction.[7] |
| POCl₃ (equivalents) | 3.0 - 5.0 (or as solvent) | Ensures complete conversion; acts as both reagent and solvent. |
| Base (DIPEA) | 1.5 - 2.2 equivalents | Catalyzes the reaction and neutralizes generated HCl.[9] |
| Temperature | 90 - 110 °C | Required to overcome the activation energy for the second chlorination. |
| Reaction Time | 4 - 24 hours | Monitor by HPLC for completion.[8] |
| Quench Temperature | < 10 °C | Critical for preventing product hydrolysis and ensuring safety. |
| Workup pH | 7 - 8 | Protects the acid- and base-labile dichloro product. |
Visual Workflow for Synthesis and Troubleshooting
Diagram 1: General Synthesis Workflow
This diagram outlines the critical steps from the starting material to the purified product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. quora.com [quora.com]
- 3. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 9. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 10. POCl3, Toluene, and Base for Activated Chlorine Formation [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 14. indianchemicalsociety.com [indianchemicalsociety.com]
Technical Support Center: Synthesis and Troubleshooting for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Welcome to the technical support guide for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS 1379367-43-7)[1]. This molecule is a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive compounds. Its rigid, heterocyclic scaffold makes it a valuable building block for drug discovery professionals.
This guide is structured to provide direct, actionable advice for researchers encountering common issues during the synthesis of this compound. We will delve into the causality behind experimental choices, offering solutions grounded in chemical principles to help you navigate the complexities of this reaction.
Core Reaction Pathway: Chlorination of Pyrrolo[2,3-d]pyrimidine-2,4-diol
The most prevalent synthetic route to this compound involves the double chlorination of its corresponding diol precursor, 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol-5-carbonitrile. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a high-boiling solvent or an organic base.
The mechanism proceeds through the activation of the hydroxyl groups (in their tautomeric keto form) by POCl₃, forming highly reactive phosphate ester intermediates. These intermediates are then susceptible to nucleophilic attack by chloride ions, leading to the desired dichloro product. Understanding this process is key to diagnosing and resolving many of the issues that can arise.
References
Avoiding decomposition of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile during synthesis
Welcome to the technical support center for the synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls associated with this synthesis. By understanding the underlying chemical principles and critical process parameters, you can minimize decomposition and improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common route for the synthesis of this compound?
The most prevalent and scalable method involves the chlorination of a dihydroxy precursor, typically 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol-5-carbonitrile. This is achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of an organic base such as N,N-diisopropylethylamine (DIPEA).[1][2][3]
Q2: Why is the this compound scaffold important?
This heterocyclic compound is a crucial intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors used in the development of antiviral and anticancer drugs.[4][5] Its structure serves as a versatile building block for creating complex bioactive molecules.
Q3: What are the primary decomposition pathways I should be aware of?
The main decomposition routes are hydrolysis of the chloro groups back to hydroxyl groups and the formation of colored impurities or colloidal suspensions, often due to residual moisture or improper reaction conditions.[6]
Q4: How can I monitor the progress of the reaction?
High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction's progress. You should track the disappearance of the starting material and the appearance of the product peak. Thin Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions based on chemical principles.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The chlorination may not have gone to completion. | Extend the reaction time and monitor by HPLC until the starting material is consumed. Ensure the reaction temperature is maintained at the optimal level (typically 75-90°C).[3] |
| Hydrolysis During Workup | The dichloro product is sensitive to moisture and acidic conditions, which can be generated during aqueous quenching of excess POCl₃. This reverts the product to the starting material or a monochloro intermediate. | After the reaction, distill off excess POCl₃ under reduced pressure. Cool the reaction mixture significantly (to around 0°C) before quenching. Use a mild base like sodium bicarbonate for the quench to neutralize the generated HCl and phosphoric acid.[7] |
| Suboptimal Reagent Stoichiometry | Using an insufficient amount of chlorinating agent will lead to an incomplete reaction. | While excess POCl₃ is a common historical approach, modern, more environmentally friendly methods advocate for using near-equimolar amounts of POCl₃ in a sealed reactor to drive the reaction to completion.[1] |
Issue 2: Formation of Colored Impurities or Colloids
| Potential Cause | Explanation | Recommended Solution |
| Presence of Moisture | Residual water in the starting material, solvent, or reagents will react with POCl₃ to form phosphoric acid and HCl, which can catalyze side reactions and lead to the formation of polymeric or colored byproducts. | Ensure all glassware is oven-dried. Use anhydrous solvents. The starting 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol-5-carbonitrile should be thoroughly dried before use. |
| High Reaction Temperature | Excessive heat can lead to thermal decomposition and the formation of tars and other colored impurities. | Maintain strict temperature control throughout the reaction. For the chlorination step, a temperature range of 75-90°C is often optimal.[3] |
| Impure Reagents | Impurities in the starting materials or POCl₃ can lead to side reactions and discoloration of the final product. | Use high-purity starting materials and reagents. If necessary, distill the POCl₃ before use. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Explanation | Recommended Solution |
| Product Oiling Out | The product may separate as an oil instead of a solid during crystallization, making isolation difficult. | Ensure the crystallization process is gradual. Try adding an anti-solvent slowly to a solution of the crude product. Seeding with a small crystal of pure product can also induce crystallization. |
| Co-precipitation of Impurities | Polar impurities may co-precipitate with the product. | After the initial isolation, the crude product can be redissolved in a suitable solvent and treated with activated carbon to remove colored impurities before recrystallization. |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on common literature methods.[3] Researchers should adapt it to their specific laboratory conditions and scale.
Step 1: Preparation of the Intermediate (from 6-aminouracil)
-
To a reaction flask, add 6-aminouracil, sodium bicarbonate, and water.
-
Heat the mixture to 50-60°C with stirring.
-
Slowly add a solution of chloroacetaldehyde.
-
Maintain the temperature at 60-65°C and continue stirring for 1 hour.
-
Cool the reaction to room temperature and adjust the pH to 3-4 with dilute hydrochloric acid.
-
Filter the resulting solid, wash with water, and dry to obtain the 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol-5-carbonitrile intermediate.
Step 2: Chlorination
-
In an oven-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, suspend the dried intermediate in an anhydrous solvent like toluene.
-
Slowly add phosphorus oxychloride (POCl₃) to the suspension under a nitrogen atmosphere.
-
Heat the mixture to 70°C.
-
Slowly add N,N-diisopropylethylamine (DIPEA) dropwise. An exotherm may be observed, so control the addition rate to maintain the desired temperature.
-
After the addition is complete, maintain the reaction temperature at 75-90°C for 2-4 hours, monitoring the progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Workup and Purification
-
Distill off the excess POCl₃ under reduced pressure.
-
Cool the residue in an ice bath and slowly quench by adding it to a cold, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system.
Mechanistic Insights
The Role of POCl₃ and DIPEA
The chlorination of the dihydroxy-pyrrolo[2,3-d]pyrimidine proceeds through a two-step mechanism. First, the hydroxyl groups of the starting material act as nucleophiles and attack the phosphorus atom of POCl₃, forming a phosphate ester intermediate.[8] The organic base, DIPEA, acts as an acid scavenger, neutralizing the HCl generated during this step. Subsequently, a nucleophilic attack by the chloride ion on the carbon atoms of the pyrimidine ring displaces the phosphate ester, yielding the dichloro product.
Hydrolysis: A Competing Reaction
The this compound is susceptible to nucleophilic aromatic substitution (SNAr).[6][9][10][11] Water can act as a nucleophile, attacking the electron-deficient pyrimidine ring and displacing the chloride ions. This reaction is often catalyzed by acidic conditions, which can be generated during the workup if excess POCl₃ is quenched with water, producing phosphoric acid and HCl. This underscores the importance of a carefully controlled, cold, and basic workup procedure.
Visualizing the Workflow
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Guide to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile and Its Analogs as Kinase Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of kinase inhibitor discovery, the 7H-pyrrolo[2,3-d]pyrimidine scaffold represents a fertile ground for innovation. This guide provides an in-depth comparison of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a key intermediate, and its more complex analogs, with a particular focus on their application as potent kinase inhibitors. We will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, supported by experimental data and detailed protocols.
Introduction: The Versatility of the 7H-pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry due to its structural resemblance to the ATP purine ring. This mimicry allows for the design of ATP-competitive inhibitors targeting a wide range of kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][2] The strategic modification of this scaffold has led to the development of potent and selective inhibitors for various kinases, including Monopolar Spindle 1 (MPS1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Janus kinases (JAKs).[3][4]
This compound serves as a versatile starting material in the synthesis of these more elaborate kinase inhibitors. The chlorine atoms at the C2 and C4 positions provide reactive handles for the introduction of various substituents, enabling the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The nitrile group at the C5 position can also be a key interaction point within the kinase active site or be further chemically modified.
Comparative Analysis of Biological Activity
The true potential of the this compound scaffold is realized upon its elaboration into more complex molecules. A prime example is in the development of inhibitors for Monopolar Spindle 1 (MPS1) kinase, a crucial component of the spindle assembly checkpoint and a promising target in oncology, particularly for aggressive cancers like triple-negative breast cancer (TNBC).[3][5]
A study focused on optimizing the 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold for MPS1 inhibition provides a clear illustration of structure-activity relationships. The initial hit, a 2,4-disubstituted derivative, was systematically modified to enhance its potency and selectivity. The following table summarizes the in vitro activity of key analogs against MPS1 kinase and their anti-proliferative effects on a TNBC cell line.
| Compound ID | R2-substituent | R4-substituent | MPS1 IC50 (nM) | MDA-MB-468 IC50 (µM) |
| Lead Compound | Phenylamino | Cyclopropylamino | 150 | >10 |
| Analog 1 | (4-Fluorophenyl)amino | Cyclopropylamino | 85 | 5.2 |
| Analog 2 | (4-Fluorophenyl)amino | (1-Methylcyclopropyl)amino | 35 | 1.8 |
| Optimized Compound 9 | (4-Fluorophenyl)amino | (cis-3-aminocyclobutyl)amino | 5 | 0.25 |
Data synthesized from a representative study on MPS1 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold.[3]
The data clearly demonstrates that systematic modification of the substituents at the C2 and C4 positions of the pyrrolo[2,3-d]pyrimidine core leads to a significant improvement in both biochemical potency and cellular activity. The introduction of a fluorophenyl group at C2 and a substituted cyclobutylamino moiety at C4 in the optimized compound resulted in a 30-fold increase in MPS1 inhibition and a greater than 40-fold enhancement in anti-proliferative activity compared to the lead compound.
Structure-Activity Relationship (SAR) Insights
The development of potent kinase inhibitors from the this compound starting material is guided by key structure-activity relationships:
-
C4-Substitution: The substituent at the C4 position often dictates the selectivity and potency of the inhibitor by interacting with the hinge region of the kinase. Small, constrained cyclic amines, such as cyclopropylamine and aminocyclobutane, have been shown to be favorable.
-
C2-Substitution: The C2 position is typically solvent-exposed, allowing for the introduction of larger, decorated aryl or heteroaryl groups to enhance interactions with the protein surface and improve physicochemical properties.
-
C5-Nitrile Group: The electron-withdrawing nature of the nitrile group can influence the overall electronics of the heterocyclic core, potentially enhancing binding affinity. It can also form key hydrogen bonds with residues in the ATP-binding pocket.
-
N7-Substitution: While the parent scaffold is often active, substitution at the N7 position of the pyrrole ring can be used to modulate solubility, metabolic stability, and cell permeability.
The following diagram illustrates the key pharmacophoric elements of a 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile-based kinase inhibitor.
Caption: Key pharmacophoric features of 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile analogs.
Experimental Protocols
To facilitate the evaluation and comparison of these compounds, we provide detailed, step-by-step methodologies for their synthesis and biological characterization.
Synthesis of 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Analogs
The synthesis of diverse analogs typically starts from the commercially available this compound. A sequential nucleophilic aromatic substitution (SNAr) strategy is commonly employed.
Step 1: Selective C4-Substitution
-
Dissolve this compound (1.0 eq) in a suitable solvent such as n-butanol or 1,4-dioxane.
-
Add the desired amine (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting 2-chloro-4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile intermediate by column chromatography on silica gel.
Step 2: C2-Substitution
-
To the purified intermediate from Step 1 (1.0 eq) in a suitable solvent like 1,4-dioxane/water (4:1), add the second amine or aniline (1.5 eq) and a base such as potassium carbonate (3.0 eq).
-
For less reactive amines, a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) may be necessary. In this case, add a palladium catalyst (e.g., Pd2(dba)3) and a ligand (e.g., Xantphos).
-
Heat the reaction mixture at 100-120 °C, potentially under microwave irradiation to accelerate the reaction.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or preparative HPLC.
The following diagram outlines the general synthetic workflow.
Caption: General synthetic workflow for 2,4-disubstituted analogs.
Biochemical Kinase Inhibition Assay (e.g., MPS1)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
-
Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).
-
Add 5 µL of the test compound at various concentrations (typically in DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the MPS1 enzyme and a suitable substrate (e.g., a fluorescently labeled peptide) in the reaction buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in the reaction buffer. The final ATP concentration should be close to its Km value for the kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 30 mM EDTA).
-
Quantify the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence (e.g., ADP-Glo™).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Anti-Proliferative Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Seed cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound (typically in DMSO, with the final concentration not exceeding 0.5%) for 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a non-linear regression model.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of potent and selective kinase inhibitors. The strategic and systematic modification of the C2 and C4 positions allows for the fine-tuning of biological activity, leading to the identification of optimized compounds with significant therapeutic potential. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel analogs, empowering researchers to further explore the chemical space around this privileged scaffold in their quest for next-generation targeted therapies.
References
- 1. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Analogs
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors.[1][2] This guide provides a comprehensive comparison of the biological activity of analogs derived from the versatile starting material, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. We will delve into their mechanism of action, structure-activity relationships (SAR), and provide a comparative analysis of their performance in preclinical studies, supported by experimental data and protocols.
The this compound Scaffold: A Versatile Starting Point
The this compound core offers a strategic advantage for chemical synthesis. The two chlorine atoms at the 2- and 4-positions serve as reactive handles, allowing for selective and differential substitution to generate a diverse library of analogs.[3] This chemical tractability, combined with the inherent ability of the pyrrolo[2,3-d]pyrimidine nucleus to mimic the purine core of ATP, makes it an ideal starting point for the development of targeted therapeutics.[1]
Mechanism of Action: Competitive Inhibition of Kinase Activity
Analogs derived from this scaffold predominantly act as ATP-competitive inhibitors of protein kinases.[1] Protein kinases play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein. In many cancers and inflammatory diseases, aberrant kinase activity is a key driver of pathology. By binding to the ATP-binding pocket of a target kinase, these pyrrolo[2,3-d]pyrimidine analogs block the binding of ATP, thereby inhibiting the downstream signaling cascade. The specificity and potency of these inhibitors are dictated by the nature of the substituents at the 2- and 4-positions, which can be tailored to exploit subtle differences in the ATP-binding sites of various kinases.
Comparative Analysis of Biological Activity
The true utility of the this compound scaffold is evident in the diverse and potent biological activities of its derivatives. The following sections and tables provide a comparative overview of their efficacy against various kinases and cancer cell lines.
In Vitro Kinase Inhibitory Activity
The table below summarizes the half-maximal inhibitory concentration (IC50) values of selected analogs against various protein kinases. This data highlights the potential for developing both highly potent and selective kinase inhibitors from this scaffold.
| Analog | Target Kinase | IC50 (nM) | Reference |
| Compound 5k | EGFR | 40 | [4] |
| Her2 | 112 | [4] | |
| VEGFR2 | 85 | [4] | |
| CDK2 | 204 | [4] | |
| Compound 8 | VEGFR-1 | - | [5] |
| VEGFR-2 | - | [5] | |
| EGFR | - | [5] | |
| Compound 9 | VEGFR-1 | - | [5] |
| VEGFR-2 | - | [5] | |
| EGFR | - | [5] | |
| Compound 13 | VEGFR-1 | - | [5] |
| VEGFR-2 | - | [5] | |
| EGFR | - | [5] | |
| Compound 32 | FAK | 4 | [6] |
Note: Specific IC50 values for compounds 8, 9, and 13 against VEGFR-1, VEGFR-2, and EGFR were not explicitly provided in the referenced abstract, but they were reported to have potent inhibitory activity.[5]
In Vitro Antiproliferative Activity
The antiproliferative activity of these analogs has been evaluated in various cancer cell lines. The following table presents the IC50 values, demonstrating their potential as anticancer agents.
| Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 5e | Various | - | 29-59 | [4] |
| Compound 5h | Various | - | 29-59 | [4] |
| Compound 5k | Various | - | 29-59 | [4] |
| Compound 5l | Various | - | 29-59 | [4] |
| Compound 8f | HT-29 | Colon Cancer | 4.55 | [7] |
| Compound 8g | HT-29 | Colon Cancer | 4.01 | [7] |
| 7-HPPD | MKN28 | Gastric Cancer | <50 | [8] |
| MKN74 | Gastric Cancer | <50 | [8] |
Structure-Activity Relationship (SAR) Insights
The biological activity of 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile analogs is intricately linked to the nature and position of their substituents. The following diagram summarizes key SAR findings.
Caption: Key structure-activity relationships of 7H-pyrrolo[2,3-d]pyrimidine analogs.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the methodologies for key biological assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro potency of compounds against a target kinase.
-
Reagents and Materials:
-
Recombinant human kinase
-
Peptide or protein substrate
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and test compound to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km value for the specific kinase to allow for accurate determination of the IC50 and subsequent calculation of the Ki.[9]
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
-
Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[8]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical workflow for the evaluation of these compounds and a representative signaling pathway they inhibit.
Caption: A typical experimental workflow for the development of kinase inhibitors.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion and Future Directions
The this compound scaffold has proven to be an exceptionally fruitful starting point for the discovery of potent and selective kinase inhibitors. The wealth of preclinical data underscores the therapeutic potential of its analogs in oncology and other disease areas. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability. Furthermore, the exploration of novel substitutions and the application of advanced drug design strategies will undoubtedly lead to the development of next-generation therapeutics based on this versatile scaffold.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 8. RETRACTED ARTICLE: 7-H-Pyrrolo[2,3-d]pyrimidine derivative acts as promising agent for gastric cancer treatment by inducing cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
The 7H-pyrrolo[2,3-d]pyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. As a deaza-isostere of adenine, it adeptly mimics the natural purine structure of ATP, making it an ideal template for designing competitive inhibitors of ATP-dependent enzymes, particularly protein kinases.[1][2][3] This guide focuses on derivatives originating from a highly versatile intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, and its 5-carbonitrile variant. We will provide a comparative analysis of the efficacy of these derivatives, grounded in experimental data, and elucidate the methodologies and strategic rationale behind their development and evaluation.
The Strategic Importance of the 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Core
The power of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate lies in the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution than the one at the C2 position. This predictable selectivity allows for a sequential and controlled introduction of various functionalities, enabling chemists to systematically build molecular complexity and fine-tune the compound's interaction with the target kinase. The addition of a 5-carbonitrile group further modulates the electronic properties of the ring system and can serve as a crucial hydrogen bond acceptor or a vector for further chemical exploration. This strategic design makes the scaffold a cornerstone in the synthesis of targeted therapeutics, particularly in oncology and immunology.[4]
Comparative Efficacy Analysis of Key Derivatives
Derivatives of this scaffold have been successfully developed into potent inhibitors of a wide range of protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in diseases like cancer.[2] The structure-activity relationship (SAR) is profoundly influenced by the nature of the substituents at the C2 and C4 positions.
Targeting Epidermal Growth Factor Receptor (EGFR)
Mutations in EGFR are a known driver in non-small cell lung cancer (NSCLC). Pyrrolo[2,3-d]pyrimidine derivatives have been designed as covalent inhibitors that target these mutations.[5]
Table 1: Comparative in vitro Efficacy of C4-Substituted Pyrrolo[2,3-d]pyrimidine Derivatives against EGFR-mutant NSCLC cells
| Compound ID | C4-Substituent | C2-Substituent | Target Cell Line | IC50 (μM) | Selectivity Index (Normal vs. Cancer Cells) | Reference |
| 12i | 4-(diethylamino)but-2-yn-1-amine | Phenyl | HCC827 (EGFR mutant) | 0.031 | 493-fold | [5] |
| Gefitinib | (3-chloro-4-fluorophenyl)amine | - (Quinazoline core) | HCC827 (EGFR mutant) | 0.015 | >667-fold | [5] |
| 12i | 4-(diethylamino)but-2-yn-1-amine | Phenyl | HBE (Normal) | 15.28 | - | [5] |
| Gefitinib | (3-chloro-4-fluorophenyl)amine | - (Quinazoline core) | HBE (Normal) | >10 | - | [5] |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
The data reveals that compound 12i , a pyrrolo[2,3-d]pyrimidine derivative, exhibits potent inhibitory activity against the EGFR-mutant HCC827 cell line, with an IC50 value in the low nanomolar range.[5] While the reference drug Gefitinib is slightly more potent, compound 12i demonstrates a remarkable selectivity, being 493 times more effective against cancer cells than normal human bronchial epithelial (HBE) cells.[5] This highlights the scaffold's potential for developing targeted therapies with a favorable therapeutic window.
Multi-Targeted Kinase Inhibition
Cancer's complexity often necessitates targeting multiple signaling pathways simultaneously. The pyrrolo[2,3-d]pyrimidine scaffold is an excellent platform for developing multi-targeted kinase inhibitors.
Table 2: Efficacy of Pyrrolo[2,3-d]pyrimidine Derivative 5k against Multiple Kinases
| Kinase Target | IC50 (nM) | Reference Compound (Sunitinib) IC50 (nM) | Reference |
| EGFR | 40 | 261 | [6] |
| Her2 | 100 | - | [6] |
| VEGFR2 | 204 | - | [6] |
| CDK2 | 110 | - | [6] |
Compound 5k emerged as a potent inhibitor against several key kinases involved in cancer progression, including EGFR, Her2, VEGFR2, and CDK2.[6] Its activity against EGFR is significantly more potent than the established multi-kinase inhibitor, sunitinib.[6] Mechanistic studies confirmed that this compound effectively induces cell cycle arrest and apoptosis in liver cancer (HepG2) cells, underscoring its potential as a broad-spectrum anticancer agent.[6]
Experimental Protocols for Efficacy Determination
The integrity of comparative efficacy data relies on robust and reproducible experimental methods. The following protocols are standard in the field for characterizing kinase inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The rate of phosphorylation of a specific substrate by the kinase is quantified, typically through the detection of ATP consumption or phosphosubstrate formation.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds (pyrrolo[2,3-d]pyrimidine derivatives) in DMSO. Prepare a reaction buffer containing purified recombinant kinase, a specific peptide substrate, and ATP.
-
Assay Initiation: In a 96- or 384-well plate, add the test compound to the reaction buffer.
-
Kinase Reaction: Initiate the enzymatic reaction by adding the kinase to the mixture. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination & Detection: Stop the reaction by adding a solution containing EDTA. Quantify the remaining ATP using a luciferase-based system (e.g., Kinase-Glo®). Luminescence is inversely proportional to kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model to calculate the IC50 value.
Causality Behind Experimental Choices: This biochemical assay is a crucial first step as it isolates the interaction between the compound and its direct molecular target, free from the complexities of a cellular environment. It provides a pure measure of on-target potency.
Cellular Proliferation Assay (MTT Assay)
Principle: This cell-based assay assesses the compound's ability to inhibit cell growth and viability. The metabolic activity of living cells is used as a proxy for cell number.
Step-by-Step Protocol:
-
Cell Culture: Seed cancer cells (e.g., HCC827, HepG2) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or a detergent solution, to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this percentage against the compound concentration to determine the IC50 value.
Visualizing Mechanism and Workflow
Diagrams provide a clear visual representation of the complex biological pathways and experimental processes involved in drug discovery.
EGFR Signaling Pathway Inhibition
This diagram illustrates the EGFR signaling cascade and the point of intervention for pyrrolo[2,3-d]pyrimidine inhibitors.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemimpex.com [chemimpex.com]
- 5. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Structural Validation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the unambiguous structural validation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond mere procedural descriptions to explain the causal-driven strategy behind employing an orthogonal, multi-technique approach. We will explore how converging evidence from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography constitutes a self-validating system for structural confirmation, a critical step in modern drug discovery and development.
The Strategic Imperative for Structural Validation
The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core in Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine has made it a cornerstone in the development of a multitude of therapeutic agents, most notably as kinase inhibitors.[1][2] The scaffold's versatility allows for substitution at various positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties. The specific derivative, this compound, serves as a crucial and highly reactive intermediate for building more complex molecules, particularly in the synthesis of novel anticancer and anti-inflammatory agents.[2][3]
Why Unambiguous Confirmation is Non-Negotiable
For a synthetic intermediate like this compound, absolute structural certainty is paramount. The presence of multiple reactive sites—two distinct chlorine atoms and a nitrile group—means that any ambiguity in the starting material's structure could lead to incorrect downstream products, wasted resources, and misinterpreted biological data. Potential risks include:
-
Regioisomeric Confusion: Incorrect assignment of the chloro- and cyano- substituents could lead to the synthesis of an inactive or off-target final compound.
-
Process Impurities: Unconfirmed structures may mask the presence of closely-related impurities that could carry through the synthetic route.
-
Intellectual Property & Regulatory Filings: Definitive and comprehensive characterization is a prerequisite for patent applications and regulatory submissions.
An orthogonal and self-validating analytical workflow is therefore not just good practice; it is a scientific and commercial necessity.
A Multi-Pronged Analytical Approach: The Workflow for Self-Validation
Caption: Orthogonal workflow for structural validation.
Primary Structure & Connectivity: Insights from NMR Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and number of protons and carbons in a molecule.
The Foundational Role of ¹H and ¹³C NMR
¹H NMR reveals the number of different types of protons and their neighboring environments through chemical shifts and coupling patterns. ¹³C NMR provides a count of unique carbon atoms. For the target compound, we expect to see specific signals corresponding to the pyrrole ring protons and the carbons of the fused heterocyclic system.
Experimental Protocol: Acquiring High-Resolution 1D NMR Spectra
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable N-H protons.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR Acquisition: Acquire proton-decoupled ¹³C spectra. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) is required.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Advanced 2D NMR for Unambiguous Assignments
While 1D NMR provides foundational data, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for irrefutable proof of connectivity.
-
Causality of Choice (HSQC): An HSQC experiment directly correlates each proton to the carbon it is attached to. This is the most reliable way to assign carbon signals that have attached protons.
-
Causality of Choice (HMBC): An HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is exceptionally powerful for mapping the molecular skeleton, for instance, by showing a correlation from the pyrrole N-H proton to carbons in the pyrimidine ring, thus confirming the fused-ring structure.
Data Comparison: Expected vs. Alternative Structures
The true power of this analysis lies in comparing the observed data to what would be expected for the target molecule versus potential isomers.
| Technique | Expected Data for this compound | Comparison with a Hypothetical Isomer (e.g., 2,4-dichloro...-6-carbonitrile) |
| ¹H NMR | One signal for H6 (likely a singlet, ~7-8 ppm). One broad signal for N7-H (>10 ppm in DMSO-d₆).[4] | A different chemical shift for the pyrrole proton. The coupling pattern might change if adjacent to other protons. |
| ¹³C NMR | Distinct signals for all unique carbons, including the C≡N carbon (~115-120 ppm) and the two C-Cl carbons (>150 ppm).[4] | The chemical shifts of the pyrrole and pyrimidine carbons would differ significantly based on substituent placement. |
| HMBC | Critical correlation from the N7-H proton to C5, C6, and a pyrimidine ring carbon (e.g., C4a). Correlation from H6 to C5, C4, and C7a. | The long-range coupling map would be entirely different, failing to match the proposed structure. |
Confirming Molecular Mass and Elemental Composition: The Power of Mass Spectrometry
Mass spectrometry provides two crucial pieces of information: the precise molecular weight and, through isotopic patterns and fragmentation, corroborating structural evidence.
High-Resolution Mass Spectrometry (HRMS): The Key to Elemental Formula
Causality of Choice: While nominal mass spectrometry provides the integer mass, HRMS (e.g., ESI-TOF, Orbitrap) can measure mass to four or five decimal places. This high accuracy allows for the calculation of a unique elemental formula (C₆H₃Cl₂N₃), effectively ruling out other combinations of atoms that might have the same nominal mass.[5] The molecular formula for the target compound is C₆H₃Cl₂N₃, with a monoisotopic mass of 186.9704.[6]
The Isotopic Signature of Dichloro Compounds: A Built-in Validation Metric
Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of two chlorine atoms in the molecule creates a highly characteristic isotopic pattern:
-
M peak: Contains two ³⁵Cl atoms.
-
M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4 peak: Contains two ³⁷Cl atoms.
The expected intensity ratio for a dichloro compound is approximately 100:65:10 . Observing this specific pattern is strong evidence for the presence of two chlorine atoms.
Experimental Protocol: HRMS Analysis (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the electrospray ionization (ESI) source. Positive ion mode is typically used.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500). Ensure the instrument is properly calibrated to achieve high mass accuracy (<5 ppm).
-
Data Analysis: Determine the m/z of the molecular ion peak ([M+H]⁺). Use the instrument software to calculate the elemental formula from the accurate mass. Analyze the isotopic pattern and compare it to the theoretical distribution for a C₆H₃Cl₂N₃ species.
| Parameter | Expected Result | Significance |
| [M+H]⁺ (Monoisotopic) | m/z 187.9777 | Confirms the elemental composition with <5 ppm error. |
| Isotopic Pattern | M:M+2:M+4 ratio of ~100:65:10 | Confirms the presence of exactly two chlorine atoms. |
The Gold Standard: Unambiguous 3D Structure via Single-Crystal X-ray Crystallography
While spectroscopic and spectrometric methods provide compelling and often sufficient evidence, single-crystal X-ray crystallography is the only technique that provides direct, unambiguous proof of a molecule's three-dimensional structure.[7][8]
When is X-ray Crystallography Necessary?
This technique is employed when absolute, irrefutable proof is required, such as for a novel compound, a key regulatory filing, or when complex stereochemistry or isomerism cannot be resolved by other means.[1] Although resource-intensive, the resulting structural data, including precise bond lengths, bond angles, and intermolecular interactions, is invaluable.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Critical Step): This is often the most challenging part. It involves slowly crystallizing the purified compound from a variety of solvents or solvent mixtures (e.g., slow evaporation, vapor diffusion). A high-quality, single crystal without defects is required.
-
Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with a monochromatic X-ray beam while being rotated. The diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: Complex software is used to process the diffraction data, solve the phase problem, and generate an initial electron density map. This map is then used to build and refine a molecular model until it accurately matches the experimental data.
The final output is a definitive 3D model of the molecule, confirming the precise location of every atom and the exact connectivity of the pyrrolo[2,3-d]pyrimidine core and its substituents.
Synthesizing the Evidence: A Self-Validating Conclusion
The structural validation of this compound is not achieved by a single experiment, but by the logical convergence of data from multiple, orthogonal techniques.
Caption: Convergence of evidence for structural validation.
By following this comprehensive guide, researchers can establish a robust, self-validating dossier for this compound, ensuring the scientific integrity of their research and the quality of their downstream drug development efforts.
References
- 1. X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. rsc.org [rsc.org]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 6. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Pyrrolopyrimidine Intermediates: A Comparative Analysis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile and its Analogs in Drug Discovery
For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor synthesis, the choice of the core heterocyclic scaffold is a critical decision that profoundly influences the efficiency and success of a discovery campaign. The pyrrolo[2,3-d]pyrimidine core, a key pharmacophore in numerous approved drugs, including the JAK inhibitor Tofacitinib, presents a versatile platform for the synthesis of targeted therapies.[1][2] This guide provides an in-depth, comparative analysis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile and other pivotal pyrrolopyrimidine intermediates, offering experimental insights to inform strategic synthetic planning.
This analysis moves beyond a simple cataloging of intermediates to a deeper exploration of their synthetic accessibility and, more importantly, their differential reactivity in key functionalization reactions. We will dissect the nuances of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing a framework for selecting the optimal building block for your specific drug discovery program.
The Central Role of Dichlorinated Pyrrolopyrimidines
The strategic advantage of employing a di-halogenated intermediate lies in the ability to perform sequential, site-selective functionalization. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of two chlorine atoms, renders the C2 and C4 positions susceptible to nucleophilic attack and cross-coupling reactions. Crucially, the electronic environment of the pyrrolo[2,3-d]pyrimidine scaffold dictates that the C4 position is generally more electrophilic and thus more reactive towards nucleophiles and oxidative addition in cross-coupling reactions.[3][4][5] This inherent differential reactivity is the cornerstone of synthetic strategies employing these intermediates.
Our focus will be on a comparative analysis of three key intermediates:
-
This compound: A highly activated core offering two distinct reaction sites.
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A simpler, yet highly valuable, monofunctional intermediate.
-
2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: An intermediate with a pre-installed amino group, altering the reactivity profile.
The following diagram illustrates the synthetic relationship and the key transformations that will be discussed.
References
Benchmarking Synthetic Routes to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: A Comparative Guide for Process Development
Executive Summary
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a pivotal intermediate in contemporary medicinal chemistry. Its privileged 7-deazapurine core, decorated with reactive chloro groups and a versatile nitrile handle, serves as a cornerstone for synthesizing a multitude of targeted therapeutics, particularly kinase inhibitors.[1][2][3] The efficiency, scalability, and economic viability of its synthesis are therefore critical parameters for drug development programs. This guide provides an in-depth, objective comparison of the primary synthetic strategies for this key intermediate, supported by experimental data and field-proven insights to aid researchers in selecting the optimal route for their specific needs.
Introduction: The Strategic Importance of the 7-Deazapurine Scaffold
The pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of purine, found in the architecture of numerous biologically active molecules and approved drugs.[1][4] Its utility is particularly pronounced in the field of oncology and autoimmune diseases, where it forms the core of many small-molecule kinase inhibitors. The title compound, this compound, is especially valuable due to its distinct functional features:
-
C4-Chloride: Highly reactive site for nucleophilic aromatic substitution (SNAr), enabling the introduction of various amine-containing side chains.
-
C2-Chloride: A secondary reactive site, allowing for sequential or differential functionalization to build molecular complexity.
-
C5-Carbonitrile: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.
-
N7-Position: The pyrrole nitrogen offers a site for substitution to modulate solubility and pharmacokinetic properties.
Given these features, establishing a robust and efficient synthetic pathway is a non-trivial endeavor that directly impacts the timeline and cost of research and development projects.
Synthetic Strategies: A Comparative Overview
Two principal retrosynthetic approaches dominate the preparation of this intermediate. This guide will dissect and benchmark these strategies, focusing on a convergent "Pyrimidine-First" approach, which has proven more practical and scalable in our experience.
Strategy A: Convergent Synthesis via Pyrimidine Annulation and Subsequent Dichlorination
This is arguably the most common and industrially relevant approach. It relies on constructing the pyrrole ring onto a pre-functionalized pyrimidine precursor, followed by a one-pot dichlorination step. This method benefits from the availability of uracil derivatives and a generally straightforward reaction sequence.
Caption: Convergent "Pyrimidine-First" synthetic pathway.
Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol-5-carbonitrile
-
Rationale: This key step involves the formation of the pyrrole ring through a cyclocondensation reaction. The choice of a buffered aqueous system is critical to maintain the pH in a range that facilitates the reaction while preventing the degradation of the acid-labile chloroacetaldehyde.
-
Procedure:
-
To a stirred suspension of 6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (1.0 eq) and sodium bicarbonate (1.2 eq) in water (15 mL/g), heat the mixture to 55-60°C.
-
Prepare a solution of 40% aqueous chloroacetaldehyde (1.1 eq) and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 65°C.[5]
-
After the addition is complete, continue stirring at 60-65°C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the mixture to room temperature and adjust the pH to 3-4 with 2M hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the intermediate as a solid.
-
Step 2: Synthesis of this compound
-
Rationale: This is a critical chlorination step. Phosphorus oxychloride (POCl₃) is a powerful and cost-effective chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides. The addition of a high-boiling tertiary amine, such as N,N-diisopropylethylamine (DIPEA), serves as both a catalyst and an acid scavenger, preventing the accumulation of HCl which can lead to side reactions.[5][6]
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas.
-
To a flask charged with 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol-5-carbonitrile (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) under a nitrogen atmosphere.
-
Slowly add N,N-diisopropylethylamine (DIPEA, 2.0-2.2 eq) to the stirred suspension. The addition is exothermic and should be controlled.
-
Heat the reaction mixture to reflux (typically 80-90°C) and maintain for 4-6 hours, or until the reaction is deemed complete by LC-MS analysis.[5]
-
Cool the mixture to room temperature and carefully quench by slowly pouring it onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate or by slurry washing with a non-polar solvent to remove residual impurities.
-
Strategy B: Functional Group Interconversion on a Pre-formed Scaffold
An alternative strategy involves the late-stage introduction of the nitrile group onto a pre-existing 2,4-dichlorinated pyrrolopyrimidine core. While conceptually straightforward, this route often suffers from lower overall yields and more complex purification challenges. A more viable variant of this strategy involves building the nitrile functionality first on a 4-chloro scaffold before the final chlorination at the C2 position.
Caption: Stepwise functionalization pathway.
Step 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
-
Rationale: This step converts an oxime into a nitrile via dehydration. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, proceeding through a reactive intermediate that readily eliminates to form the nitrile.
-
Procedure:
-
Suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM).[7]
-
Slowly add thionyl chloride (5-10 eq) at room temperature. The reaction is typically stirred overnight.[7]
-
Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then carefully neutralized with an aqueous base like sodium bicarbonate.[7]
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated to yield the 4-chloro-5-carbonitrile intermediate.[7]
-
Step 2: Chlorination of the C2-Position
-
Rationale: This step presents the primary challenge of Strategy B. The existing electron-withdrawing groups (C4-chloro, nitrile, and the pyrimidine ring itself) deactivate the C2-position, making the second chlorination more difficult than in the diol precursor of Strategy A. Harsher conditions or different chlorinating systems may be required, which can lead to lower yields and potential side products. This step is less documented and represents a significant process optimization hurdle.
Performance Benchmarking and Comparative Analysis
To provide a clear, data-driven comparison, the two strategies are benchmarked across several key performance indicators critical for both academic research and industrial production.
Caption: Head-to-head comparison of synthetic strategies.
Conclusion and Recommendation
Based on a comprehensive analysis of yield, scalability, robustness, and economic factors, Strategy A (Convergent Synthesis via Pyrimidine Annulation) emerges as the superior and recommended route for the synthesis of this compound.
-
For Academic and Discovery Labs: This route provides a reliable and high-yielding pathway to access multi-gram quantities of the material for further chemical exploration.
-
For Process and Development Professionals: Strategy A represents a more scalable and economically viable platform. While the use of phosphorus oxychloride requires appropriate engineering controls, it is a standard industrial reagent, and the overall process is more convergent and efficient, minimizing step-count and operational complexity.
The challenges associated with the final C2-chlorination step in Strategy B make it a less attractive option for reliable production. The convergent nature of Strategy A, where the key dichlorination is performed on a highly activated dihydroxy precursor, provides a more trustworthy and ultimately more effective solution for producing this critical pharmaceutical intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 7. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | 24391-41-1 [chemicalbook.com]
A Comparative Guide to the In-Vitro Efficacy of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Derivatives as Kinase Inhibitors
This guide provides an in-depth comparative analysis of the in-vitro testing of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivatives. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel kinase inhibitors. We will delve into the rationale behind the selection of this privileged scaffold, compare its performance with other relevant pyrrolo[2,3-d]pyrimidine analogs, and provide detailed, field-proven protocols for key in-vitro assays.
The Scientific Rationale: Targeting Kinases with the 7-Deazapurine Core
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, represents a cornerstone in modern medicinal chemistry, particularly in the realm of kinase inhibition.[1][2] Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), allows it to effectively compete for the ATP-binding site of a wide array of protein kinases.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[3]
The this compound core offers a versatile platform for synthetic elaboration. The chlorine atoms at the 2 and 4 positions serve as reactive handles for the introduction of various substituents, enabling the fine-tuning of potency and selectivity. The addition of a carbonitrile group at the 5-position can further influence the electronic properties and binding interactions of the molecule within the kinase active site.
This guide will focus on a specific series of derivatives based on the 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold that have been investigated as inhibitors of Monopolar Spindle 1 (MPS1) kinase, a critical regulator of the spindle assembly checkpoint and a promising target in oncology, particularly in triple-negative breast cancer (TNBC).[4][5] We will then broaden our scope to compare these with other 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting different kinases to provide a comprehensive overview of the scaffold's potential.
Comparative In-Vitro Performance of 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Derivatives as MPS1 Kinase Inhibitors
A recent study highlighted the development of a highly selective MPS1 inhibitor based on the 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold.[4][5] The lead optimization was guided by X-ray crystal structure analysis, a testament to the power of structure-based drug design.
Target and Rationale
-
Target: Monopolar Spindle 1 (MPS1) Kinase
-
Rationale: MPS1 is a dual-specificity protein kinase overexpressed in aggressive cancers like TNBC. Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.
In-Vitro Assay Methodology
The primary in-vitro assays employed to characterize these compounds were a biochemical kinase inhibition assay and a cellular proliferation assay.
Biochemical MPS1 Kinase Inhibition Assay Workflow
Caption: Workflow for a biochemical MPS1 kinase inhibition assay.
Cellular Proliferation Assay Workflow
Caption: General workflow for a cell-based proliferation assay.
Performance Data
The following table summarizes the in-vitro performance of a key 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivative from the aforementioned study.
| Compound ID | MPS1 Kinase IC50 (nM) | Cellular Antiproliferative IC50 (nM) (TNBC cell line) |
| Compound 9 | Data not publicly available in the abstract | Effective mitigation of human TNBC cell proliferation[4] |
Note: Specific IC50 values for Compound 9 were not detailed in the abstract. The study emphasizes its potent in-vivo efficacy.
Broader Comparison: Other 7H-pyrrolo[2,3-d]pyrimidine Derivatives
To provide a broader context, this section compares the in-vitro performance of other 7H-pyrrolo[2,3-d]pyrimidine derivatives (lacking the 5-carbonitrile moiety) against various kinase targets and cancer cell lines. This highlights the versatility of the core scaffold.
| Derivative Series | Target Kinase(s) | Representative IC50 Values | Reference |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | EGFR, Her2, VEGFR2, CDK2 | Compound 5k: EGFR (79 nM), Her2 (40 nM), VEGFR2 (136 nM), CDK2 (204 nM) | [6] |
| Tricyclic pyrrolo[2,3-d]pyrimidine-imines | DDR2 (predicted) | Compound 8g: 4.01 µM (HT-29 cells) | [1] |
| Covalent Irreversible Inhibitors | Interleukin-2-inducible T-cell Kinase (Itk) | Compound 9: Potent activity against Itk with excellent selectivity | [7] |
| Dimethylphosphine oxide derivatives | Focal Adhesion Kinase (FAK) | Compound 25b: 5.4 nM (FAK enzyme), 3.2 µM (A549 cells) | [8] |
Detailed Experimental Protocols
Protocol: In-Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generalized procedure for determining the IC50 value of a test compound against a specific kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Dilute the recombinant kinase to the desired concentration in kinase assay buffer.
-
Prepare a solution of the peptide substrate and ATP in kinase assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 5 µL of the diluted kinase solution to each well.
-
Incubate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
Stop the reaction and detect the remaining ATP by adding a luciferase-based ATP detection reagent (e.g., Kinase-Glo®).
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured cancer cells.
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Signaling Pathway and Logical Relationships
Simplified Kinase Inhibition and Downstream Effects
Caption: Mechanism of action for pyrrolo[2,3-d]pyrimidine kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold and its broader 7-deazapurine family represent a highly fruitful area of research for the development of novel kinase inhibitors. The in-vitro data clearly demonstrates their potential to potently and, in some cases, selectively inhibit key kinases involved in cancer progression. The versatility of the scaffold allows for the generation of diverse libraries of compounds with the potential to target a wide range of kinases.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To further optimize the potency and selectivity of these derivatives.
-
Pharmacokinetic Profiling: To assess the drug-like properties of the most promising compounds.
-
In-Vivo Efficacy Studies: To validate the in-vitro findings in relevant animal models.
By leveraging the methodologies and comparative data presented in this guide, researchers can accelerate the discovery and development of the next generation of kinase inhibitors based on this privileged scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Xâray Crystal Structure-Guided Design and Optimization of 7HâPyrrolo[2,3âd]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor - figshare - Figshare [figshare.com]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: A Guide for Researchers
Introduction: The Significance of the 7-Deazapurine Scaffold
In the landscape of modern medicinal chemistry, the 7-deazapurine scaffold, exemplified by the pyrrolo[2,3-d]pyrimidine core, stands out as a privileged structure. Its resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, leading to its incorporation into numerous therapeutic agents, particularly in the realm of kinase inhibitors.[1][2] 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate in the synthesis of these potent pharmaceuticals, including tofacitinib, a Janus kinase (JAK) inhibitor.[3] The efficiency, scalability, and cost-effectiveness of the synthesis of this crucial building block are therefore of paramount importance to drug development professionals.
This guide provides a detailed, head-to-head comparison of two prominent synthetic strategies for obtaining the closely related and equally important 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a precursor that can be further functionalized to the title compound. We will delve into the mechanistic underpinnings, procedural nuances, and overall efficiency of each method, providing the necessary data and protocols to empower researchers in making informed decisions for their synthetic campaigns.
Comparative Analysis of Synthetic Methodologies
Two distinct and scalable approaches for the synthesis of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core have been reported, primarily differentiated by their choice of starting material: a method commencing from 1,3-dihydroxy-5-aminophenylamine and another utilizing the more common 6-aminouracil.
Method 1: The 1,3-dihydroxy-5-aminophenylamine Approach
This synthetic route, detailed in a recent patent, presents a novel approach aimed at improving yield and simplifying purification.[4] The strategy involves the cyclization of 1,3-dihydroxy-5-aminophenylamine with chloroacetaldehyde, followed by a chlorination step to furnish the desired product. The inventors highlight that this method circumvents the low yields and stringent reaction conditions of more traditional routes, offering a more industrially scalable process.[4]
Method 2: The 6-Aminouracil-Based Synthesis
A more conventional and widely adopted strategy employs 6-aminouracil as the starting material. This method also involves a condensation reaction with chloroacetaldehyde to form the pyrrole ring, followed by chlorination.[3] This approach is favored for the ready availability and lower cost of 6-aminouracil. However, it can be susceptible to the formation of impurities, necessitating careful control of reaction conditions and potentially more rigorous purification steps.[3]
Quantitative Comparison of the Two Methods
| Parameter | Method 1 (from 1,3-dihydroxy-5-aminophenylamine) | Method 2 (from 6-aminouracil) |
| Starting Material | 1,3-dihydroxy-5-aminophenylamine | 6-aminouracil |
| Key Reagents | Chloroacetaldehyde, Dichlorophenylphosphine | Chloroacetaldehyde, Phosphorus oxychloride |
| Intermediate Yield | 85% (for the cyclized intermediate)[4] | Not explicitly stated, but part of a one-pot process |
| Overall Yield | 77% (for the final chlorinated product)[4] | Not explicitly stated, but the patent emphasizes good production economy[3] |
| Key Advantages | High overall yield, easier purification, avoids column chromatography[4] | Readily available and inexpensive starting material, established methodology[3] |
| Potential Drawbacks | Starting material may be less common and more expensive. | Potential for colloid and color impurity formation, may require more complex post-processing[3] |
Experimental Protocols and Mechanistic Insights
Method 1: Synthesis from 1,3-dihydroxy-5-aminophenylamine
This method proceeds in two distinct steps, with the initial cyclization being a critical phase for yield optimization. The use of potassium iodide as a catalyst is a noteworthy detail, likely to enhance the reactivity of chloroacetaldehyde. The choice of dichlorophenylphosphine over more common chlorinating agents like phosphorus oxychloride in the second step is claimed to result in a significantly higher yield (77% vs. 16% with POCl₃).[4]
Step 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Intermediate
Caption: Cyclization of 1,3-dihydroxy-5-aminophenylamine.
Protocol:
-
Dissolve 1,3-dihydroxy-5-aminophenylamine (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add a 50% aqueous solution of chloroacetaldehyde (1.1 eq), sodium acetate (2.0 eq), and a catalytic amount of potassium iodide.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the THF by rotary evaporation.
-
Adjust the pH of the remaining aqueous solution to 11 with 1N sodium hydroxide.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, followed by recrystallization from ethyl acetate to yield the intermediate.
Step 2: Chlorination to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Caption: Chlorination of the intermediate.
Protocol:
-
Combine the intermediate from Step 1 (1.0 eq), dichlorophenylphosphine (2.2 eq), and diisopropylethylamine (2.2 eq).
-
Heat the reaction mixture to 180°C for 4 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature.
-
Add anhydrous diethyl ether to the residue and stir for 1 hour.
-
Filter the resulting solid and dry under vacuum to obtain the final product.
Method 2: Synthesis from 6-Aminouracil
This approach is presented as a more streamlined process, with the potential for a one-pot synthesis. The use of sodium bicarbonate as a base in the initial condensation is a mild and cost-effective choice. The subsequent chlorination with phosphorus oxychloride is a standard and well-understood transformation in heterocyclic chemistry.
Synthetic Pathway
Caption: Synthesis from 6-aminouracil.
Protocol:
-
To a reaction flask, add drinking water, 6-aminouracil (1.0 eq), and sodium bicarbonate (1.5-2.5 eq).
-
Heat the mixture to 50-60°C with stirring.
-
Prepare a solution of 40% chloroacetaldehyde in drinking water and add it dropwise to the reaction mixture.
-
After the addition is complete, maintain the reaction at 50-60°C until completion (monitored by TLC/HPLC).
-
Cool the reaction mixture and add N,N-diisopropylethylamine (DIPEA) as a catalyst.
-
Add phosphorus oxychloride as the chlorinating agent and heat the reaction to 75-90°C.
-
Upon completion, the product is isolated through crystallization, dissolution, extraction, and decolorization followed by a final crystallization.
Conclusion and Future Outlook
Both synthetic routes presented offer viable pathways to the crucial 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. The choice between them will likely depend on the specific priorities of the research or development team.
-
For laboratories prioritizing high yield and simplified purification , the method starting from 1,3-dihydroxy-5-aminophenylamine presents a compelling, albeit potentially more expensive, option. The reported 77% yield is impressive for this class of transformation.
-
For teams focused on cost-effectiveness and utilizing readily available starting materials , the 6-aminouracil-based synthesis remains a robust and well-established choice. While it may require more careful process optimization to control impurity formation, its economic advantages are significant for large-scale production.
Future research in this area will likely focus on further process optimization, the development of more environmentally benign catalytic systems, and the exploration of continuous flow methodologies to enhance the safety and efficiency of these important transformations.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. sci-hub.box [sci-hub.box]
- 3. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP allows for potent and selective targeting of a wide range of kinases, leading to the development of approved drugs and numerous clinical candidates for inflammatory diseases and cancers.[2] Starting from the versatile building block, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, medicinal chemists have crafted a diverse array of inhibitors with varying selectivity profiles. This guide provides an in-depth comparison of the cross-reactivity of prominent inhibitors derived from this scaffold, offering insights into the structural determinants of selectivity and providing a framework for the rational design of next-generation kinase inhibitors.
The this compound Scaffold: A Gateway to Kinase Inhibition
The this compound core offers multiple points for chemical modification, enabling the exploration of vast chemical space to achieve desired potency and selectivity. The chlorine atoms at the C2 and C4 positions are amenable to nucleophilic substitution, allowing for the introduction of various side chains that can interact with specific residues within the ATP-binding pocket of different kinases. The pyrrole nitrogen (N7) and the carbon at the C5 position (bearing the carbonitrile group) can also be modified to fine-tune the physicochemical properties and target engagement of the resulting inhibitors.[3][4]
Comparative Cross-Reactivity Profiles of Key Inhibitors
To understand the cross-reactivity landscape of inhibitors derived from this scaffold, we will compare several key examples, focusing on their activity against the Janus Kinase (JAK) family and other relevant kinases. The data presented here is compiled from various in vitro kinase assays and represents a snapshot of their selectivity profiles. It is important to note that IC50 values can vary between different assay formats and conditions.
Tofacitinib (Xeljanz®)
Tofacitinib is an FDA-approved JAK inhibitor for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[5] While initially developed as a JAK3 inhibitor, it exhibits a broader JAK inhibitory profile.[6][7]
| Kinase Target | IC50 (nM) | Kinase Family |
| JAK3 | 1-2 | JAK |
| JAK1 | ~20-112 | JAK |
| JAK2 | ~20-100 | JAK |
| TYK2 | >100 | JAK |
| Other Kinases | Generally >1000 | Various |
Data compiled from multiple sources. Actual values may vary.
Tofacitinib's potent inhibition of JAK1 and JAK3, and to a lesser extent JAK2, underpins its therapeutic efficacy by blocking the signaling of various pro-inflammatory cytokines.[3] However, this broader activity also contributes to its potential side effects.[6][8]
Ruxolitinib (Jakafi®)
Ruxolitinib is a potent inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera.[9] Its selectivity for JAK1/2 over JAK3 and TYK2 is a key feature of its pharmacological profile.
| Kinase Target | IC50 (nM) | Kinase Family |
| JAK2 | ~2.8 | JAK |
| JAK1 | ~3.3 | JAK |
| TYK2 | ~19 | JAK |
| JAK3 | ~428 | JAK |
| Other Kinases | Generally shows high selectivity | Various |
Data compiled from multiple sources. Actual values may vary.[9]
Ruxolitinib's profile highlights how subtle structural modifications on the pyrrolo[2,3-d]pyrimidine core can significantly alter the selectivity against different members of the same kinase family.
Emerging Pyrrolo[2,3-d]pyrimidine-Based Inhibitors
Beyond the well-established JAK inhibitors, the this compound scaffold has been utilized to develop inhibitors targeting a diverse range of kinases implicated in cancer and other diseases.
-
Aurora A Inhibitors: Researchers have designed potent and selective Aurora A inhibitors by scaffold hopping from other known inhibitors, demonstrating sub-nanomolar potency and improved selectivity over Aurora B.[10]
-
RET Inhibitors: A series of pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of both wild-type and mutant forms of the RET kinase, a key driver in certain types of thyroid and lung cancers.[3]
-
Focal Adhesion Kinase (FAK) Inhibitors: Novel 7H-pyrrolo[2,3-d]pyrimidines have been synthesized as potent FAK inhibitors, with some compounds exhibiting single-digit nanomolar IC50 values.[11][12]
-
Multi-Targeted Kinase Inhibitors: Some derivatives have been designed to inhibit multiple kinases, such as EGFR, Her2, VEGFR2, and CDK2, offering a potential strategy to overcome drug resistance in cancer.[2][7]
Understanding Selectivity: The Role of Structural Modifications
The cross-reactivity of these inhibitors is dictated by the specific interactions between the inhibitor and the amino acid residues lining the ATP-binding pocket of each kinase. Key structural modifications on the pyrrolo[2,3-d]pyrimidine scaffold that influence selectivity include:
-
Substituents at the C4 position: The nature of the group attached at the C4 position is crucial for establishing hydrogen bonds with the hinge region of the kinase. Different substituents can favor binding to specific kinase families.[3][13]
-
Substituents at the C2 position: Modifications at this position can extend into the solvent-exposed region or interact with the ribose-binding pocket, influencing both potency and selectivity.[14]
-
Modifications at the N7 position: Substitution on the pyrrole nitrogen can modulate the inhibitor's orientation within the binding site and its overall physicochemical properties.[3]
-
Substitutions on the pyrrole ring (C5 and C6): Introducing different groups at these positions can create additional interactions with the kinase and fine-tune the selectivity profile.[4]
Caption: Structure-Activity Relationship of Pyrrolo[2,3-d]pyrimidine Inhibitors.
Experimental Methodologies for Assessing Cross-Reactivity
A thorough evaluation of an inhibitor's cross-reactivity is paramount in drug development to predict potential off-target effects and establish a therapeutic window. A multi-tiered approach employing various assay formats is typically employed.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Step-by-Step Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add the diluted inhibitor to the reaction wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.
-
ATP Depletion: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add a detection reagent that converts the newly formed ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a Luminescence-Based Kinase Assay.
Competitive Binding Assays
These assays measure the ability of a test compound to displace a known, often fluorescently labeled, ligand from the ATP-binding site of a kinase. This method is independent of enzymatic activity and can be used for inactive kinases.
Step-by-Step Protocol: KINOMEscan™ (DiscoverX)
-
Immobilization: A DNA-tagged kinase is attached to a solid support.
-
Competition: The immobilized kinase is incubated with the test compound and a broadly active, immobilized ligand that binds to the ATP site.
-
Washing: Unbound compounds and kinases are washed away.
-
Quantification: The amount of DNA-tagged kinase remaining on the solid support is quantified using qPCR.
-
Data Analysis: A lower amount of kinase detected indicates that the test compound successfully competed with the immobilized ligand for binding to the kinase. The results are often reported as a percentage of control or a dissociation constant (Kd).
Cell-Based Assays
Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context and for assessing its effects on downstream signaling pathways.
Step-by-Step Protocol: Phospho-STAT Flow Cytometry Assay
-
Cell Culture and Treatment: Culture appropriate cells (e.g., primary immune cells or cell lines) and treat them with various concentrations of the kinase inhibitor for a defined period.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-2 for JAK3/STAT5 signaling) to activate the target signaling pathway.
-
Fixation and Permeabilization: Fix the cells with a cross-linking agent (e.g., formaldehyde) to preserve the phosphorylation state of proteins, followed by permeabilization (e.g., with methanol) to allow antibodies to enter the cells.
-
Antibody Staining: Incubate the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT5).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the fluorescence intensity per cell.
-
Data Analysis: The reduction in the fluorescent signal in inhibitor-treated cells compared to stimulated, untreated cells indicates the inhibition of the signaling pathway. IC50 values can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Inhibition of the JAK-STAT Signaling Pathway.
Beyond the Kinome: Non-Kinase Off-Target Effects
While kinase cross-reactivity is a primary concern, a comprehensive safety assessment must also consider potential interactions with other protein families. For instance, some JAK inhibitors have been reported to interact with non-kinase targets, although often at concentrations higher than those required for kinase inhibition.[5][8] These off-target activities can contribute to the overall pharmacological and toxicological profile of a drug candidate. It is therefore crucial to profile lead compounds against a panel of relevant non-kinase targets, such as G-protein coupled receptors (GPCRs), ion channels (e.g., hERG), and metabolic enzymes (e.g., cytochrome P450s), during preclinical development.[15]
Conclusion
The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse range of kinase inhibitors. The comparative analysis of inhibitors derived from this core highlights the profound impact of subtle structural modifications on their cross-reactivity profiles. A deep understanding of these structure-selectivity relationships, coupled with a rigorous and multi-faceted experimental approach to profiling, is essential for the rational design of next-generation kinase inhibitors with improved efficacy and safety profiles. By carefully navigating the kinome and considering potential non-kinase interactions, researchers can continue to leverage this versatile scaffold to develop novel therapeutics for a multitude of diseases.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Downregulation of hERG channel expression by tyrosine kinase inhibitors nilotinib and vandetanib predominantly contributes to arrhythmogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
This guide provides an in-depth, procedural framework for the safe handling and proper disposal of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS No. 90213-66-4). As a chlorinated heterocyclic compound containing a nitrile group, this substance requires meticulous management to ensure laboratory safety, protect personnel, and maintain environmental compliance. The protocols herein are designed to provide researchers, scientists, and drug development professionals with a self-validating system for waste management, grounded in established safety principles and regulatory awareness.
Hazard Identification & Core Risk Assessment
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound is a solid substance with a defined set of risks that dictate its handling and disposal pathway.
The primary causality for the stringent disposal protocols is its classification as a halogenated organic compound .[1][2][3][4] Such compounds require specialized disposal, typically high-temperature incineration, to prevent the release of environmentally persistent and toxic byproducts.[1] Burning chlorinated compounds can produce hazardous gases like hydrogen chloride, necessitating advanced scrubber systems in disposal facilities.[5][6]
Table 1: GHS Hazard Profile for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
| Hazard Statement Code | GHS Hazard Class | Description of Hazard |
|---|---|---|
| H301 / H302 | Acute Toxicity, Oral (Category 3 / 4) | The substance is toxic or harmful if ingested.[7][8] |
| H315 | Skin Corrosion/Irritation (Category 2) | Direct contact causes skin irritation.[7] |
| H319 | Serious Eye Damage/Eye Irritation (Category 2) | Causes serious irritation upon contact with eyes.[7] |
| H335 | Specific Target Organ Toxicity, Single Exposure (Category 3) | Inhalation of dust may lead to respiratory tract irritation.[6][7][9] |
Data synthesized from aggregated GHS information.[7]
Engineering Controls & Personal Protective Equipment (PPE)
To mitigate the risks outlined above, a combination of environmental controls and personal protective equipment is mandatory.
Engineering Controls:
-
Fume Hood: All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood. This is critical to prevent inhalation of airborne particulates and to contain any potential spills.[10]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tight-sealing safety goggles and a face shield to protect against dust particles and splashes.[8]
-
Hand Protection: Use chemically resistant nitrile or butyl rubber gloves. Always inspect gloves for tears or punctures before use.[5][8]
-
Body Protection: A lab coat or chemically impervious clothing is required to prevent skin contact.[5][8]
-
Respiratory Protection: If there is a risk of dust generation outside of a fume hood (e.g., during a large spill), a NIOSH/MSHA-approved respirator with a particulate filter is essential.[5][9]
Waste Segregation & Collection Protocol
Proper segregation is the most critical step in the disposal process. Mixing halogenated waste with non-halogenated waste streams contaminates the entire volume, leading to significantly higher disposal costs and more complex treatment requirements.[1][10]
Step-by-Step Waste Collection Procedure:
-
Identify the Waste Stream: All waste containing this compound, whether neat solid, in solution, or as contaminated labware, must be classified as "Halogenated Organic Waste." [3][10]
-
Select a Compatible Container:
-
Use only UN-approved, leak-proof containers with secure screw-top caps.[1]
-
Ensure the container material is compatible with the waste. For solutions, consider the solvent's properties (e.g., do not use metal containers for corrosive waste).[11]
-
Containers must be clean, in good condition, and never filled beyond 90% capacity to allow for expansion.[12]
-
-
Label the Container:
-
The moment the first drop of waste is added, the container must be labeled.[3]
-
The label must clearly state:
-
-
Accumulate Waste Safely:
-
Keep the waste container tightly closed at all times, except when actively adding waste.[3][12][14]
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be in secondary containment (e.g., a plastic tray) to contain potential leaks.[10][15]
-
Segregate the halogenated waste container from incompatible materials, such as strong oxidizing agents, acids, and bases.[5][6][14]
-
Spill & Decontamination Procedures
Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol (for small, manageable spills):
-
Ensure Safety: Alert personnel in the immediate area. Ensure the area is well-ventilated (or evacuate if necessary). Don the full required PPE before approaching the spill.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[10] Avoid dry sweeping.
-
For Liquid Spills: Surround the spill with absorbent pads or dikes to prevent it from spreading.
-
-
Clean Up the Spill:
-
Decontaminate the Area:
-
Wipe the spill area multiple times with a cloth or sponge wetted with a suitable solvent (e.g., ethanol or isopropanol), followed by a detergent and water solution.[8]
-
The goal is the physical removal of the hazardous drug residue from the surface to a disposable material.
-
-
Dispose of Cleanup Materials: All items used for cleanup (gloves, wipes, absorbent material, etc.) are now considered halogenated hazardous waste and must be placed in the sealed, labeled waste container.[10]
Final Disposal Pathway: From Lab to Destruction
The ultimate fate of this chemical waste is managed through your institution's Environmental Health & Safety (EHS) department. Researchers are responsible for the initial stages of collection and labeling, after which the EHS office orchestrates the final disposal.
The logical workflow for this process is illustrated below.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. View Document - California Code of Regulations [govt.westlaw.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. capotchem.cn [capotchem.cn]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. ethz.ch [ethz.ch]
- 13. Chemical Waste - Environmental Health and Safety [umaryland.edu]
- 14. hsrm.umn.edu [hsrm.umn.edu]
- 15. Chemical Waste – EHS [ehs.mit.edu]
A Senior Application Scientist's Guide to Handling 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
As researchers and drug development professionals, our work with novel heterocyclic compounds is foundational to therapeutic innovation. 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a key intermediate in the synthesis of various targeted therapies. However, its potent reactivity also demands a sophisticated approach to safety.
This guide moves beyond a simple checklist. It is designed to provide you with a deep, mechanistic understanding of why specific precautions are necessary. While a dedicated Safety Data Sheet (SDS) for this exact carbonitrile derivative is not widely available, we can construct a robust safety protocol by analyzing the well-documented hazards of its core structure, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, and considering the chemical nature of the nitrile group. This approach ensures our procedures are grounded in chemical first principles, providing a self-validating system for laboratory safety.
Hazard Assessment: Understanding the Molecule
The primary risk associated with this compound stems from its classification as a chlorinated heterocyclic molecule. The electron-withdrawing nature of the chlorine atoms and the pyrimidine ring makes the compound reactive. The GHS classifications for the parent compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, serve as our baseline for risk assessment.
This compound is a solid, crystalline powder, making the primary routes of exposure inhalation of airborne dust and direct contact with skin or eyes.[1][2]
| Hazard Classification | GHS Hazard Statement | Potential Laboratory Impact |
| Acute Toxicity, Oral | H301/H302: Toxic or Harmful if swallowed[3][4] | Accidental ingestion via contaminated hands could lead to systemic toxicity. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[3] | Direct contact can cause localized redness, inflammation, or dermatitis. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[3] | Contact with eyes can result in significant pain, redness, and potential damage to the cornea. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
The causality behind these hazards is linked to the compound's reactivity. Chlorinated heterocycles can act as alkylating agents or interfere with biological pathways, while the nitrile group can, under certain metabolic conditions, release cyanide, although this is a lesser but non-zero risk for this structure. Therefore, our defense strategy must be centered on preventing any direct contact with the body.
Core Directive: Personal Protective Equipment (PPE)
Engineering controls, primarily the use of a certified chemical fume hood, are the first and most critical line of defense.[5][6] PPE serves as the essential second barrier to prevent exposure. The following table outlines the required PPE and the rationale for its use.
| Protection Type | Specific Equipment | Standard / Notes | Causality: Why This is Necessary |
| Eye & Face Protection | Chemical splash goggles. A face shield should be worn over goggles when handling bulk quantities (>1L of solution) or during splash-prone operations.[6][7] | Must meet ANSI Z87.1 (US) or EN 166 (EU) standards.[8] | Protects against airborne powder entering the eyes and splashes of solutions during preparation, preventing serious eye irritation.[3] |
| Skin & Body Protection | Nitrile gloves (minimum 5 mil thickness). A flame-resistant lab coat is required.[7] Consider double-gloving for extended operations. | Check glove manufacturer's compatibility charts. Inspect gloves for defects before each use. | Prevents skin irritation from direct contact with the solid or its solutions.[3] A lab coat contains contamination on personal clothing. |
| Respiratory Protection | A NIOSH (US) or EN 149 (EU) approved respirator is required if work cannot be conducted in a fume hood or if dust is generated. | For nuisance dust, an N95 (or FFP2) respirator may suffice. For weighing bulk quantities outside of a containment hood, a half-mask respirator with P100 (or FFP3) particulate filters is recommended.[9] | Prevents inhalation of fine particles that can cause respiratory tract irritation. |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, repeatable workflow is critical for minimizing exposure risk. The following procedure outlines the safe handling of the compound from receipt to cleanup.
Step 1: Preparation and Engineering Controls
-
Designate a Workspace: All handling of the solid compound and its solutions must occur within a certified chemical fume hood to control airborne particles.
-
Surface Preparation: Before beginning, ensure the fume hood sash is at the appropriate height. Line the work surface with absorbent, disposable bench paper.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh paper, glassware, solvents, waste containers) and place them within the fume hood before introducing the chemical.
Step 2: Donning Personal Protective Equipment
The sequence of donning PPE is crucial to ensure complete protection and avoid cross-contamination.
Step 3: Handling the Compound
-
Weighing the Solid:
-
Perform all weighing operations on an analytical balance placed inside the fume hood or in a dedicated balance enclosure.
-
Use a micro-spatula to carefully transfer the powder onto weigh paper or into a tared container. Avoid any actions that could create dust clouds.
-
Close the primary container immediately after dispensing.
-
-
Preparing Solutions:
-
Add the weighed solid to your reaction vessel inside the fume hood.
-
Slowly add the solvent, pointing the opening of the vessel away from your face.
-
If sonication or heating is required, ensure vessels are appropriately capped to prevent aerosolization.
-
Step 4: Doffing Personal Protective Equipment
Removing PPE correctly is as important as putting it on correctly to prevent contaminating yourself and the laboratory.
Emergency Protocols: Spills and Exposure
Small Spill (Solid):
-
Evacuate and Secure: Alert others in the immediate area. Restrict access. Do not attempt to clean a large spill without professional assistance.
-
Don Full PPE: Before cleanup, don all PPE as described in Section 2, including respiratory protection.
-
Contain: Gently cover the spill with a dry absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Collect: Carefully sweep or scoop the material into a labeled hazardous waste container.[1][9] Avoid aggressive sweeping that creates dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleanup materials must be disposed of as hazardous waste.
Personnel Exposure First Aid:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][8] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[1][8] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water.[5][8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[5]
Waste Disposal Plan
As a halogenated organic compound, all waste streams containing this material must be treated as hazardous.
-
Waste Segregation: Never mix this waste with non-hazardous trash. Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Unused compound, contaminated weigh paper, and spill cleanup materials.
-
Liquid Waste: Reaction mixtures and solvent rinses.
-
Trace-Contaminated PPE: Used gloves, disposable lab coats, and bench paper.
-
-
Container Management: Use sealable, chemically compatible containers.[10] Label each container clearly with "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Toxic," "Irritant").[10]
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[1][9] Do not pour any solutions down the drain.[8][9]
By integrating these protocols into your daily laboratory operations, you build a system of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. fishersci.com [fishersci.com]
- 2. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 3. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.es [fishersci.es]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. echemi.com [echemi.com]
- 9. capotchem.cn [capotchem.cn]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
